Diethylmethylbenzenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-diethyl-5-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-8-7(3)6-10(12)9(5-2)11(8)13/h6H,4-5,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJDDRJXKMWSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1C)N)CC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860872 | |
| Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170153-38-5, 68479-98-1 | |
| Record name | 2,4-Diethyl-5-methyl-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethylbenzenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Diethylmethylbenzenediamine (DETDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of Diethylmethylbenzenediamine (DETDA), a crucial industrial chemical primarily used as a chain extender and curing agent in the production of polyurethanes, polyureas, and epoxy resins. This document details the prevalent industrial synthesis methodologies, including the traditional Lewis acid-catalyzed ethylation of toluenediamine (TDA) and more contemporary, environmentally benign approaches utilizing zeolite catalysts. Furthermore, this guide elaborates on the principal purification techniques, with a focus on vacuum fractional distillation, and outlines methods for the analytical characterization of DETDA to ensure high purity. Detailed experimental protocols, quantitative data, and process diagrams are presented to assist researchers and professionals in the replication and optimization of these procedures.
Introduction
This compound (DETDA), commercially available under trade names such as Ethacure 100 and Lonza DETDA 80, is an aromatic diamine characterized by its low viscosity and high reactivity.[1][2] Its molecular structure, typically a mixture of 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine, imparts unique properties to polymers, including rapid curing times, high initial strength, and excellent thermal and hydrolytic stability.[3][4] These attributes make DETDA an indispensable component in Reaction Injection Molding (RIM) processes and in the formulation of high-performance coatings and elastomers.[5][6] This guide aims to provide a detailed technical resource on the synthesis and purification of this important industrial chemical.
Synthesis of this compound
The industrial synthesis of DETDA is primarily achieved through the direct ethylation of toluenediamine (TDA) with ethylene (B1197577).[1][7] The reaction can be catalyzed by different agents, leading to variations in reaction conditions, yields, and environmental impact.
Lewis Acid-Catalyzed Ethylation
A widely employed industrial method for DETDA synthesis involves the use of Lewis acid catalysts, such as aluminum-based compounds.[8] Triethylaluminium (TEA) is a common catalyst in this process.[8]
Experimental Protocol:
-
Reactor Preparation: A high-pressure autoclave reactor is charged with toluenediamine (TDA) and the triethylaluminium (TEA) catalyst. The typical catalyst loading is approximately 18.6% by weight relative to TDA.[8]
-
Reaction Conditions: The reactor is pressurized with ethylene. The molar ratio of ethylene to TDA is maintained at approximately 2.1:1.[8] The reaction mixture is then heated to a temperature of 300°C and the pressure is maintained at 10.0 MPa.[8]
-
Reaction Time: The reaction is allowed to proceed for 7 hours under constant stirring.[8]
-
Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The crude DETDA is then collected for purification.
Zeolite-Catalyzed Ethylation
In an effort to develop a more environmentally friendly process, acidic zeolites have been investigated as catalysts for the ethylation of TDA.[9] This method avoids the use of hazardous Lewis acids like aluminum alkyls.[9]
Experimental Protocol:
-
Catalyst Preparation: An acidic zeolite catalyst, such as HZSM-5 treated with 0.6 mol/L NaOH, is prepared and activated.[9]
-
Reactor Setup: The ethylation is carried out in a batch reactor charged with 2,4-toluenediamine (2,4-TDA), the zeolite catalyst, and ethanol (B145695) as the ethylating agent.[9]
-
Reaction Parameters: The reactor is heated to 330°C and the reaction is conducted for 5 hours.[9]
-
Product Isolation: Upon completion, the catalyst is filtered off, and the crude product mixture, containing DETDA, monoethyl toluene (B28343) diamine (ETDA), and triethyl toluene diamine (TETDA), is subjected to purification.[9]
Synthesis Data Summary
| Synthesis Method | Catalyst | Ethylation Agent | Temperature (°C) | Pressure (MPa) | Time (h) | TDA Conversion (%) | DETDA Selectivity (%) | DETDA Yield (%) | Purity (%) |
| Lewis Acid-Catalyzed | Triethylaluminium | Ethylene | 300 | 10.0 | 7 | - | - | - | >98[8] |
| Zeolite-Catalyzed | HZSM-5 (NaOH treated) | Ethanol | 330 | - | 5 | 98.4[9] | 58.8[9] | - | - |
| Patent CN106946714A | CeO₂-CuO/ZnO/Al₂O₃ | Ethylene | - | - | - | - | 85.2[3] | 93.7[3] | 99.1[3] |
Purification of this compound
The crude product from the synthesis reaction is a mixture of DETDA isomers, unreacted TDA, and by-products such as mono- and tri-ethylated toluenediamines.[9] High-purity DETDA is obtained through purification, with vacuum fractional distillation being the most common industrial method.[3][8]
Vacuum Fractional Distillation
Fractional distillation separates compounds based on their boiling points.[10] Under reduced pressure, the boiling points of high-boiling compounds like DETDA are significantly lowered, preventing thermal degradation.[11]
Experimental Protocol (General):
-
Apparatus Setup: A fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux), a condenser, and receiving flasks is assembled.
-
Charging the Still: The crude DETDA is charged into the distillation flask.
-
Distillation Conditions: The system is evacuated to a low pressure. While specific vacuum levels for DETDA distillation are not widely published, for similar high-boiling aromatic amines, pressures in the range of 1-10 mmHg are common. The distillation flask is heated. Given DETDA's atmospheric boiling point of 308°C, the distillation temperature under vacuum will be substantially lower.[4] Different fractions are collected at different temperature ranges. The main fraction containing the purified DETDA is collected. A Chinese patent suggests that after the reaction, water is added and then the mixture is distilled under reduced pressure to obtain DETDA with a purity of 99.1%.[3] Another source indicates that vacuum distillation can achieve a purity of over 98%.[8]
-
Product Collection: The purified DETDA, a light yellow to amber liquid, is collected in the receiving flask.[12]
Crystallization
While less common for the bulk purification of DETDA which is a liquid at room temperature, crystallization can be a valuable technique for obtaining highly pure analytical standards or for purifying solid derivatives of DETDA.
Experimental Protocol (General for Aromatic Amines):
-
Solvent Selection: A suitable solvent is chosen in which DETDA is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amines, mixed solvent systems like dichloromethane/hexane or polar solvents like ethanol can be effective.[3]
-
Dissolution: The crude DETDA is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is briefly heated before hot filtration to remove the charcoal.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Crystal formation can be induced by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
-
Isolation: The formed crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
-
Drying: The purified crystals are dried in a vacuum oven.
Analytical Characterization
To ensure the purity and structural integrity of the synthesized DETDA, various analytical techniques are employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of DETDA and identifying any impurities. The gas chromatogram will show the retention times of the different components, and the area of each peak is proportional to its concentration. The mass spectrometer provides fragmentation patterns that can be used to confirm the identity of DETDA and elucidate the structure of any by-products.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of DETDA. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.[1]
Process Diagrams
References
- 1. rsc.org [rsc.org]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. orgsyn.org [orgsyn.org]
- 9. Separation of Benzenamine, N,N-diethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. birchbiotech.com [birchbiotech.com]
- 14. Improvement in the GC-MS method for determining urinary toluene-diamine and its application to the biological monitoring of workers exposed to toluene-diisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Diethylmethylbenzenediamine for Researchers and Drug Development Professionals
Introduction
Diethylmethylbenzenediamine, more commonly known in industrial and research settings as diethyltoluenediamine (B1605086) (DETDA), is an aromatic diamine that serves as a crucial component in the polymer industry. It is primarily used as a curing agent for epoxy resins and a chain extender for polyurethane and polyurea elastomers. Commercial DETDA is typically a mixture of isomers, with the two most abundant being 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine.[1][2] The specific ratio of these isomers can vary, with typical compositions being approximately 75.5-81.0% of the 2,4-isomer and 18.0-20.0% of the 2,6-isomer.[2][3] Understanding the distinct properties of each isomer is critical for optimizing performance in various applications and for assessing their biological activity and potential toxicological profiles, a key consideration for drug development professionals who may encounter these compounds or their derivatives.
Physicochemical Properties of this compound Isomers
The physical and chemical properties of the individual isomers of this compound are crucial for their handling, processing, and application. While much of the available data pertains to the isomeric mixture, distinct properties for the primary constituents have been reported.
Table 1: Physicochemical Properties of this compound Isomers and their Commercial Mixture
| Property | 3,5-diethyltoluene-2,4-diamine | 3,5-diethyltoluene-2,6-diamine | Commercial DETDA Mixture |
| CAS Number | 2095-02-5[4] | 2095-01-4[5] | 68479-98-1[6] |
| Molecular Formula | C₁₁H₁₈N₂[7] | C₁₁H₁₈N₂[5] | C₁₁H₁₈N₂[6] |
| Molecular Weight ( g/mol ) | 178.27[7] | 178.27[5] | 178.28[8] |
| Appearance | - | - | Light yellow to amber transparent liquid[8] |
| Boiling Point (°C) | 315.6 at 760 mmHg[9] | 314.4 at 760 mmHg[10] | 308[11] |
| Density (g/cm³) | 1.013[9] | 1.013[10] | 1.022[12] |
| Flash Point (°C) | 171.6[9] | 170.6[10] | >140[13] |
| Solubility | Water: 695 mg/L (estimated)[9] | - | Slightly soluble in water; soluble in alcohols, ethers, ketones, and other polar organic solvents.[8] |
| Vapor Pressure | 0.000433 mmHg at 25°C[9] | - | - |
| Refractive Index | 1.581[9] | - | - |
Synthesis and Separation of Isomers
The primary industrial synthesis of this compound involves the ethylation of toluenediamine (TDA). The process typically utilizes a catalyst system and is carried out under high temperature and pressure.
Experimental Protocol: Synthesis of this compound (Isomer Mixture)
This protocol is based on a patented industrial synthesis method.[12]
Materials:
-
2,4- and 2,6-toluenediamine (TDA) mixture
-
Aluminum powder
-
Zinc powder
-
Anhydrous aluminum trichloride
-
Diethylaluminum chloride
-
Diphenyl ether (for dilution)
Procedure:
-
Charge a high-pressure autoclave with TDA, aluminum powder, zinc powder, anhydrous aluminum trichloride, and diethylaluminum chloride.
-
Heat the mixture to 150-200°C with stirring for 1-1.5 hours to form the "arylamine-aluminum" catalyst system. During this time, hydrogen gas will be evolved.
-
Purge the reactor with a small amount of ethylene to remove the generated hydrogen.
-
Increase the temperature to 290-330°C and introduce ethylene gas to a pressure of 6.0-8.0 MPa. The reaction is typically complete in 0.75-1.2 hours.
-
After the reaction, cool the reactor and reduce the pressure.
-
Add diphenyl ether to dilute the reaction mixture.
-
Filter the hot mixture (150°C) to remove the catalyst. The catalyst can be recycled.
-
The filtrate is then subjected to vacuum distillation to purify the this compound isomer mixture.
Experimental Protocol: Separation of Isomers
The separation of the 2,4- and 2,6-isomers of this compound can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) is a suitable method for their analytical and preparative separation.
Materials:
-
Commercial DETDA isomer mixture
-
HPLC-grade solvents (e.g., hexane, isopropanol, acetonitrile (B52724), water)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Method Development: Develop a suitable gradient elution method. A common approach for separating aromatic amine isomers is to use a reverse-phase column with a mobile phase gradient of acetonitrile and water.[14]
-
Sample Preparation: Dissolve a small amount of the DETDA mixture in the initial mobile phase solvent.
-
Injection and Separation: Inject the sample onto the HPLC column and run the gradient program. The isomers will separate based on their differential partitioning between the stationary and mobile phases.
-
Detection: Monitor the elution of the isomers using a UV detector, typically at wavelengths around 240 nm, 280 nm, and 305 nm.[14]
-
Fraction Collection (for preparative separation): Collect the fractions corresponding to each isomer peak as they elute from the column.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified isomers.
Reactivity and Applications
The two primary isomers of this compound exhibit differences in reactivity, which can be attributed to the steric hindrance around the amino groups. This difference in reactivity is a key factor in their application in polymer chemistry. The general workflow for its use as a chain extender in polyurethane synthesis is depicted below.
References
- 1. Synthesis method of diethyl toluene diamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Diethyl Methyl Toluene Diamine-DETDA Manufacturers & Suppliers - China Diethyl Methyl Toluene Diamine-DETDA Factory [chinafortunechemical.com]
- 3. Toxicogenomic Technologies - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. DIETHYL TOLUENE DIAMINE - Ataman Kimya [atamanchemicals.com]
- 5. 2,6-Diamino-3,5-diethyltoluene | C11H18N2 | CID 74979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl toluene diamine - Wikipedia [en.wikipedia.org]
- 7. 3,5-DIETHYLTOLUENE-2,4-DIAMINE CAS#: [m.chemicalbook.com]
- 8. cbstyle.oss-cn-shanghai.aliyuncs.com [cbstyle.oss-cn-shanghai.aliyuncs.com]
- 9. PubChemLite - 2,6-diamino-3,5-diethyltoluene (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 10. 2,6-diamino-3,5-diethyltoluene synthesis - chemicalbook [chemicalbook.com]
- 11. Genotoxic and non-genotoxic activities of 2,4- and 2,6-diaminotoluene, as evaluated in Fischer-344 rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101417953A - Synthesis method of diethyl toluene diamine - Google Patents [patents.google.com]
- 13. 2,6-diamino-3,5-diethyltoluene | CAS#:2095-01-4 | Chemsrc [chemsrc.com]
- 14. Sensitization and cross‐reactivity patterns of contact allergy to diisocyanates and corresponding amines: investigation of diphenylmethane‐4,4′‐diisocyanate, diphenylmethane‐4,4′‐diamine, dicyclohexylmethane‐4,4′‐diisocyanate, and dicylohexylmethane‐4,4′‐diamine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Diethylmethylbenzenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylmethylbenzenediamine (DETDA) is a significant industrial chemical, primarily used as a chain extender for polyurethane elastomers and a curing agent for epoxy resins. Its molecular structure, typically a mixture of isomers, dictates its physical and chemical properties, making detailed structural elucidation crucial for quality control and application development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize DETDA. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles, alongside detailed, generalized experimental protocols for acquiring such data. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are outlined to serve as a practical resource for researchers.
Introduction
This compound, commonly referred to as DETDA, is an aromatic amine that exists as a mixture of isomers, with 2,4-diethyl-6-methyl-1,3-benzenediamine and 4,6-diethyl-2-methyl-1,3-benzenediamine being the predominant forms. The precise ratio and purity of these isomers can influence the performance of the resulting polymers. Therefore, robust analytical methods for its characterization are essential. Spectroscopic techniques provide the necessary tools to confirm the molecular structure, identify functional groups, determine molecular weight, and assess purity. This document serves as a foundational guide, presenting the expected spectroscopic signatures of DETDA and the detailed experimental procedures to obtain them.
Predicted Spectroscopic Data
The following data is predicted for the major isomers of this compound. These predictions are derived from established spectroscopic principles and data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons) |
| a | ~1.1 - 1.3 | Triplet | 6H | -CH₂CH ₃ |
| b | ~2.1 - 2.3 | Singlet | 3H | Ar-CH ₃ |
| c | ~2.5 - 2.7 | Quartet | 4H | -CH ₂CH₃ |
| d | ~3.5 - 4.5 (broad) | Singlet | 4H | -NH ₂ |
| e | ~6.5 - 7.0 | Singlet | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment (Carbons) |
| 1 | ~13 - 15 | -CH₂C H₃ |
| 2 | ~17 - 20 | Ar-C H₃ |
| 3 | ~23 - 26 | -C H₂CH₃ |
| 4 | ~105 - 110 | Ar-C H |
| 5 | ~120 - 125 | Ar-C -CH₃ |
| 6 | ~128 - 133 | Ar-C -CH₂CH₃ |
| 7 | ~145 - 150 | Ar-C -NH₂ |
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3500 | N-H Stretch | Medium-Strong | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H Stretch | Medium | Aromatic C-H |
| 2850 - 2970 | C-H Stretch | Strong | Aliphatic C-H (in ethyl & methyl) |
| 1600 - 1650 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |
| 1500 - 1600 | C=C Stretch | Medium-Strong | Aromatic Ring |
| 1250 - 1335 | C-N Stretch | Strong | Aromatic Amine |
| 665 - 910 | N-H Wag | Strong, Broad | Primary Amine (-NH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 178 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₁₁H₁₈N₂. The odd molecular weight is consistent with the Nitrogen Rule (even number of N atoms). |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group (β-cleavage).[1][2] |
| 149 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 134 | [M - C₂H₅ - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of an ethyl group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with chromophores like aromatic rings. Aromatic amines typically show strong absorption in the UV region.[3][4]
Table 5: Predicted UV-Vis Absorption Data for this compound (in Ethanol)
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~240 - 250 | π → π | Benzene Ring |
| ~290 - 310 | π → π | Benzene Ring with Amine Substitution |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectroscopic analysis of liquid samples like this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
High-field NMR spectrometer (e.g., 300 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
-
Sample of this compound
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the liquid this compound sample in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.[5] Transfer the solution into an NMR tube using a pipette.
-
Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the acquisition parameters: spectral width (~15 ppm), pulse angle (30-45 degrees), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8-16).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing (¹H):
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Set acquisition parameters, including a wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use proton decoupling to simplify the spectrum to singlets.
-
-
Data Processing (¹³C):
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).
-
FTIR Spectroscopy Protocol (ATR Method)
Objective: To obtain an infrared spectrum to identify the functional groups.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
-
Sample of this compound.
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone).
-
Lint-free wipes.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean and dry.[6] Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.[7]
-
Acquire Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.[8]
Mass Spectrometry Protocol (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Sample of this compound.
-
Autosampler vial with cap.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol.[9] Transfer the solution to an autosampler vial.
-
GC Method: Set up a GC method suitable for separating the isomers if desired, or a simple method for direct injection. This includes setting the injector temperature, column type, temperature program, and carrier gas flow rate.
-
MS Method: Set the MS parameters. For EI, a standard electron energy of 70 eV is used.[10] Set the mass range to be scanned (e.g., m/z 40-500).
-
Data Acquisition: Inject the sample into the GC-MS system. The sample is vaporized, separated by the GC column (or passes directly to the source), and then ionized in the MS source.
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺•) and major fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms for aromatic amines to support the structural assignment.[1]
UV-Vis Spectroscopy Protocol
Objective: To measure the wavelengths of maximum absorbance.
Materials:
-
UV-Vis spectrophotometer (double-beam preferred).
-
A pair of matched quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvent (e.g., ethanol (B145695) or hexane).
-
Sample of this compound.
Procedure:
-
Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From the stock solution, prepare a sample of a concentration that gives a maximum absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill both cuvettes with the pure solvent. Place the reference cuvette and the sample cuvette (containing only solvent at this stage) in their respective holders. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[11]
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the prepared sample solution, and then fill it with the sample solution. Place it back into the sample holder.
-
Acquire Spectrum: Scan the sample over the same wavelength range. The instrument will record the absorbance as a function of wavelength.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. By combining the predicted data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can gain a comprehensive understanding of the molecule's structure. The detailed experimental protocols offer a practical starting point for laboratory analysis, ensuring the acquisition of high-quality data. This foundational information is critical for professionals in research and drug development who rely on precise molecular characterization for advancing their work.
References
- 1. people.whitman.edu [people.whitman.edu]
- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. youtube.com [youtube.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
In-Depth Technical Guide: The Reaction Mechanism of DETDA with Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanism between Diethyltoluenediamine (DETDA) and epoxy resins. DETDA, a widely used aromatic amine curing agent, plays a crucial role in the formulation of high-performance epoxy systems. Its unique chemical structure and reactivity lead to the formation of robust, cross-linked polymer networks with desirable thermal and mechanical properties. This document details the reaction pathways, presents quantitative data from relevant studies, outlines detailed experimental protocols for characterization, and provides visual representations of the key processes.
Core Reaction Mechanism
The curing of epoxy resins with DETDA is a complex process involving the nucleophilic addition of the amine groups of DETDA to the electrophilic carbon atoms of the epoxide rings. This reaction proceeds in a two-step manner, leading to the formation of a highly cross-linked, three-dimensional network.
The reaction is initiated by the nucleophilic attack of the primary amine groups on the epoxy ring, resulting in the opening of the ring and the formation of a secondary amine and a hydroxyl group.[1] The newly formed secondary amine is also reactive and can subsequently attack another epoxy group, forming a tertiary amine and an additional hydroxyl group.[1] This step-growth polymerization continues until a rigid, cross-linked network is formed.
The overall reactivity of the DETDA-epoxy system is influenced by several factors, including the steric hindrance provided by the ethyl groups on the DETDA molecule and the electron-donating nature of the alkyl groups on the aromatic ring.[2] Studies have shown that the reactivity of the primary amine in DETDA is higher than that of the secondary amine.[3][4]
Quantitative Data Presentation
The following tables summarize key quantitative data from studies on DETDA-cured epoxy systems, providing a basis for comparison of their kinetic, thermal, and mechanical properties.
Table 1: Kinetic Parameters from Non-Isothermal Differential Scanning Calorimetry (DSC)
| Parameter | Symbol | Typical Value Range | Method of Determination |
| Activation Energy | E_a | 50 - 70 kJ/mol | Kissinger, Flynn-Wall-Ozawa[5] |
| Reaction Order | n | 0.8 - 1.2 | Crane Equation, Model Fitting[5] |
| Total Heat of Reaction | ΔH_total | 350 - 500 J/g | Integration of DSC exotherm[5] |
Table 2: Cure Characteristics from Isothermal Fourier-Transform Infrared (FTIR) Spectroscopy
| Parameter | Condition | Typical Observation |
| Epoxy Group Conversion | Isothermal Curing | Disappearance of the peak around 915 cm⁻¹[5] |
| Hydroxyl Group Formation | Isothermal Curing | Appearance of a broad peak around 3400 cm⁻¹[5] |
Table 3: Rheological Properties
| Parameter | Condition | Typical Value Range |
| Gel Time | 80 - 120 °C | 10 - 60 minutes[5] |
| Initial Viscosity | Room Temperature | 1 - 5 Pa·s[5] |
| Gel Point (Degree of Cure) | 150 °C and 170 °C | ~0.71[1] |
Table 4: Mechanical Properties of DETDA-Cured Epoxy Resins
| Property | Test Standard | Typical Value |
| Tensile Strength | ASTM D638 | 11,000 psi[6] |
| Tensile Modulus | ASTM D638 | 380,000 psi[6] |
| Flexural Strength | ASTM D790 | 18,000 psi[6] |
| Flexural Modulus | ASTM D790 | 390,000 psi[6] |
| Volumetric Shrinkage (fully cured) | - | 2.36 ± 0.08%[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the reaction mechanism and properties of DETDA-cured epoxy resins.
Differential Scanning Calorimetry (DSC) for Cure Kinetics
Objective: To determine the kinetic parameters of the curing reaction, such as activation energy and reaction order.
Methodology:
-
Sample Preparation: A precise stoichiometric ratio of epoxy resin (e.g., DGEBA) and DETDA hardener (e.g., 100:26.4 parts by weight) is thoroughly mixed by hand or a mechanical mixer for a specified time (e.g., 2 minutes) at room temperature.[1] To remove entrapped air, the mixture is degassed in a vacuum oven.[1]
-
Non-Isothermal Scans: A small amount of the uncured mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. The sample is heated in the DSC instrument at several constant heating rates (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from room temperature to 300 °C). An empty sealed pan is used as a reference. The exothermic heat flow associated with the curing reaction is recorded as a function of temperature.
-
Isothermal Scans: A small sample of the uncured mixture is rapidly heated to a specific isothermal curing temperature (e.g., 100, 120, 140 °C) in the DSC and held at that temperature for a sufficient time for the reaction to go to completion. The heat flow is recorded as a function of time.
-
Data Analysis: The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak from a non-isothermal scan. The degree of cure (α) at any time or temperature is calculated as the ratio of the heat evolved up to that point to the total heat of reaction. Kinetic parameters are then determined using model-free methods (e.g., Kissinger, Flynn-Wall-Ozawa) or model-fitting methods applied to the DSC data.[5][7]
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
Objective: To monitor the chemical changes during the curing process by tracking the concentration of functional groups.
Methodology:
-
Sample Preparation: A thin film of the reacting mixture is placed between two potassium bromide (KBr) plates or on a suitable substrate for in-situ measurements.
-
Spectral Acquisition: FTIR spectra are recorded at regular intervals during the isothermal curing process in the mid-infrared (MIR) or near-infrared (NIR) range.
-
Data Analysis: The disappearance of the epoxy group is monitored by the decrease in the absorbance of its characteristic peak, typically around 915 cm⁻¹.[5][8] The formation of hydroxyl groups can be observed by the appearance and increase of a broad peak around 3400 cm⁻¹.[5] The degree of epoxy conversion can be quantified by normalizing the area of the epoxy peak to an internal standard peak that does not change during the reaction (e.g., a peak from the aromatic rings of the epoxy backbone).[9]
Rheological Analysis for Gelation and Viscosity Profile
Objective: To determine the gel time and monitor the viscosity changes during the curing process.
Methodology:
-
Sample Preparation: The epoxy and DETDA are mixed as described for the DSC protocol.
-
Measurement: The mixture is immediately loaded onto a rotational rheometer with a parallel plate or cone-and-plate geometry. The sample is subjected to a small-amplitude oscillatory shear at a constant frequency and temperature.
-
Data Analysis: The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time. The gel point is typically identified as the crossover point where G' = G''.[10] This point signifies the transition from a liquid-like to a solid-like behavior.[1]
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism of DETDA with epoxy resin.
Experimental Workflow
Caption: Experimental workflow for studying DETDA-epoxy reactions.
References
- 1. arxiv.org [arxiv.org]
- 2. imapsjmep.org [imapsjmep.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Thermodynamic and mechanical properties of epoxy resin DGEBF crosslinked with DETDA by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. gantrade.com [gantrade.com]
- 7. scielo.br [scielo.br]
- 8. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. tainstruments.com [tainstruments.com]
A Comprehensive Technical Guide to the Thermal Degradation Analysis of Diethylmethylbenzenediamine (DETDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the methodologies used to analyze the thermal degradation of Diethylmethylbenzenediamine (DETDA), a crucial curing agent known for imparting excellent thermal stability to polymers such as polyurethanes and epoxy resins.[1][2][3][4] While specific experimental data on the thermal decomposition of pure DETDA is not extensively available in public literature, this document outlines the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) that are applied to characterize the thermal stability and decomposition products of aromatic amines. The guide presents illustrative data from analogous aromatic diamines to provide a framework for understanding the expected thermal behavior of DETDA. Furthermore, potential thermal degradation pathways for DETDA are proposed based on established amine chemistry.
Introduction to this compound (DETDA)
This compound, commonly known as DETDA, is an aromatic diamine that serves as a highly effective chain extender and curing agent in the polymer industry.[1][2] Its molecular structure, characterized by a toluene (B28343) backbone with two amine groups and two ethyl substituents, contributes to its high reactivity and its ability to form robust polymer networks.[2] DETDA is widely used in the production of polyurethanes, polyureas, and epoxy resins, where it enhances the mechanical properties and, notably, the thermal stability of the final products.[1][3][4] Understanding the thermal degradation profile of DETDA is critical for predicting the service life and failure modes of materials in which it is a component.
Experimental Protocols for Thermal Degradation Analysis
A comprehensive thermal degradation analysis of an aromatic amine like DETDA typically involves a suite of analytical techniques to determine its thermal stability, phase transitions, and decomposition products.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is fundamental to assessing the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, representative sample of DETDA (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition without oxidation. A flow rate of 20-50 mL/min is common.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is employed to study the thermal transitions of a material, such as melting, crystallization, and glass transitions, by measuring the heat flow into or out of a sample as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small amount of DETDA (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.
-
Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram plots heat flow against temperature, with endothermic and exothermic events appearing as peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A very small amount of DETDA (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (helium).
-
Gas Chromatography: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program involves an initial hold temperature followed by a temperature ramp to elute all components.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each component.
-
Data Analysis: The mass spectra of the decomposition products are compared to spectral libraries (e.g., NIST) for identification.
Data Presentation: Illustrative Thermal Analysis Data
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for an Aromatic Diamine
| Parameter | Value |
| Onset Decomposition Temperature (Tonset) | ~ 250 - 300 °C |
| Temperature of 5% Weight Loss (Td5%) | ~ 280 - 330 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | ~ 300 - 350 °C |
| Residual Mass at 800 °C | < 5% |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for an Aromatic Diamine
| Parameter | Value |
| Melting Point (Tm) | ~ 80 - 120 °C |
| Enthalpy of Fusion (ΔHf) | ~ 100 - 150 J/g |
| Decomposition | Exothermic event following melting |
Table 3: Potential Thermal Decomposition Products of DETDA Identified by Py-GC-MS (Hypothetical)
| Retention Time (min) | Identified Compound | Proposed Origin |
| 5.2 | Ethylamine | Cleavage of ethyl group |
| 7.8 | Toluene | Fragmentation of the aromatic ring |
| 10.5 | Diethylaniline | Rearrangement and fragmentation |
| 12.1 | Methylaniline | Cleavage of ethyl and methyl groups |
| 15.3 | Diethyl-methyl-phenylamine | Partial degradation product |
Visualization of Experimental Workflows and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and a proposed logical relationship for the thermal degradation of DETDA.
Proposed Thermal Degradation Pathways of DETDA
Based on the thermal degradation studies of other aromatic amines, the decomposition of DETDA is likely to proceed through a free-radical mechanism initiated by the homolytic cleavage of the weakest bonds in the molecule at elevated temperatures. The C-N bonds and the C-C bonds of the ethyl groups are susceptible to initial scission.
The primary degradation steps may involve:
-
Initiation: Homolytic cleavage of the C-N bond between the aromatic ring and the amine group, or the C-C bond of the ethyl substituents, to form radical intermediates.
-
Propagation: The highly reactive radical species can undergo a series of reactions, including hydrogen abstraction, intramolecular rearrangement, and further fragmentation. This can lead to the formation of a variety of smaller, volatile molecules.
-
Termination: The radical chain reactions terminate through recombination or disproportionation reactions, which can lead to the formation of more stable, higher molecular weight products and ultimately a char residue at very high temperatures.
The presence of the aromatic ring suggests that char formation is a likely outcome at higher temperatures. The specific products formed will depend on the pyrolysis temperature and conditions.
Conclusion
A thorough thermal degradation analysis of this compound is essential for understanding its performance as a thermal stabilizer in polymer systems. While specific, detailed public data on pure DETDA is limited, the application of standard analytical techniques such as TGA, DSC, and Py-GC-MS provides a robust framework for its characterization. By following the detailed experimental protocols outlined in this guide and comparing the results with data from analogous aromatic amines, researchers can gain significant insights into the thermal stability, decomposition kinetics, and degradation products of DETDA. This knowledge is invaluable for the development of advanced materials with enhanced thermal properties.
References
An In-depth Technical Guide to the Solubility of Diethylmethylbenzenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylmethylbenzenediamine, commonly known as DETDA, is an aromatic diamine that serves as a crucial component in various industrial applications. It is widely utilized as a curing agent for epoxy resins and a chain extender for polyurethane elastomers.[1][2] Its effectiveness in these roles is significantly influenced by its solubility characteristics in organic solvents, which dictates its miscibility with polymer precursors and other reactants, thereby affecting reaction kinetics and the properties of the final product.
This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer chemistry who require a thorough understanding of this compound's behavior in solution.
Physicochemical Properties of this compound
DETDA is a light yellow to amber transparent liquid with the chemical formula C₁₁H₁₈N₂.[1] It is a mixture of isomers, primarily 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine.
Table 1: Physicochemical Properties of this compound (DETDA)
| Property | Value | Reference(s) |
| CAS Number | 68479-98-1 | [1] |
| Molecular Weight | 178.28 g/mol | [1] |
| Appearance | Light yellow to amber transparent liquid | [1] |
| Boiling Point | 308 °C | [3] |
| Density | 1.022 g/cm³ at 20°C | [3] |
| Flash Point | >140 °C | [4] |
| Vapor Pressure | 1.33 kPa at 165°C | [1] |
Solubility of this compound in Organic Solvents
The solubility of a compound is a critical parameter in process chemistry, influencing reaction rates, purification methods, and formulation development. This compound is generally characterized by its good solubility in polar organic solvents.[2][5] This is attributed to the presence of the two amino groups which can engage in hydrogen bonding with polar solvent molecules. Aromatic amines, such as DETDA, tend to be more soluble in aromatic and polar organic solvents.[6]
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, the following table summarizes the known quantitative and qualitative solubility information.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility | Temperature (°C) | Reference(s) |
| Water | Polar Protic | ~1% (w/w) | 20 | [1] |
| Water | Polar Protic | 23 g/L | 30 | [4] |
| Heptane | Nonpolar | ~3.5% (w/w) | 20 | [1] |
| Ethanol | Polar Protic | Miscible | Not Specified | [3] |
| Toluene (B28343) | Aromatic | Miscible | Not Specified | [3] |
| Alcohols | Polar Protic | Soluble | Not Specified | [2][5] |
| Ethers | Polar Aprotic | Soluble | Not Specified | [2][5] |
| Ketones | Polar Aprotic | Soluble | Not Specified | [2][5] |
| Dimethylformamide | Polar Aprotic | Soluble | Not Specified | [7] |
Experimental Protocol for Solubility Determination
For instances where precise, quantitative solubility data in a specific organic solvent is required, the following experimental protocol, based on the widely accepted shake-flask method, can be employed. This method is adapted from standard guidelines such as OECD Guideline 105 and ASTM E1148 for determining the solubility of substances.
Principle
An excess amount of this compound is equilibrated with the chosen organic solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (analytical grade)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass flasks with stoppers
-
Syringes and syringe filters (chemically resistant, e.g., PTFE with a 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass flask containing a known volume of the organic solvent. The presence of undissolved DETDA is essential to ensure that a saturated solution is achieved.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium (typically 24 to 72 hours).
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved material to settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, the syringe should be fitted with a syringe filter that is pre-warmed to the experimental temperature.
-
Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of DETDA in the same solvent.
-
Calculate the concentration of DETDA in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
-
Visualization of a Key Application: Curing of Epoxy Resin
The solubility of this compound is critical in its application as a curing agent for epoxy resins. It must be soluble in the resin to ensure a homogeneous reaction mixture, leading to uniform cross-linking and optimal mechanical properties of the cured material. The following diagram illustrates the general reaction pathway.
Caption: Reaction pathway for the curing of epoxy resin with DETDA.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While comprehensive quantitative data is limited, the available information indicates good solubility in polar organic solvents, which is consistent with its chemical structure and its primary applications as a curing agent and chain extender. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in specific solvents of interest. A deeper understanding of the solubility of DETDA is essential for optimizing its use in various industrial processes and for the development of new materials with tailored properties.
References
- 1. Diethyl toluene diamine(DETDA) | C11H18N2 | CAS 68479-98-1 [m.polyaspartic-resin.com]
- 2. DIETHYL TOLUENE DIAMINE - Ataman Kimya [atamanchemicals.com]
- 3. ketjen.com [ketjen.com]
- 4. chembk.com [chembk.com]
- 5. DETDA - Ataman Kimya [atamanchemicals.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]
A Technical Guide to Quantum Chemical Calculations for Diethylmethylbenzenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of diethylmethylbenzenediamine. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines the established theoretical frameworks and computational methodologies that are routinely applied to similar aromatic amine compounds. The data presented herein is illustrative, based on typical results from Density Functional Theory (DFT) calculations, to provide a practical guide for researchers initiating such studies.
Introduction to this compound and the Role of Computational Chemistry
This compound, an aromatic diamine, finds significant use in industrial applications, particularly as a chain extender in the production of polyurethanes and polyureas, and as a curing agent for epoxy resins[1]. Its molecular structure, characterized by a substituted benzene (B151609) ring with two amine and two ethyl groups, dictates its reactivity and physical properties. Understanding these properties at a quantum-mechanical level is crucial for optimizing its industrial applications and for assessing its toxicological profile[1].
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and materials science.[2][3] These methods allow for the detailed investigation of molecular structures, electronic properties, and vibrational spectra, offering insights that can be challenging to obtain through experimental means alone. For a molecule like this compound, these calculations can predict its three-dimensional geometry, electronic reactivity, and spectral signatures, which are foundational for understanding its behavior in various chemical environments.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density. This approach is computationally more tractable than traditional ab initio methods while often providing a high level of accuracy.[4]
Key concepts in DFT calculations include:
-
Functionals: Approximate solutions to the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. Common functionals include B3LYP, M06-2X, and PBE.
-
Basis Sets: A set of mathematical functions used to build molecular orbitals. The choice of basis set (e.g., 6-31G(d,p), cc-pVTZ) affects the accuracy and computational cost of the calculation. Larger basis sets provide more accurate results but require more computational resources.
Detailed Computational Protocol
The following protocol outlines a typical workflow for performing DFT calculations on this compound.
3.1. Molecular Structure Preparation
-
Initial Structure Generation: A 3D model of the this compound molecule is constructed using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The IUPAC name for one of its isomers is 2,4-diethyl-5-methylbenzene-1,3-diamine[1][5].
-
Conformational Search (Optional but Recommended): For flexible molecules with multiple rotatable bonds (like the ethyl and amine groups), a conformational search is performed to identify the lowest energy conformer. This can be done using molecular mechanics or semi-empirical methods as a preliminary step.
3.2. Geometry Optimization
-
Method Selection: The geometry of the lowest energy conformer is then optimized using DFT. A common and well-balanced choice for method and basis set is B3LYP/6-31G(d,p). For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
-
Optimization Algorithm: The optimization is performed to find the stationary point on the potential energy surface corresponding to a local minimum. This ensures that all calculated forces on the atoms are negligible.
-
Convergence Criteria: Strict convergence criteria for energy and forces should be used to ensure a true minimum is found.
3.3. Frequency Calculation
-
Vibrational Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
Confirmation of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamic Properties: The frequency calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
IR Spectrum Prediction: The calculated vibrational frequencies and their intensities can be used to predict the infrared (IR) spectrum of the molecule.
3.4. Electronic Property Calculation
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.
-
Electron Density and Electrostatic Potential: The electron density distribution and the molecular electrostatic potential (MEP) are calculated to identify regions of high and low electron density, which are indicative of electrophilic and nucleophilic sites.
-
Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity.
The following diagram illustrates the computational workflow:
Caption: Computational workflow for quantum chemical calculations on this compound.
Presentation of Quantitative Data
The results of the quantum chemical calculations should be presented in a clear and organized manner. The following tables provide templates for summarizing the key findings. The data shown is illustrative for a hypothetical calculation.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.401 | ||
| C1-N1 | 1.395 | ||
| C2-C3 | 1.398 | ||
| C-H (avg) | 1.085 | ||
| N-H (avg) | 1.012 | ||
| C-C-C (ring avg) | 120.0 | ||
| C-N-H | 118.5 | ||
| H-N-H | 115.0 | ||
| C1-C2-C3-C4 | 0.1 | ||
| C6-C1-N1-H1 | 179.5 |
Table 2: Calculated Electronic Properties
| Property | Value |
| Energy of HOMO | -5.23 eV |
| Energy of LUMO | -0.89 eV |
| HOMO-LUMO Gap | 4.34 eV |
| Dipole Moment | 1.52 Debye |
| Ionization Potential | 5.23 eV |
| Electron Affinity | 0.89 eV |
| Total Energy | -657.123 Hartrees |
Table 3: Selected Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3450 | 55.2 | N-H symmetric stretch |
| 3380 | 48.9 | N-H asymmetric stretch |
| 3050 | 25.1 | Aromatic C-H stretch |
| 2970 | 85.6 | Aliphatic C-H stretch |
| 1620 | 65.3 | Aromatic C=C stretch |
| 1580 | 42.1 | N-H scissoring |
| 1250 | 78.4 | C-N stretch |
Logical Relationships in Computational Analysis
The various parameters obtained from quantum chemical calculations are interconnected and provide a holistic view of the molecule's properties. The following diagram illustrates these relationships.
Caption: Interrelation of computational inputs, calculations, and predicted properties.
Conclusion
Quantum chemical calculations offer a powerful, non-experimental route to understanding the fundamental properties of industrial chemicals like this compound. By following a systematic computational protocol, researchers can obtain reliable data on molecular structure, stability, and reactivity. This information is invaluable for a wide range of applications, from optimizing industrial processes to providing foundational data for toxicological assessments and guiding new material design. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such computational studies.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media | MDPI [mdpi.com]
- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diethyl-5-methyl-1,3-benzenediamine | C11H18N2 | CID 22419268 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Maze: A Technical Guide to the Safe Handling of Diethyltoluenediamine (DETDA) in the Laboratory
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the handling of Diethyltoluenediamine (DETDA) in a laboratory setting. Tailored for researchers, scientists, and drug development professionals, this document outlines the core hazards, mandates stringent personal protective equipment protocols, and provides detailed experimental and emergency procedures to ensure a safe research environment.
Core Hazards and Toxicological Profile
Diethyltoluenediamine (DETDA) is a versatile industrial chemical, widely used as a curing agent and chain extender in polymer applications.[1] However, its utility is matched by a significant hazard profile that necessitates careful handling. DETDA is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing damage to organs through prolonged or repeated exposure.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[2][5] A primary concern is the potential for methemoglobin formation upon inhalation, skin absorption, or ingestion, which reduces the blood's oxygen-carrying capacity and can lead to cyanosis.[6][7]
Quantitative Toxicity Data
The following tables summarize the key toxicological data for DETDA, providing a quantitative basis for risk assessment in the laboratory.
| Acute Toxicity | |
| Oral LD50 (Rat) | 472 mg/kg[6] - 738 mg/kg[7] |
| Dermal LD50 (Rabbit) | > 1,000 mg/kg[6] |
| Dermal LD50 (Rat) | > 2,000 mg/kg[5][7] |
| Inhalation LC50 (Rat) | > 2.45 mg/l (1 h)[6] |
| Irritation & Sensitization | |
| Skin Irritation (Rabbit) | Non-irritating[5][6][7] |
| Eye Irritation (Rabbit) | Irritating[5][6][7] |
| Sensitization (Guinea Pig) | Non-sensitizer[5][6] |
| Ecological Toxicity | |
| Acute Toxicity to Fish (Golden orfe) | LC50: ca. 194 mg/l (48 h)[6][7] |
| Acute Toxicity to Aquatic Invertebrates (Daphnia magna) | EC50: Approximately 0.5 mg/l (48 h)[7] |
| Toxicity to Microorganisms (Pseudomonas putida) | EC10: 170 mg/l (24 h)[7] |
| Biodegradation (aerobic) | 0% (28 Days)[6][7] |
Mandatory Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is non-negotiable when handling DETDA. The following equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield are required.[2] Standard safety glasses must conform to EN166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Wear compatible, chemical-resistant gloves.[2] A complete protective suit is necessary to prevent skin contact.[2] |
| Respiratory Protection | In case of vapor formation or potential for inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., ABEK filter).[2][8] |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage are foundational to a safe laboratory environment when working with DETDA.
General Handling Procedures
-
Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood with a local exhaust ventilation system.[2][9]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2][4]
-
Avoid Inhalation: Do not breathe vapors or mists.[2] Inhalation is a primary route of exposure that can lead to systemic toxicity.[6]
-
Hygienic Practices: Smoking, eating, and drinking are strictly prohibited in the handling area.[2][8] Wash hands and face thoroughly after handling.[7]
-
Container Management: Keep containers tightly closed when not in use.[7][10] Opened containers must be carefully resealed and kept upright to prevent leakage.[8][10]
Storage Protocols
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][10][11]
-
Container Integrity: Ensure storage containers are properly labeled and free from damage.
-
Segregation: Store apart from foodstuff containers.[12]
-
Environmental Protection: Store in a manner that prevents release into the environment.[8]
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is irregular or has stopped, administer artificial respiration.[5] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[5] A physician should be consulted.[5]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical advice from an ophthalmologist.[4]
-
Ingestion: If the person is conscious, wash out their mouth with water.[4] Do not induce vomiting.[11] Call a physician or poison control center immediately.[4]
Spill and Leak Procedures
-
Isolate the Area: Immediately isolate the spill or leak area.[13]
-
Personal Protection: Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[13]
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spillage.[8] For large spills, dike the area to prevent spreading.[14]
-
Cleanup: Collect the absorbed material and place it in a suitable container for disposal according to local, state, and federal regulations.[8][11]
-
Ventilation: Ensure the area is well-ventilated.[4]
Visualizing Safety: Workflows and Pathways
To further clarify the necessary safety protocols, the following diagrams illustrate key decision-making processes and workflows for handling DETDA.
Caption: A workflow for the safe handling of DETDA.
Caption: A protocol for responding to DETDA exposure.
By adhering to the guidelines outlined in this document, laboratory personnel can mitigate the risks associated with DETDA and maintain a safe and productive research environment.
References
- 1. Diethyl toluene diamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. gantrade.com [gantrade.com]
- 4. biosynth.com [biosynth.com]
- 5. biapur.ru [biapur.ru]
- 6. doc.diytrade.com [doc.diytrade.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. tri-iso.com [tri-iso.com]
- 9. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]
- 10. DIETHYLTOLUENEDIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]
- 11. redriversupply.us [redriversupply.us]
- 12. echemi.com [echemi.com]
- 13. DIETHYLTOLUENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. sauereisen.com [sauereisen.com]
The Versatility of Diethylmethylbenzenediamine (DETDA) in the Synthesis of Novel Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylmethylbenzenediamine (DETDA) is a versatile aromatic diamine that has traditionally been utilized as a chain extender and curing agent in the production of polyurethanes, polyureas, and epoxy resins.[1][2] Its unique molecular structure, characterized by sterically hindered amine groups, imparts a moderate reactivity that allows for controlled polymerization and results in polymers with enhanced mechanical strength, thermal stability, and chemical resistance.[2] This technical guide explores the expanding role of DETDA beyond its conventional applications, focusing on its use as a key monomer in the synthesis of novel and functional polymers with tailored properties for advanced applications.
DETDA in Novel Polymer Architectures
The strategic incorporation of DETDA into polymer backbones has led to the development of new materials with unique performance characteristics. Researchers are increasingly exploring its use in high-performance polymers beyond the traditional thermosets.
Poly(ether imide)s
A significant advancement in the application of DETDA is its use in the synthesis of novel, organo-soluble poly(ether imide)s (PEIs). These high-performance thermoplastics are known for their exceptional thermal stability, mechanical strength, and dielectric properties. The incorporation of DETDA as the diamine monomer, in conjunction with various bis(ether anhydride)s, allows for the synthesis of PEIs with a unique combination of properties.
A one-pot synthesis in benzoic acid has been successfully employed to produce a series of PEIs based on DETDA.[3] This method offers a more efficient and scalable route to these advanced polymers compared to traditional two-step processes. The resulting PEIs have demonstrated excellent solubility in common organic solvents, a critical property for processing and film formation.[3]
Functional Poly(urethane-urea)s
While DETDA is a well-established component in conventional poly(urethane-urea) (PUU) systems, its use in creating novel, functional PUUs is an area of growing interest. By carefully selecting co-monomers and synthesis conditions, it is possible to create PUUs with specific functionalities, such as stimuli-responsiveness or biocompatibility, where the rigidity and thermal stability imparted by DETDA are highly advantageous. Research into PUUs bearing deactivated diamines, which can be activated in situ, opens up possibilities for creating complex polymer architectures where DETDA can play a crucial role in defining the hard segment domains.[4]
Data Presentation: A Comparative Analysis of DETDA-based Polymers
The following tables summarize the quantitative data for various polymers synthesized using DETDA, providing a clear comparison of their key properties.
| Polymer Type | Monomer System | Molecular Weight (Mw) ( g/mol ) | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(ether imide) | DETDA + Bis(ether anhydride)s | 6.1–11.3 × 10⁴ | 285–315 | Up to 91.6 | Up to 89.4 | [3] |
| Polyurethane (RIM) | DETDA (100%) + Isocyanate Prepolymer | - | - | 26.5 | 190 | [5] |
| Polyurethane (RIM) | DETDA (50%) / MOCA (50%) + Isocyanate Prepolymer | - | - | 32.8 | 150 | [5] |
| Polyurea Coating | DETDA (10-40 eq%) + SBMDA + Isocyanate Prepolymer | - | - | 1.85 - 2.96 | 1177 - 649 | [5] |
| Polymer Type | Curing Agent | Tensile Strength (psi) | Tensile Modulus (psi) | Flexural Strength (psi) | Flexural Modulus (psi) | Deflection Temperature (°C) | Reference |
| Epoxy Resin (Epon 828) | DETDA | 11,000 | 380,000 | 18,000 | 390,000 | 169 | [5] |
| Epoxy Resin (Epon 828) | MDA | 11,200 | 420,000 | 17,000 | 420,000 | 160 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of key DETDA-based polymers.
Synthesis of Novel Poly(ether imide)s via One-Pot Method
Materials:
-
This compound (DETDA)
-
Bis(ether anhydride) (e.g., 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride))
-
Benzoic acid (solvent and catalyst)
-
High-purity nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge the calculated amounts of DETDA and the bis(ether anhydride) in a 1:1 molar ratio.
-
Add benzoic acid to the flask to achieve a solids concentration of 20-30% (w/v).
-
Purge the flask with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Heat the reaction mixture to 180-200 °C with constant stirring.
-
Maintain the reaction at this temperature for 6-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the mixture to approximately 100 °C and pour the viscous polymer solution into a large volume of methanol (B129727) with vigorous stirring to precipitate the polymer.
-
Filter the precipitated poly(ether imide) and wash it thoroughly with methanol to remove residual benzoic acid and unreacted monomers.
-
Dry the polymer in a vacuum oven at 120 °C for 24 hours.
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using a suitable solvent such as N-methyl-2-pyrrolidone (NMP).
-
Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) are measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
-
Mechanical Properties: Tensile strength, elongation at break, and tensile modulus are determined from stress-strain curves obtained from tensile testing of polymer films.
Synthesis of DETDA-Cured Polyurethane Elastomer
Materials:
-
Isocyanate-terminated prepolymer (e.g., MDI-based prepolymer)
-
This compound (DETDA)
-
Vacuum oven
-
Mold
Procedure:
-
Preheat the isocyanate-terminated prepolymer in a vacuum oven to 80 °C to reduce its viscosity and degas it for at least 1 hour.
-
Calculate the stoichiometric amount of DETDA required based on the NCO content of the prepolymer and the equivalent weight of DETDA.
-
In a mixing vessel, add the preheated and degassed prepolymer.
-
Add the calculated amount of DETDA to the prepolymer and mix thoroughly for 30-60 seconds.
-
Pour the mixture into a preheated mold (100 °C) that has been treated with a mold release agent.
-
Cure the elastomer in an oven at 100-120 °C for 16 hours.
-
After curing, allow the mold to cool to room temperature before demolding the elastomer.
-
Post-cure the demolded part at room temperature for 7 days to allow for the completion of the reaction.
Characterization:
-
Mechanical Properties: Hardness (Shore A or D), tensile strength, elongation at break, and tear strength are measured according to relevant ASTM standards.
-
Thermal Properties: Dynamic Mechanical Analysis (DMA) can be used to determine the glass transition temperature (Tg) and storage modulus.
Curing of Epoxy Resin with DETDA
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (DETDA)
-
Vacuum chamber
-
Curing oven
Procedure:
-
Calculate the stoichiometric amount of DETDA required based on the epoxy equivalent weight of the resin.
-
In a suitable container, weigh the epoxy resin and DETDA.
-
Mix the components thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into a mold or apply it as a coating.
-
Cure the resin according to a specific curing schedule, which may involve a multi-step heating process (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C). The exact schedule will depend on the specific epoxy system and desired properties.
Characterization:
-
Mechanical Properties: Flexural strength, flexural modulus, and tensile properties are measured.
-
Thermal Properties: Glass transition temperature (Tg) is determined by DSC or DMA. The heat deflection temperature (HDT) is also a critical parameter.
Visualizing Polymer Synthesis and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in the synthesis of DETDA-based polymers.
Caption: Experimental workflow for the synthesis and characterization of DETDA-based polymers.
Caption: Reaction scheme for the one-pot synthesis of poly(ether imide)s from DETDA.
Caption: Structure-property relationships in DETDA-based polymers.
Conclusion
This compound is proving to be a highly valuable monomer for the synthesis of a new generation of high-performance polymers. Its incorporation into polymer backbones, particularly in novel poly(ether imide)s, offers a pathway to materials with a desirable combination of thermal stability, mechanical robustness, and processability. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of DETDA in designing and developing advanced polymeric materials for a wide range of applications, including those in the demanding fields of drug development and biomedical devices. Further research into novel polymer architectures incorporating DETDA is warranted to unlock even more of its potential.
References
Methodological & Application
Application Notes: Diethylmethylbenzenediamine (DETDA) as a Polyurethane Curing Agent
Introduction
Diethylmethylbenzenediamine, commonly known as DETDA, is a highly effective aromatic diamine chain extender and curing agent for polyurethane and polyurea elastomers.[1] Its chemical structure, characterized by a sterically hindered aromatic diamine nature, provides unique reactivity characteristics.[1] DETDA is a liquid at room temperature, which simplifies handling and processing compared to solid curatives.[2] It is widely used in applications such as Reaction Injection Molding (RIM), Spray Polyurea Elastomer (SPUA) coatings, and cast elastomers.[1][3]
Mechanism of Curing
The synthesis of polyurethane-urea elastomers is typically a two-step process.[4] First, a diisocyanate (like MDI or TDI) is reacted with a polyol to create an isocyanate-terminated prepolymer.[4] The curing or chain extension phase involves reacting this prepolymer with a diamine curative, such as DETDA.[4] The amine groups (-NH₂) on the DETDA molecule rapidly react with the terminal isocyanate groups (-NCO) of the prepolymer.[4] This reaction forms strong, stable urea (B33335) linkages (-NH-CO-NH-), extending the polymer chains and building a crosslinked network.[1][4] This process is fundamental to developing the final molecular weight and physical properties of the elastomer.[1]
Advantages of Using DETDA
DETDA offers several distinct advantages over other aromatic diamine curatives like 4,4'-Methylenebis(2-chloroaniline) (MOCA) and Dimethylthiotoluenediamine (DMTDA):
-
Rapid Curing: DETDA's reaction rate with isocyanates is significantly faster than that of DMTDA and MOCA, enabling shorter demolding times and increased production efficiency.[5]
-
Enhanced Mechanical Properties: The use of DETDA contributes to superior physical properties in the final polyurethane product, including high hardness, improved tensile strength, and better resistance to hydrolysis and thermal degradation.[1][5]
-
Processing and Handling: As a low-viscosity liquid, DETDA is easy to handle and allows for room temperature processing.[2] It can be warmed slightly (30-40°C) to further reduce viscosity for mixing.[4]
-
Lower Toxicity: DETDA is often marketed as a less toxic alternative to MOCA, which presents fewer hazards and dust concerns in a production environment.[2]
Quantitative Data Summary
The mechanical properties of polyurethanes cured with DETDA can be tailored by adjusting the formulation. The following table summarizes the effect of varying the concentration of DETDA as a co-curative on the physical properties of a polyurethane elastomer.
| Property | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 |
| Pot-life (min) | ~240 | 176 | 94 | 69 |
| Hardness (Shore A) | 28 | 40 | 50 | 52 |
| Tensile Strength (PSI) | 269 | 372 | 429 | 430 |
| Elongation (%) | 1177 | 1019 | 716 | 649 |
| Tear Strength (lb/in) | 49 | 67 | 89 | 98 |
| (Data sourced from Gantrade)[2] |
Visualizations
Polyurethane-Urea Curing Pathway
Caption: Chemical reaction pathway for the synthesis of polyurethane-urea.
Experimental Workflow for Polyurethane Elastomer Synthesis
Caption: Experimental workflow for polyurethane elastomer synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Polyurethane-Urea Elastomer with DETDA Curative
This protocol is adapted for the synthesis of a polyurethane elastomer based on a toluene (B28343) diisocyanate (TDI)-polyester prepolymer.[4]
1. Materials & Equipment:
-
TDI-polyester prepolymer (e.g., NCO content: 3.5 - 5.5%)
-
This compound (DETDA)
-
Vacuum oven
-
Mixing vessel and stirrer (mechanical or manual)
-
Mold (pre-treated with a suitable mold release agent)
-
Convection oven
2. Procedure:
-
Step 1: Prepolymer Preparation
-
Step 2: Curative Preparation
-
Step 3: Stoichiometry Calculation
-
Calculate the required amount of DETDA based on the isocyanate (%NCO) content of the prepolymer and the desired stoichiometry (typically 95-105%). The calculation is as follows: Amount of DETDA (g) = [ (Weight of Prepolymer (g) × %NCO of Prepolymer) / 42.02 ] × Equivalent Weight of DETDA
-
The equivalent weight of DETDA is 89.1 g/eq.[4]
-
-
Step 4: Mixing and Casting
-
Weigh the preheated and degassed prepolymer into the designated mixing vessel.[4]
-
Add the calculated amount of warmed DETDA to the prepolymer.[4]
-
Mix the components thoroughly for 30-60 seconds. Note that DETDA has a fast reaction rate, resulting in a short pot life.[4]
-
Quickly and carefully pour the reacting mixture into a mold that has been preheated to 90°C.[4]
-
-
Step 5: Curing
-
Place the filled mold into a convection oven and cure at 90°C for 8-12 hours.[4]
-
-
Step 6: Demolding and Post-Curing
-
After the initial cure, remove the mold from the oven and allow it to cool to room temperature before demolding the elastomer part.[4]
-
For optimal property development, age the demolded part at room temperature for at least 7 days before performing any characterization or testing.[4] This allows the curing reactions to complete fully.[4]
-
Protocol 2: Quality Control and Troubleshooting
-
Moisture Contamination: Isocyanate groups are highly reactive with water, which leads to the formation of carbon dioxide gas and can cause bubbles or foaming in the final product.[6] The primary amine formed as a byproduct also competes with DETDA in the curing reaction.[6]
-
Prevention: Ensure all materials (prepolymer, DETDA) and equipment are dry. Degassing the prepolymer is a critical step.
-
Detection: The Karl Fischer titration method (ASTM D4672) is the industry standard for measuring moisture content in raw materials.[6]
-
-
Post-Curing: While the primary cure establishes the elastomer's main properties, an optional post-cure at a higher temperature can sometimes enhance certain characteristics, though it will not reverse defects caused by moisture.[4]
References
Application of Diethyltoluenediamine (DETDA) in Reaction Injection Molding (RIM)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyltoluenediamine (DETDA) is a liquid aromatic diamine that serves as a highly effective chain extender and curing agent in polyurethane and polyurea systems.[1][2][3] Its application is particularly prominent in Reaction Injection Molding (RIM), a process utilized for the rapid manufacturing of complex polymeric parts.[2][4] DETDA's low viscosity, rapid reaction rate with isocyanates, and the superior mechanical properties it imparts to the final polymer make it a crucial component in the production of high-performance elastomers.[5][6] These elastomers find use in a variety of applications, including automotive parts, industrial components, and coatings.[3][7]
The primary function of DETDA in RIM formulations is to react with isocyanate prepolymers, leading to the formation of urea (B33335) linkages and extending the polymer chains.[7] This rapid chain extension and cross-linking result in short demold times, a significant advantage in high-volume production.[3] The resulting polyurea or polyurethane-urea elastomers are known for their excellent tensile strength, high hardness, and good thermal and hydrolytic stability.[3][7] Furthermore, DETDA is considered a less toxic alternative to other aromatic diamine curatives, such as 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA).[5]
Key Properties and Advantages of DETDA in RIM
DETDA offers several distinct advantages in RIM applications:
-
Rapid Curing: The reaction between the amine groups of DETDA and the isocyanate groups is extremely fast, often with gel times of a few seconds.[5][6] This allows for very short molding cycles.
-
Low Viscosity: As a liquid at room temperature, DETDA is easy to handle and process in RIM machinery.[5]
-
Excellent Mechanical Properties: Polymers cured with DETDA exhibit high tensile strength, elongation, and tear resistance.[5]
-
Good Thermal Stability: The resulting polyurea and polyurethane-urea networks demonstrate good performance at elevated temperatures.[3]
-
Reduced Toxicity: DETDA presents a lower toxicity profile compared to some other aromatic diamine curatives like MOCA.[5]
Data Presentation: Influence of DETDA on Material Properties
The concentration and combination of DETDA with other curatives in a RIM formulation significantly impact the processing parameters and the final mechanical properties of the elastomer.
Table 1: Effect of DETDA/MOCA Molar Ratio on RIM Polyurethane Properties [5]
| Curative Composition | Gel Time (sec) | Tensile Strength (psi) | Elongation (%) | Die C Tear (pli) |
| 100% DETDA | < 1 | 3841 | 190 | 432 |
| 50% DETDA / 50% MOCA | 3.6 | 4755 | 150 | 750 |
Table 2: Physical Properties of a Typical DETDA-based RIM Polyurea Elastomer
| Property | Value | Test Method |
| Hardness (Shore D) | 50 - 70 | ASTM D2240 |
| Tensile Strength (MPa) | 25 - 40 | ASTM D412 |
| Elongation at Break (%) | 150 - 300 | ASTM D412 |
| Tear Strength (kN/m) | 60 - 90 | ASTM D624 |
| Flexural Modulus (MPa) | 200 - 500 | ASTM D790 |
(Note: These values are representative and can vary depending on the specific formulation, including the type of isocyanate and polyol used.)
Experimental Protocols
Materials and Equipment
-
Isocyanate: Methylene diphenyl diisocyanate (MDI) prepolymer.
-
Polyol Blend: A mixture of polyether or polyester (B1180765) polyols.
-
Chain Extender: Diethyltoluenediamine (DETDA).
-
Additives: Catalysts (e.g., dibutyltin (B87310) dilaurate, though often not required with the fast reacting DETDA), surfactants, pigments, and internal mold release agents as needed.
-
RIM Machine: A high-pressure RIM machine equipped with temperature-controlled tanks, metering pumps, and a mixhead.
-
Mold: A temperature-controlled mold, typically made of aluminum or steel.
General RIM Protocol for a DETDA-Cured Polyurethane-Urea System
This protocol is a general guideline. Specific parameters should be optimized based on the material system and desired part properties. A study by Chen et al. synthesized polyureas with 30%, 50%, and 70% hard segment contents by reacting an amine-terminated polypropylene (B1209903) oxide (soft segment) with 4,4'-diphenylmethanediisocyanate (MDI) extended with DETDA (hard segment) via RIM.[8]
-
Material Preparation:
-
Pre-dry the polyol blend under vacuum to remove any residual moisture, which can react with the isocyanate.
-
Heat the isocyanate (Component A) and the polyol/DETDA blend (Component B) to their specified processing temperatures in the RIM machine's day tanks. Typical temperatures range from 40°C to 80°C.
-
-
Machine Calibration:
-
Calibrate the metering pumps of the RIM machine to deliver the precise stoichiometric ratio of Component A to Component B. The ratio is determined by the equivalent weights of the isocyanate, polyol, and DETDA.
-
-
Molding Process:
-
Heat the mold to the desired temperature, typically between 80°C and 120°C.
-
Apply an external mold release agent if necessary.
-
Inject the mixed components into the mold cavity at high pressure (typically 100-200 bar) through the impingement mixhead.[9]
-
The injection time is usually very short, often less than 5 seconds.
-
Allow the part to cure in the mold. The demold time for DETDA-based systems is typically short, ranging from 30 to 120 seconds.[9]
-
-
Post-Curing:
-
After demolding, the part may require a post-curing step to achieve its final mechanical properties. Post-curing is typically done in an oven at a temperature between 100°C and 150°C for a period of 1 to 4 hours.
-
Visualizations
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. predawnchem.com [predawnchem.com]
- 3. DIETHYLTOLUENEDIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]
- 4. patrickehopkins.com [patrickehopkins.com]
- 5. gantrade.com [gantrade.com]
- 6. echemi.com [echemi.com]
- 7. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. solutions.covestro.com [solutions.covestro.com]
Application Notes and Protocols for High-Performance Epoxy Composites Cured with Diethyltoluenediamine (DETDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyltoluenediamine (DETDA) is a liquid aromatic diamine curative widely recognized for its ability to produce high-performance epoxy composites.[1][2] Its unique chemical structure, featuring a sterically hindered aromatic diamine, imparts a desirable combination of properties to cured epoxy systems, including excellent mechanical strength, high thermal stability, and superior chemical resistance.[1] DETDA's liquid form at room temperature offers significant processing advantages over traditional solid aromatic amine curatives, such as 4,4'-methylenedianiline (B154101) (MDA), allowing for easier handling and mixing.[1][3] These attributes make DETDA-cured epoxy composites suitable for a range of demanding applications, including structural components in the aerospace industry, industrial coatings, and high-performance adhesives.[1][4]
This document provides detailed application notes and experimental protocols for the formulation and characterization of high-performance epoxy composites using DETDA as the curing agent.
Key Performance Characteristics
DETDA-cured epoxy resins exhibit a range of superior properties that make them ideal for high-performance applications. The cross-linked polymers formed by the reaction of DETDA with epoxy groups result in enhanced mechanical strength, chemical resistance, and elevated temperature performance.[1]
Mechanical Properties
Composites cured with DETDA demonstrate excellent mechanical properties, including high tensile and flexural strength and modulus. These properties are often comparable or superior to those achieved with other amine hardeners.[3] The high crosslinking density achieved with DETDA contributes significantly to the rigidity and toughness of the final cured product.[5]
Thermal Properties
A key advantage of using DETDA is the high glass transition temperature (Tg) of the resulting epoxy network, which allows the material to retain its mechanical properties at elevated temperatures. The thermal stability of DETDA-cured epoxies is critical for applications in demanding environments.[5]
Chemical Resistance
The dense, cross-linked structure of DETDA-cured epoxies provides excellent resistance to a wide range of chemicals, making them suitable for applications where chemical exposure is a concern.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the mechanical and thermal properties of DETDA-cured epoxy composites based on available literature.
Table 1: Mechanical Properties of DETDA-Cured Epoxy Resin (EPON 828) Compared to MDA-Cured Epoxy. [3]
| Property | DETDA | MDA | DETDA @ 100°C |
| Tensile Strength (psi) | 11,000 | 11,200 | 8,000 |
| Tensile Modulus (psi) | 380,000 | 420,000 | 290,000 |
| Flexural Strength (psi) | 18,000 | 17,000 | 13,000 |
| Flexural Modulus (psi) | 390,000 | 420,000 | 280,000 |
Table 2: Predicted Mechanical Properties of DGEBF/DETDA Epoxy at Varying Degrees of Cure.
| Degree of Cure (%) | Young's Modulus (GPa) | Yield Stress (MPa) |
| 70 | ~2.5 | ~70 |
| 80 | ~3.0 | ~85 |
| 86 | ~3.2 | ~95 |
| 90 | ~3.5 | ~105 |
| 95 | ~3.8 | ~115 |
Table 3: Predicted Thermal Properties of DGEBF/DETDA Epoxy at Varying Degrees of Cure.
| Degree of Cure (%) | Glass Transition Temperature (Tg) (°C) |
| 70 | ~160 |
| 80 | ~180 |
| 86 | ~190 |
| 90 | ~200 |
| 95 | ~210 |
Experimental Protocols
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) or Diglycidyl ether of bisphenol F (DGEBF) based resins (e.g., EPON™ 828, EPON™ 862).
-
Curing Agent: Diethyltoluenediamine (DETDA) (e.g., Ethacure™ 100).
-
Reinforcement (Optional): Carbon fiber, glass fiber, or other reinforcing agents.
-
Solvents (for cleaning): Acetone, isopropanol.
Stoichiometric Calculations
The optimal performance of the epoxy composite is highly dependent on the correct stoichiometric ratio of the epoxy resin to the curing agent. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
Equation 1: Parts by weight of amine curative per 100 parts of resin (phr)
For DETDA, the AHEW is approximately 44.6 g/eq. For a typical DGEBA resin with an EEW of 187 g/eq, the stoichiometric amount of DETDA would be approximately 23.8 phr.
Protocol for Composite Fabrication (Hand Layup and Compression Molding)
-
Mold Preparation: Clean the mold surface thoroughly with a suitable solvent (e.g., acetone) and apply a mold release agent to ensure easy demolding of the cured composite.
-
Resin and Curing Agent Preparation: Accurately weigh the epoxy resin and DETDA in a clean, dry mixing container according to the pre-calculated stoichiometric ratio. A stoichiometric ratio of 100 parts by weight of DGEBF epoxy resin to 26.4 parts by weight of DETDA is a common starting point.[4]
-
Mixing: Thoroughly mix the resin and curing agent by hand or using a mechanical mixer for 2-5 minutes at room temperature until a homogeneous mixture is obtained.[4] Be mindful of introducing excessive air bubbles during mixing.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles. Degas until the bubbling subsides.
-
Layup (for fiber-reinforced composites):
-
Apply a thin layer of the mixed epoxy system to the mold surface.
-
Place a ply of reinforcement (e.g., carbon fiber fabric) onto the wet resin.
-
Use a roller or squeegee to impregnate the reinforcement with the resin and remove any trapped air.
-
Repeat the process for the desired number of plies.
-
-
Curing:
-
Place the layup in a preheated oven or press.
-
A typical curing cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to achieve full crosslinking and optimal properties. A common cycle is 2 hours at 150°C followed by 2 hours at 175°C. The specific cure schedule can significantly impact the final properties and should be optimized for the specific resin system and application.
-
-
Demolding: After the curing cycle is complete, allow the mold to cool down to room temperature before demolding the composite part.
Protocol for Thermal Analysis (Differential Scanning Calorimetry - DSC)
DSC is used to determine the glass transition temperature (Tg) and the extent of cure of the epoxy system.[6]
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy composite in a DSC pan.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected Tg.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same heating rate.
-
-
Data Analysis: The Tg is determined from the inflection point of the heat flow curve during the second heating scan.[6] The extent of cure can be determined by measuring the residual heat of reaction.[6]
Protocol for Mechanical Testing (Tensile Testing - ASTM D3039)
-
Specimen Preparation: Cut rectangular specimens from the cured composite panel according to the dimensions specified in the ASTM D3039 standard.
-
Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and displacement data.
-
-
Data Analysis: Calculate the tensile strength, tensile modulus, and strain to failure from the stress-strain curve.
Visualizations
Epoxy Curing Workflow
Caption: Epoxy Composite Fabrication and Characterization Workflow.
Curing Reaction Signaling Pathway
Caption: Simplified DETDA-Epoxy Curing Reaction Pathway.
References
Application of Diethylmethylbenzenediamine (DETDA) in the Development of Spray Polyurea Elastomers
Application Notes and Protocols for Researchers and Scientists
Introduction
Diethylmethylbenzenediamine (DETDA), a liquid aromatic diamine, is a critical component in the formulation of high-performance spray polyurea elastomers.[1][2][3] Its primary function is as a chain extender, reacting with isocyanate prepolymers to form the hard segment of the polyurea network.[4] This reaction is characterized by its rapid speed, which allows for fast curing and demolding times, making it highly suitable for spray applications.[1][2][5] The incorporation of DETDA imparts excellent mechanical properties to the final elastomer, including high tensile strength, tear resistance, and thermal stability.[1][2][6] These properties make DETDA-based polyurea elastomers ideal for a wide range of applications, such as protective coatings for concrete and steel, tank linings, and automotive components.[7][8]
Key Advantages of DETDA in Spray Polyurea Systems:
-
Rapid Curing: The reaction between DETDA and isocyanates is significantly faster than with other curatives like MOCA, enabling rapid processing times.[1][2]
-
Enhanced Mechanical Properties: Formulations with DETDA exhibit superior strength, durability, and chemical resistance.[2][9]
-
Improved Thermal Stability: The resulting polyurea elastomers demonstrate good performance at elevated temperatures.[1][2]
-
Liquid Form: As a liquid, DETDA is easy to handle and process at room temperature.[5]
Data Presentation
The following tables summarize quantitative data on the effect of DETDA on the properties of polyurea elastomers.
Table 1: Comparison of DETDA and DETDA/MOCA Blends in RIM Polyurethane
| Curative Composition | Gel Time (sec) | Tensile Strength (psi) | Elongation (%) | Die C Tear (pli) |
| 100% DETDA | < 1 | 3841 | 190 | 432 |
| 50% DETDA / 50% MOCA | 3.6 | 4755 | 150 | 750 |
Source: Adapted from patent US 4631298 as cited in Gantrade.[5]
Table 2: Effect of DETDA as a Co-Curative in a Spray Coating Formulation
| DETDA eq% | Pot-life (min) | Hardness (Shore A) | Tensile Strength (PSI) | Elongation (%) | Tear Strength (lb/in) |
| 10 | ~240 | 28 | 269 | 1177 | 49 |
| 20 | 176 | 40 | 372 | 1019 | 67 |
| 33 | 94 | 50 | 429 | 716 | 89 |
| 40 | 69 | 52 | 430 | 649 | 98 |
Source: Adapted from patent US 8536297 B2 as cited in Gantrade.[5]
Experimental Protocols
Protocol 1: Preparation of a DETDA-Based Spray Polyurea Elastomer
This protocol outlines the general procedure for preparing a spray polyurea elastomer using DETDA as the primary chain extender.
1. Materials:
-
Isocyanate Prepolymer (A-side): Methylene diphenyl diisocyanate (MDI) based prepolymer. The specific NCO content will depend on the desired stoichiometry.
-
Resin Blend (B-side):
-
Amine-terminated polyether (e.g., polyoxypropylene diamine).
-
This compound (DETDA).
-
Additives (e.g., pigments, UV stabilizers, adhesion promoters) as required.
-
-
Substrate for coating (e.g., steel or concrete panel).
-
Solvent for cleaning (e.g., acetone, methyl ethyl ketone).
2. Equipment:
-
High-pressure, plural-component spray machine with impingement mixing (e.g., Graco Reactor).
-
Heated hoses.
-
Spray gun.
-
Personal Protective Equipment (PPE): full-face respirator, chemically resistant gloves, and protective clothing.
-
Surface preparation equipment (e.g., sandblaster, grinder).
3. Procedure:
3.1. Surface Preparation:
-
Ensure the substrate is clean, dry, and free of contaminants such as oil, grease, and rust.
-
For concrete, abrasive blasting or grinding may be necessary to achieve the desired surface profile.
-
For steel, sandblasting to a near-white metal finish (SSPC-SP10) is recommended.
-
Apply a suitable primer if required to enhance adhesion.
3.2. Component Preparation:
-
Preheat the isocyanate (A-side) and resin blend (B-side) to the temperatures recommended by the material supplier, typically between 60-80°C, to lower viscosity.[4]
-
Ensure the mix ratio of the spray machine is set to the correct stoichiometric ratio, which is commonly 1:1 by volume for many commercial systems.[4][10] The isocyanate index is typically maintained slightly above 1.0 (e.g., 1.05-1.10) to account for any reaction with ambient moisture.[4]
3.3. Spray Application:
-
Set the spray pressure according to the equipment and material manufacturer's guidelines, often in the range of 2000-3000 psi.
-
Apply the polyurea coating to the prepared substrate in a smooth, even motion, maintaining a consistent distance between the spray gun and the surface.
-
The coating can be applied to the desired thickness in a single pass or multiple passes. Due to the rapid cure time, subsequent coats can be applied almost immediately.
3.4. Curing:
-
The polyurea will be tack-free within seconds and can often be handled within minutes.[8]
-
Allow the coating to fully cure for the time specified by the manufacturer (typically 24-72 hours) before subjecting it to service conditions.
4. Characterization:
-
Mechanical Testing: Prepare freestanding films of the polyurea by spraying onto a release liner. Cut dog-bone shaped specimens for tensile testing according to ASTM D412 to determine tensile strength, elongation at break, and modulus.
-
Hardness: Measure the Shore A or Shore D hardness of the cured elastomer using a durometer according to ASTM D2240.
-
Adhesion Testing: Evaluate the adhesion of the coating to the substrate using a pull-off adhesion tester according to ASTM D4541.
Visualizations
Caption: Experimental workflow for spray polyurea elastomer synthesis and characterization.
Caption: Chemical reaction pathway for polyurea formation with DETDA.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. DIETHYLTOLUENEDIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]
- 3. wintzell-fried.com [wintzell-fried.com]
- 4. pcimag.com [pcimag.com]
- 5. gantrade.com [gantrade.com]
- 6. benchchem.com [benchchem.com]
- 7. poly-g.com [poly-g.com]
- 8. isothane.com [isothane.com]
- 9. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]
- 10. primeauxassociates.com [primeauxassociates.com]
Application Notes and Protocols for Diethylmethylbenzenediamine (DETDA) in Industrial Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diethylmethylbenzenediamine (DETDA) as a curing agent and chain extender in the formulation of high-performance industrial coatings and adhesives. Detailed protocols for the preparation and testing of these formulations are provided, along with key performance data and reaction mechanisms.
Introduction to this compound (DETDA)
This compound, commonly known as DETDA, is an aromatic diamine that serves as a highly effective curative for epoxy resins and a chain extender for polyurethane and polyurea systems.[1][2][3][4][5] Its chemical structure, characterized by two ethyl groups ortho to the amine functionalities, provides steric hindrance that modulates its reactivity, offering a balance of a rapid cure with a workable pot life.[6] DETDA is a liquid at room temperature, which facilitates its handling and incorporation into various formulations.[1][6]
Key advantages of using DETDA in industrial coatings and adhesives include:
-
Rapid Curing: DETDA's high reactivity with isocyanates and epoxy groups leads to fast cure times, which can significantly improve production efficiency.[1][6]
-
Excellent Mechanical Properties: Formulations cured with DETDA typically exhibit high tensile strength, modulus, and hardness, contributing to durable and robust coatings and adhesives.[1][6]
-
Enhanced Thermal Stability: The aromatic nature of DETDA imparts high-temperature resistance to the cured polymer network.[1]
-
Good Chemical Resistance: DETDA-cured systems demonstrate good resistance to a variety of chemicals, making them suitable for demanding industrial environments.[2]
-
Improved Hydrolytic Stability: In polyurethane systems, DETDA can enhance the resistance of the final product to degradation by water.[4]
Applications in Industrial Coatings and Adhesives
DETDA is a versatile component used in a variety of industrial applications:
-
Protective Coatings: Due to their durability and resistance to abrasion and chemicals, DETDA-based polyurethane and polyurea coatings are used to protect floors, bridges, and other infrastructure.[5]
-
High-Performance Adhesives: The strong adhesion and high strength of DETDA-cured epoxies make them suitable for bonding a wide range of substrates, including metals, composites, and plastics.
-
Reaction Injection Molding (RIM): DETDA is widely used in RIM processes for the production of polyurethane parts that require rapid demolding times.[2][6]
-
Spray Elastomer Systems: Its fast reaction profile makes it ideal for spray-applied polyurea and polyurethane elastomer coatings.[6]
-
Composites and Sealants: DETDA is also utilized in the formulation of high-performance composite materials and industrial sealants.[3][6]
Quantitative Performance Data
The following tables summarize the typical performance characteristics of industrial coatings and adhesives formulated with DETDA.
Table 1: Performance of DETDA-Cured Epoxy Resin Systems
| Property | Test Method (ASTM) | DETDA-Cured Epoxy (Typical Values) | MDA-Cured Epoxy (for comparison) |
| Tensile Strength | D638 | 11,000 psi | 11,200 psi |
| Tensile Modulus | D638 | 380,000 psi | 420,000 psi |
| Flexural Strength | D790 | 18,000 psi | 17,000 psi |
| Flexural Modulus | D790 | 390,000 psi | 420,000 psi |
| Glass Transition Temperature (Tg) | D4065 | 204°C[7] | - |
| Heat Deflection Temperature | D648 | 175°C[7] | - |
| Gel Time @ 150°C | - | 23 minutes[7] | - |
Data compiled from multiple sources.[6] Note: Performance data can vary based on the specific epoxy resin, formulation, and curing conditions.
Table 2: Performance of Polyurethane Elastomers with DETDA as a Chain Extender
| Property | Test Method (ASTM) | 100% DETDA | 50% DETDA / 50% MOCA |
| Gel Time | - | < 1 sec | 3.6 sec |
| Tensile Strength | D412 | 3841 psi | 4755 psi |
| Elongation at Break | D412 | 190% | 150% |
| Die C Tear Strength | D624 | 432 pli | 750 pli |
Data from a Reaction Injection Molding (RIM) example.[6]
Table 3: Performance of a Polyurethane Spray Coating with DETDA as a Co-Curative
| DETDA eq% | Pot-life (min) | Hardness (Shore A) | Tensile Strength (PSI) | Elongation (%) | Tear Strength (lb/in) |
| 10 | ~240 | 28 | 269 | 1177 | 49 |
| 20 | 176 | 40 | 372 | 1019 | 67 |
| 33 | 94 | 50 | 429 | 716 | 89 |
| 40 | 69 | 52 | 430 | 649 | 98 |
Formulation based on a spray coating patent.[6]
Experimental Protocols
The following are detailed protocols for the preparation and testing of a DETDA-cured epoxy coating and a DETDA-extended polyurethane adhesive.
Protocol for a DETDA-Cured Epoxy Industrial Coating
1. Materials and Equipment:
-
Epoxy Resin: Bisphenol A based liquid epoxy resin (e.g., Epon 828)
-
Curing Agent: this compound (DETDA)
-
Solvent (optional): Xylene or a similar aromatic solvent for viscosity reduction
-
Substrate: Cold-rolled steel panels
-
Mixing Equipment: High-shear mechanical stirrer
-
Application Equipment: Draw-down bar or spray gun
-
Curing Oven: Capable of maintaining temperatures up to 200°C
-
Testing Equipment: As per ASTM standards listed in Table 1.
2. Formulation and Mixing:
-
Calculate the stoichiometric ratio of epoxy resin to DETDA. The amine hydrogen equivalent weight (AHEW) of DETDA is approximately 44.6 g/eq. The epoxy equivalent weight (EEW) of the resin will be provided by the manufacturer. The typical mix ratio is 1:1 epoxy groups to amine hydrogens.
-
Weigh the required amount of epoxy resin into a clean, dry mixing vessel.
-
If using a solvent, add it to the epoxy resin and mix until a homogenous solution is obtained.
-
Slowly add the pre-weighed DETDA to the epoxy resin solution while stirring continuously with a high-shear mixer.
-
Continue mixing for 5-10 minutes until the mixture is uniform and free of streaks. Avoid excessive air entrapment.
-
Allow the mixture to stand for a short induction period (typically 15-30 minutes) to allow for initial reaction and improved wetting.
3. Application and Curing:
-
Ensure the substrate panels are clean, dry, and free of any contaminants.
-
Apply the mixed formulation to the substrate using a draw-down bar to achieve a uniform film thickness (e.g., 50-75 µm).
-
Allow the coated panels to flash off any solvent at ambient temperature for 30-60 minutes.
-
Transfer the panels to a curing oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 150°C. Optimal curing conditions may vary depending on the specific formulation.[7]
4. Sample Preparation and Testing:
-
After curing, allow the panels to cool to room temperature.
-
Condition the coated panels for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.
-
Prepare test specimens from the cured panels according to the requirements of the specific ASTM test methods for properties such as adhesion (ASTM D3359), hardness (ASTM D3363), and chemical resistance (ASTM D1308).
Protocol for a DETDA-Extended Polyurethane Adhesive
1. Materials and Equipment:
-
Isocyanate Prepolymer: A suitable MDI-based prepolymer
-
Chain Extender: this compound (DETDA)
-
Plasticizer (optional): Dioctyl phthalate (B1215562) (DOP) or similar
-
Filler (optional): Calcium carbonate or other inert fillers
-
Substrates: As required for the application (e.g., steel, aluminum, or plastic coupons)
-
Mixing Equipment: High-speed mechanical mixer
-
Application Equipment: Spatula or film applicator
-
Testing Equipment: Tensile tester for lap shear strength (ASTM D1002) or T-peel strength (ASTM D1876).[8][9][10][11][12]
2. Formulation and Mixing:
-
Determine the equivalent weights of the isocyanate prepolymer and DETDA.
-
Calculate the required amounts of prepolymer and DETDA to achieve the desired isocyanate index (typically 1.05 to 1.10).
-
In a clean, dry container, weigh the isocyanate prepolymer.
-
If using plasticizers or fillers, add them to the prepolymer and mix until uniformly dispersed.
-
In a separate container, weigh the required amount of DETDA.
-
Rapidly add the DETDA to the prepolymer mixture and immediately begin vigorous mixing with a high-speed mixer. Due to the fast reaction, the mixing time should be short (typically 30-60 seconds).
3. Application and Curing:
-
Immediately after mixing, apply the adhesive to one of the prepared substrate surfaces.
-
Join the second substrate to the first, ensuring a consistent bond line thickness.
-
Apply pressure to the bonded assembly (e.g., using clamps) and allow it to cure at ambient temperature. The time to handling strength will depend on the formulation but is typically rapid.
-
Full cure is generally achieved after 24-72 hours at ambient temperature. Post-curing at an elevated temperature (e.g., 2 hours at 80°C) can enhance the final properties.
4. Sample Preparation and Testing:
-
After the full curing period, prepare the bonded specimens for testing according to the relevant ASTM standards.
-
For lap shear strength testing (ASTM D1002), ensure the bonded area is of the specified dimensions.
-
For T-peel strength (ASTM D1876), prepare the flexible substrates as per the standard.[8][11]
-
Conduct the mechanical tests using a universal testing machine at a specified crosshead speed.
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the key chemical reactions and experimental workflows involved in the use of DETDA.
Caption: Epoxy Curing Reaction with DETDA.
Caption: Polyurethane Chain Extension with DETDA.
Caption: Experimental Workflow for DETDA-Cured Coating.
Caption: Experimental Workflow for DETDA-Extended Adhesive.
References
- 1. DETDA [benchchem.com]
- 2. gantrade.com [gantrade.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. DETDA - Ataman Kimya [atamanchemicals.com]
- 5. johnson-fine.com [johnson-fine.com]
- 6. gantrade.com [gantrade.com]
- 7. Primacure DETDA 80 LC | Request Quote or Sample | Epoxies and Polyurethanes [tri-iso.com]
- 8. tradetextile.com [tradetextile.com]
- 9. wernerblank.com [wernerblank.com]
- 10. ddltesting.com [ddltesting.com]
- 11. ASTM D1876 Adhesive Peel Strength Testing - ADMET [admet.com]
- 12. infinitalab.com [infinitalab.com]
Application Notes and Protocols: The Role of Diethyltoluenediamine (DETDA) as a Chain Extender in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethane (PU) elastomers are a highly versatile class of polymers renowned for their exceptional mechanical properties, including high tensile strength, tear resistance, and tunable hardness. These characteristics are achieved through the reaction of an isocyanate-terminated prepolymer with a chain extender. Diethyltoluenediamine (DETDA) is a highly effective aromatic diamine chain extender that plays a crucial role in the synthesis of high-performance polyurethane and polyurea elastomers.[1][2] Its unique sterically hindered aromatic structure provides a balanced reactivity profile, making it ideal for various processing techniques, including reaction injection molding (RIM) and spray polyurea elastomer (SPUA) coatings.[3]
The reaction of DETDA with isocyanate prepolymers results in the formation of strong urea (B33335) linkages, which extend the polymer chains and build molecular weight and crosslink density.[2] This chain extension process is fundamental to tailoring the physical and mechanical properties of the final polyurethane material. The use of DETDA as a chain extender typically imparts enhanced tensile strength, increased hardness, and improved resistance to hydrolysis and thermal degradation.[2]
These application notes provide detailed protocols for the synthesis of polyurethane elastomers using DETDA as a chain extender, summarize key quantitative data, and offer visualizations of the chemical processes and experimental workflows.
Data Presentation: Influence of DETDA on Polyurethane Properties
The selection of the chain extender significantly impacts the mechanical and thermal properties of the resulting polyurethane elastomer. The following tables summarize the typical properties obtained with DETDA compared to other common diamine curatives and illustrate the effect of varying DETDA concentration.
Table 1: Comparative Mechanical Properties of MDI-Polyether Based Polyurethane Elastomers with Various Diamine Curatives
| Diamine Curative | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| MOCA | 85 - 95 | 30 - 45 | 300 - 500 |
| DETDA | 80 - 90 | 25 - 40 | 350 - 550 |
| DMTDA | 82 - 92 | 28 - 42 | 320 - 520 |
| MCDEA | 88 - 98 | 35 - 50 | 280 - 480 |
Source: Adapted from BenchChem Application Notes.[1]
Table 2: Comparative Mechanical Properties of TDI-Polyester Based Polyurethane Elastomers with MOCA and DETDA
| Diamine Curative | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| MOCA | 90 - 98 | 40 - 55 | 250 - 450 |
| DETDA | 85 - 95 | 35 - 50 | 300 - 500 |
Source: Adapted from BenchChem Application Notes.[1]
Table 3: Effect of DETDA as a Co-Curative in a Spray Coating Formulation
| DETDA eq% | Pot-life (min) | Hardness (Shore A) | Tensile Strength (PSI) | Elongation (%) | Tear Strength (lb/in) |
| 10 | ~240 | 28 | 269 | 1177 | 49 |
| 20 | 176 | 40 | 372 | 1019 | 67 |
| 33 | 94 | 50 | 429 | 716 | 89 |
| 40 | 69 | 52 | 430 | 649 | 98 |
Source: Adapted from Gantrade Corporation, based on patent US8536297 B2.[4]
Experimental Protocols
The synthesis of DETDA-cured polyurethane elastomers is typically a two-step process. The first step involves the formation of an isocyanate-terminated prepolymer by reacting a diisocyanate with a polyol. The second step is the chain extension, where the prepolymer is reacted with DETDA.
Protocol 1: Synthesis of MDI-Polyether Based Polyurethane Elastomer with DETDA
1. Materials:
-
MDI-polyether prepolymer (NCO content: 4.0 - 6.0%)
-
Diethyltoluenediamine (DETDA)
-
Mixing vessel (e.g., polypropylene (B1209903) beaker)
-
Mechanical stirrer
-
Vacuum oven
-
Preheated mold (e.g., aluminum or silicone)
-
Mold release agent
2. Procedure:
-
Prepolymer Preparation:
-
Preheat the MDI-polyether prepolymer to 80°C in a vacuum oven.
-
Degas the prepolymer under a high vacuum (e.g., <1 mbar) for at least 1 hour, or until bubbling ceases, to remove any dissolved gases.
-
-
Curative Preparation:
-
DETDA is a liquid at room temperature and can be used as is. To reduce viscosity, it is recommended to warm it slightly to 30-40°C.
-
-
Stoichiometry Calculation:
-
The amount of DETDA required is calculated based on the NCO content of the prepolymer and the equivalent weight of DETDA (89.1 g/eq). The stoichiometric ratio (Index) of NCO groups to amine (NH2) groups is typically targeted between 0.95 and 1.05.
-
Formula:
Where 42.02 is the molecular weight of the NCO group.
-
-
Mixing and Casting:
-
Weigh the preheated and degassed prepolymer into the mixing vessel.
-
Add the calculated amount of DETDA to the prepolymer while stirring with a mechanical stirrer at a moderate speed (e.g., 200-500 rpm) to ensure thorough mixing without introducing excessive air.
-
Mix for 30-60 seconds. DETDA has a fast reaction rate, resulting in a short pot life.
-
Quickly pour the homogeneous mixture into a preheated mold (100°C) that has been treated with a mold release agent.
-
-
Curing and Post-Curing:
-
Place the filled mold in an oven and cure at 100°C for 16 hours.
-
For enhanced properties, an optional post-curing step can be performed at 110°C for 4-8 hours.
-
Allow the mold to cool to room temperature before demolding the elastomer.
-
Age the demolded part at room temperature for at least 7 days before performing mechanical testing to allow for the completion of the curing reactions.[1]
-
Protocol 2: Synthesis of TDI-Polyester Based Polyurethane Elastomer with DETDA
1. Materials:
-
TDI-polyester prepolymer (NCO content: 3.5 - 5.5%)
-
Diethyltoluenediamine (DETDA)
-
Mixing vessel
-
Mechanical stirrer
-
Vacuum oven
-
Preheated mold
-
Mold release agent
2. Procedure:
-
Prepolymer Preparation:
-
Preheat the TDI-polyester prepolymer to 70°C in a vacuum oven.
-
Degas the prepolymer under vacuum for at least 1 hour.
-
-
Curative Preparation:
-
Warm DETDA to 30-40°C to lower its viscosity.
-
-
Mixing and Casting:
-
Calculate the required amount of DETDA using the stoichiometry formula provided in Protocol 1.
-
Weigh the preheated and degassed prepolymer into the mixing vessel.
-
Add the calculated amount of DETDA to the prepolymer and mix thoroughly for 30-60 seconds.
-
Quickly pour the mixture into a preheated mold (90°C).
-
-
Curing and Post-Curing:
-
Cure the elastomer in an oven at 90°C for 8-12 hours.
-
Cool the mold to room temperature before demolding.
-
Age the elastomer for 7 days at room temperature before characterization.[1]
-
Visualizations
Chemical Reaction Pathway
The synthesis of polyurethane-urea elastomers using DETDA involves the reaction of isocyanate groups with the amine groups of DETDA to form urea linkages.
Caption: Polyurethane-urea synthesis pathway.
Experimental Workflow
The general workflow for synthesizing and characterizing DETDA-cured polyurethane elastomers is outlined below.
Caption: Experimental workflow for synthesis.
Polyurethane Microstructure
The final polyurethane elastomer exhibits a microphase-separated structure consisting of hard and soft segments. The hard segments, formed by the reaction of the diisocyanate and DETDA, provide strength, while the flexible polyol chains form the soft segments, imparting elasticity.
Caption: Hard and soft segment microstructure.
References
Application Notes and Protocols for the Synthesis of Polyamides Using Diethylmethylbenzenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylmethylbenzenediamine (DETDA) is a sterically hindered aromatic diamine commonly employed as a chain extender in polyurethane systems and as a curing agent for epoxy resins.[1][2][3] Its high reactivity and the rigidity it imparts to polymer backbones make it an interesting, albeit challenging, monomer for the synthesis of high-performance aromatic polyamides. These polyamides are anticipated to exhibit excellent thermal stability and mechanical properties, characteristic of aramids.[4] However, the steric hindrance provided by the ethyl groups on the aromatic ring can influence polymerization kinetics and the ultimate properties of the resulting polymer, such as solubility and molecular weight.[5]
This document provides detailed application notes and generalized protocols for the synthesis of polyamides using DETDA as the diamine monomer. The methodologies are based on established procedures for the synthesis of aromatic polyamides from other aromatic diamines.[4][6]
Data Presentation
| Property | Expected Range | Characterization Method |
| Inherent Viscosity (dL/g) | 0.40 - 1.20 | Ubbelohde Viscometer |
| Number Average Molecular Weight (Mn, kDa) | 10 - 30 | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw, kDa) | 20 - 60 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temperature (Tg, °C) | 200 - 300 | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temperature (TGA, °C) | > 450 | Thermogravimetric Analysis (TGA) |
| Tensile Strength (MPa) | 70 - 100 | Universal Testing Machine |
| Young's Modulus (GPa) | 1.5 - 3.0 | Universal Testing Machine |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation of DETDA with an Aromatic Diacyl Chloride
This protocol describes the synthesis of a polyamide from DETDA and an aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) in an aprotic polar solvent.[4][6]
Materials:
-
This compound (DETDA)
-
Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous
-
Calcium chloride (CaCl2) or Lithium chloride (LiCl), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
Addition funnel
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Drying: Dry all glassware thoroughly in an oven at 120 °C and cool under a stream of dry nitrogen. Dry the CaCl2 or LiCl under vacuum at 180 °C for at least 4 hours.
-
Monomer and Salt Dissolution: In the three-necked flask, dissolve a calculated amount of DETDA and the anhydrous salt (e.g., 5-10 wt% based on the solvent) in the anhydrous polar aprotic solvent (NMP or DMAc) under a nitrogen atmosphere. Stir until all solids are completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using the low-temperature bath.
-
Diacyl Chloride Addition: Dissolve a stoichiometric amount of the diacyl chloride (TPC or IPC) in a minimal amount of the same anhydrous solvent in the addition funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours. Then, allow the mixture to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a beaker containing a large excess of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the precipitated polymer by filtration using the Buchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomers and salts. Further washing with hot water may be necessary to remove all salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Yamazaki-Higashi Phosphorylation Polycondensation of DETDA with a Dicarboxylic Acid
This method allows for the synthesis of polyamides directly from dicarboxylic acids, avoiding the use of moisture-sensitive diacyl chlorides.[3][7]
Materials:
-
This compound (DETDA)
-
Aromatic dicarboxylic acid (e.g., terephthalic acid or isophthalic acid)
-
Triphenyl phosphite (B83602) (TPP)
-
Pyridine (B92270) (Py)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl) or Calcium chloride (CaCl2)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Drying: Ensure all glassware and salts are thoroughly dried as described in Protocol 1.
-
Reaction Setup: To the three-necked flask under a nitrogen atmosphere, add a stoichiometric amount of the dicarboxylic acid, a stoichiometric amount of DETDA, the anhydrous salt (LiCl or CaCl2), TPP (as a condensing agent, typically 2 moles per mole of dicarboxylic acid), and pyridine (as a catalyst, typically 2 moles per mole of dicarboxylic acid) in NMP.
-
Heating and Polymerization: Heat the reaction mixture with stirring to 100-120 °C. Maintain this temperature for 3-6 hours. The reaction mixture will become viscous as the polyamide forms.
-
Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Washing: Collect the polymer by filtration and wash it thoroughly with methanol to remove residual solvents, TPP, and pyridine.
-
Drying: Dry the final polyamide product in a vacuum oven at 80-100 °C to a constant weight.
Mandatory Visualizations
Polyamide Synthesis Workflow
Caption: General workflow for the synthesis and characterization of polyamides.
Logical Relationship of Polymer Properties
Caption: Factors influencing the final properties of the synthesized polyamide.
References
- 1. Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
Application of DETDA in 3D Printing Resin Formulations: A Theoretical and Practical Guide
Introduction
Diethyltoluenediamine (DETDA) is an aromatic diamine widely recognized as a highly effective chain extender and curing agent for polyurethane and epoxy resins.[1][2] Its primary applications are in Reaction Injection Molding (RIM), spray polyurea elastomers, and as a hardener for epoxies, where it contributes to rapid curing, enhanced mechanical strength, and improved thermal stability.[1] While the direct application of DETDA in commercial 3D printing resin formulations is not extensively documented in public literature, its inherent properties present a compelling case for its use in developing high-performance photopolymer resins for technologies such as stereolithography (SLA) and Digital Light Processing (DLP).
This document provides a theoretical framework and practical protocols for researchers and formulation scientists interested in exploring the use of DETDA in UV-curable 3D printing resins. The information presented is based on the known chemistry of DETDA and the fundamental principles of photopolymerization in additive manufacturing.
Theoretical Background: The Role of DETDA in Photopolymer Resins
In traditional thermosetting systems, DETDA's two primary amine groups react with isocyanate or epoxy groups, leading to chain extension and crosslinking.[1][2] In the context of a UV-curable 3D printing resin, DETDA is not expected to directly participate in the primary photopolymerization reaction, which is typically a free-radical or cationic process initiated by UV light. Instead, DETDA can be conceptualized as a key component in a dual-cure system or as a reactive additive that enhances the properties of the final printed part.
The proposed mechanism involves a two-stage curing process:
-
Primary Cure (Photopolymerization): A standard photoinitiator absorbs UV light to generate free radicals, which initiate the polymerization of acrylate (B77674) or methacrylate-functionalized oligomers and monomers, forming the initial "green" part.
-
Secondary Cure (Thermal Post-Curing): During a thermal post-curing step, the amine groups of DETDA can react with other functional groups present in the resin matrix, such as epoxy or isocyanate functionalities, leading to a secondary crosslinking network. This secondary network is hypothesized to significantly improve the mechanical and thermal properties of the final part.
Potential Benefits of Incorporating DETDA
The inclusion of DETDA in 3D printing resin formulations is anticipated to offer several advantages:
-
Enhanced Mechanical Properties: The formation of a secondary, highly crosslinked network can lead to significant improvements in tensile strength, modulus, and hardness of the printed object.
-
Increased Thermal Resistance: The aromatic structure of DETDA is known to impart high thermal stability, which could translate to a higher glass transition temperature (Tg) and heat deflection temperature (HDT) of the final part.
-
Improved Chemical Resistance: The dense crosslinked network formed by the secondary cure with DETDA is expected to enhance the material's resistance to solvents and other chemicals.
Proposed Resin Formulations
The following are hypothetical resin formulations designed to explore the effects of DETDA in a UV-curable system. These formulations are intended as a starting point for research and development.
Table 1: Proposed Epoxy-Acrylate Hybrid Resin Formulations with DETDA
| Component | Function | Formulation A (Control) | Formulation B | Formulation C |
| Epoxy Diacrylate (e.g., Bisphenol A diglycidyl ether diacrylate) | Oligomer | 60% | 55% | 50% |
| Isobornyl Acrylate (IBOA) | Reactive Diluent | 30% | 25% | 20% |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 3% | 3% | 3% |
| DETDA | Chain Extender / Secondary Curing Agent | 0% | 5% | 10% |
| Bisphenol A diglycidyl ether (DGEBA) | Epoxy Monomer for Secondary Cure | 7% | 12% | 17% |
Table 2: Proposed Polyurethane-Acrylate Hybrid Resin Formulations with DETDA
| Component | Function | Formulation D (Control) | Formulation E | Formulation F |
| Urethane Diacrylate | Oligomer | 70% | 65% | 60% |
| 1,6-Hexanediol Diacrylate (HDDA) | Reactive Diluent | 25% | 20% | 15% |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819) | Photoinitiator | 3% | 3% | 3% |
| DETDA | Chain Extender / Secondary Curing Agent | 0% | 5% | 10% |
| Isophorone Diisocyanate (IPDI) Prepolymer | Isocyanate for Secondary Cure | 2% | 7% | 12% |
Experimental Protocols
Resin Formulation Protocol
-
Preparation: In a light-blocking container, combine the oligomer, reactive diluent, and any other liquid components.
-
Mixing: Place the container on a magnetic stirrer and mix at 500 rpm for 30 minutes to ensure a homogeneous mixture.
-
Photoinitiator Addition: Add the photoinitiator to the mixture and continue stirring for another 60 minutes or until fully dissolved.
-
DETDA Incorporation: If the formulation includes DETDA, pre-heat the mixture to 40-50°C to reduce viscosity and then slowly add the DETDA while stirring. Continue stirring for an additional 30 minutes.
-
Degassing: Place the formulated resin in a vacuum chamber for 15-20 minutes to remove any entrapped air bubbles.
-
Storage: Store the resin in a cool, dark place until use.
3D Printing and Post-Curing Protocol
-
Printer Setup: Use a DLP or SLA 3D printer with a UV light source in the 385-405 nm range.
-
Printing Parameters:
-
Layer Thickness: 50 µm
-
Exposure Time per Layer: This will need to be determined experimentally for each formulation. Start with a calibration test to find the optimal exposure time that results in good adhesion between layers without over-curing.
-
-
Washing: After printing, remove the part from the build plate and wash it in two stages of isopropyl alcohol (IPA) for 5 minutes each to remove any uncured resin.
-
Drying: Use compressed air to dry the washed part thoroughly.
-
Primary Post-Cure (UV): Place the part in a UV curing chamber and expose it to UV light for 15-30 minutes to ensure the initial photopolymerization is complete.
-
Secondary Post-Cure (Thermal): Place the UV-cured part in a programmable oven. Ramp the temperature to 120°C at a rate of 2°C/minute and hold for 2 hours. Then, increase the temperature to 150°C and hold for an additional 2 hours. Allow the part to cool down to room temperature slowly inside the oven.
Material Characterization Protocol
-
Mechanical Testing: Perform tensile testing according to ASTM D638 and flexural testing according to ASTM D790 on 3D printed and post-cured specimens.
-
Thermal Analysis: Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). Measure the Heat Deflection Temperature (HDT) according to ASTM D648.
-
Spectroscopic Analysis: Use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of acrylate/methacrylate peaks after UV curing and the reaction of amine and epoxy/isocyanate groups after thermal post-curing.
Visualizations
Proposed Reaction Pathway
Caption: Proposed dual-cure mechanism for DETDA-modified 3D printing resins.
Experimental Workflow
Caption: Experimental workflow for formulating and testing DETDA-based 3D printing resins.
Conclusion and Future Outlook
The incorporation of DETDA into UV-curable 3D printing resins represents a promising, yet underexplored, avenue for developing materials with superior mechanical and thermal properties. The proposed dual-cure approach provides a viable pathway for leveraging the well-established benefits of DETDA as a chain extender and curing agent in the context of additive manufacturing. Further research is required to optimize resin formulations, printing parameters, and post-curing protocols to fully realize the potential of this technology. Experimental validation of the hypotheses presented in this document will be crucial for advancing the development of next-generation, high-performance 3D printing materials.
References
Troubleshooting & Optimization
Technical Support Center: Controlling the Pot Life of DETDA-Based Epoxy Systems
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Diethyltoluenediamine (DETDA) in their epoxy formulations. Here, you will find troubleshooting guidance and frequently asked questions to help you effectively control the pot life of your DETDA-based epoxy systems during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pot life and how is it different from working time or gel time?
A1: Pot life is a standardized measure of the time it takes for a specific mass of a mixed epoxy system to double in viscosity at a defined temperature (e.g., 25°C).[1] It is a critical parameter for comparing the reactivity of different formulations. Working time (or open time) is the practical duration you have to apply and manipulate the epoxy before it becomes too viscous to work with effectively.[1] Gel time is the point at which the epoxy transitions from a liquid to a gel-like solid; this is often determined at elevated temperatures.[1]
Q2: Why is my DETDA-based epoxy system curing much faster than expected?
A2: DETDA is an aromatic amine hardener known for its high reactivity and fast curing speed, especially when compared to other amine hardeners.[2][3] Several factors can accelerate the curing process even further:
-
High Ambient Temperature: A seemingly small increase in the working temperature can significantly shorten the pot life.[2]
-
Large Batch Size: The curing of epoxy is an exothermic reaction, meaning it generates heat. Larger batches trap more heat, which accelerates the reaction and shortens the pot life.[2]
-
Incorrect Mix Ratio: An excess of hardener can sometimes lead to a faster reaction, although it may also result in a poorly cured, brittle final product.
Q3: Can I extend the pot life of my DETDA-based epoxy system? If so, how?
A3: Yes, you can extend the pot life. Here are some effective strategies:
-
Lower the Temperature: Working in a cooler environment or cooling the individual components before mixing will slow down the reaction rate.[2]
-
Mix Smaller Batches: Only mix the amount of material you can use within its working time to minimize heat buildup.[2]
-
Use a Co-Hardener: Blending DETDA with a slower-reacting amine hardener can effectively extend the pot life. The pot life can be tailored by adjusting the ratio of the hardeners.[2]
-
Solvent Addition: While not always suitable, the addition of a non-reactive solvent can lower the concentration of reactants and slow the reaction. However, this will affect the final properties and may introduce issues with solvent evaporation.
Q4: What are the safety precautions I should take when working with DETDA?
A4: It is recommended to handle DETDA products following good industrial hygiene and safety practices. Avoid contact with skin and eyes. Ensure sufficient air exchange and/or exhaust in work rooms. Do not flush into surface water or sanitary sewer systems. Packages should be kept sealed and stored in a dry, well-ventilated, and dark location. For further information, please refer to the corresponding Safety Data Sheet (SDS).[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with DETDA-based epoxy systems.
| Issue | Potential Cause | Troubleshooting Steps |
| Pot life is too short | High ambient temperature | Work in a temperature-controlled environment. If possible, lower the room temperature. |
| Large batch size | Mix smaller batches that can be used well within the working time. | |
| Incorrect mix ratio (excess hardener) | Double-check calculations for the stoichiometric ratio of epoxy resin to hardener. | |
| Inconsistent curing | Improper mixing | Ensure thorough mixing of the resin and hardener until a uniform color and consistency are achieved. Scrape the sides and bottom of the mixing container. |
| Temperature fluctuations | Maintain a consistent temperature throughout the curing process. | |
| Moisture contamination | Ensure all components and mixing equipment are dry. Moisture can react with the hardener and affect the cure. | |
| Final product is brittle | Off-ratio mixture | An incorrect amount of hardener can lead to an incomplete cure and poor mechanical properties. Verify the mix ratio. |
| Curing at too high a temperature | While higher temperatures accelerate the cure, they can sometimes lead to a more brittle network. Follow the recommended cure schedule. | |
| Final product is soft or tacky | Insufficient hardener | An insufficient amount of hardener will result in an incomplete cure. Recalculate and verify the mix ratio. |
| Low curing temperature | The system may not have received enough thermal energy to fully cure. Consider a post-cure at an elevated temperature as recommended by the manufacturer. |
Data Presentation
The pot life of DETDA-based epoxy systems is highly dependent on the formulation. The following tables provide some quantitative examples.
Table 1: Effect of Co-Hardener on Pot Life
This table illustrates how the pot life of a coating formulation can be extended by blending DETDA with a slower amine hardener, SBMDA (a proprietary amine hardener).
| DETDA eq% | SBMDA eq% | Pot-life (min) |
| 10 | 90 | ~240 |
| 20 | 80 | 176 |
| 33 | 67 | 94 |
| 40 | 60 | 69 |
Data adapted from a spray coating formulation.[2]
Table 2: Gel Time of a Specific DETDA-Based System
This table shows the gel time for a specific commercial epoxy hardener based on DETDA.
| System | Temperature (°C) | Gel Time (min) |
| Lonzacure® DETDA 80 LC with Epoxy Resin | 150 | 23 |
Data from the technical datasheet for Lonzacure® DETDA 80 LC.[5]
Experimental Protocols
Protocol: Determination of Pot Life and Peak Exothermic Temperature (Based on ASTM D2471)
This protocol outlines a method for determining the pot life and peak exothermic temperature of a DETDA-based epoxy system.
1. Materials and Apparatus:
-
Epoxy resin and DETDA hardener
-
Mixing container (e.g., 100 mL beaker)
-
Stirring rod (e.g., wooden tongue depressor)
-
Temperature measuring device (e.g., thermocouple)
-
Timer
-
Balance (accurate to 0.1 g)
-
Water bath or environmental chamber for temperature control
2. Procedure:
-
Condition the epoxy resin and DETDA hardener to the desired test temperature (e.g., 25°C ± 1°C) for at least 4 hours.
-
Weigh the appropriate amounts of resin and hardener into the mixing container to achieve the desired stoichiometric ratio for a total mass of 100 g.
-
Start the timer and begin mixing the components thoroughly for 2-3 minutes, ensuring to scrape the sides and bottom of the container.
-
Immediately after mixing, insert the thermocouple into the center of the epoxy mixture.
-
Record the temperature at regular intervals (e.g., every minute).
-
The pot life is typically defined as the time it takes for the initial mixed viscosity to double. For practical laboratory purposes without a viscometer, it can be approximated by observing the gel point. The gel time is the time at which the mixture becomes stringy or gel-like when probed with the stirring rod.[1]
-
Continue recording the temperature until it has peaked and started to decrease. The highest temperature reached is the peak exothermic temperature. The time from the start of mixing to this point is the peak exothermic time.[6][7]
3. Reporting:
-
Identify the specific epoxy resin and hardener used.
-
Report the test temperature.
-
Report the total mass of the sample.
-
Report the determined gel time (as an approximation of pot life) to the nearest 0.5 minutes.
-
Report the peak exothermic temperature to the nearest 1°C.
-
Report the peak exothermic time to the nearest 1 minute.
Visualizations
Caption: Factors influencing the pot life of epoxy systems.
Caption: Troubleshooting workflow for short pot life issues.
References
Technical Support Center: Preventing Yellowing in DETDA-Cured Polyurethane Coatings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent yellowing in Diethyl Toluene Diamine (DETDA)-cured polyurethane coatings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in DETDA-cured polyurethane coatings?
A1: Yellowing in DETDA-cured polyurethane coatings is primarily caused by two factors:
-
UV Degradation: Aromatic isocyanates and aromatic amine curatives like DETDA contain chromophores (chemical groups that absorb light). When exposed to ultraviolet (UV) radiation from sunlight, these groups absorb energy, leading to the formation of colored degradation products like quinones, which impart a yellow hue to the coating.[1][2][3][4]
-
Oxidation: The polymer backbone of the polyurethane can react with oxygen, a process that is accelerated by heat and UV light.[4] This thermo-oxidative degradation can also lead to the formation of colored byproducts.
Q2: How does the choice of isocyanate and polyol affect the yellowing of the coating?
A2: The selection of raw materials is a critical internal factor influencing yellowing.[5]
-
Isocyanates: Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) or Toluene Diisocyanate (TDI), are more susceptible to UV degradation and subsequent yellowing compared to aliphatic isocyanates (e.g., Hexamethylene Diisocyanate - HDI, Isophorone Diisocyanate - IPDI).[6] Aliphatic isocyanates are often preferred for applications where color stability is crucial, despite their typically higher cost.
-
Polyols: Polyether polyols are generally more prone to oxidation than polyester (B1180765) polyols, which can contribute to yellowing over time.
Q3: What role does DETDA play in the yellowing process?
A3: DETDA is an aromatic amine curative. Its aromatic structure makes it susceptible to oxidation and UV degradation, contributing to the overall yellowing of the polyurethane coating. While DETDA provides fast curing and excellent mechanical properties, its chemical nature is a key factor in the discoloration process.
Q4: Can additives help prevent yellowing?
A4: Yes, incorporating specific additives into the formulation is the most effective way to mitigate yellowing. The main categories of protective additives are:
-
UV Absorbers (UVAs): These additives function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting the polymer from degradation.[2][7] Common types include benzotriazoles and triazines.
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers. They interrupt the chemical chain reactions initiated by UV exposure that lead to degradation and color formation.[7]
-
Antioxidants: These additives inhibit oxidation and thermal degradation of the polymer. They are particularly effective in preventing yellowing that may occur during processing at elevated temperatures or during the service life of the coating. Phenolic and phosphite-based antioxidants are commonly used.
Q5: Is there a synergistic effect when using a combination of additives?
A5: Yes, a combination of UV absorbers and HALS often provides a synergistic protective effect that is more effective than using either additive alone.[7] The UV absorber acts as the first line of defense by blocking UV radiation, while the HALS scavenges any free radicals that may still form. This dual-action approach offers comprehensive protection against photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid yellowing upon initial UV exposure | Insufficient UV protection in the formulation. | 1. Incorporate a UV absorber and a HALS into your formulation. Start with a loading level of 0.5-2.0% by weight of each, based on total resin solids. 2. Consider using a benzotriazole-based UV absorber for broad-spectrum UV protection. 3. Evaluate the synergistic effect of combining a UVA with a HALS. |
| Yellowing occurs during thermal curing or processing | Thermo-oxidative degradation. | 1. Add an antioxidant to the formulation. A hindered phenol (B47542) or a phosphite-based antioxidant can be effective. 2. Optimize the curing temperature and time to minimize thermal stress on the coating. |
| Coating appears yellow immediately after application (before UV exposure) | Use of aged or oxidized raw materials. | 1. Ensure that the DETDA, isocyanate, and polyol are fresh and have been stored according to the manufacturer's recommendations, protected from light and air. 2. Consider nitrogen blanketing for storage of sensitive raw materials. |
| Inconsistent yellowing across the coated surface | Uneven dispersion of additives. | 1. Ensure proper mixing and dispersion of the UV stabilizers and antioxidants in the coating formulation. 2. Use a high-shear mixer to achieve a homogeneous distribution of additives. |
Data Presentation
The following table presents a summary of the performance of different UV stabilizer packages in an epoxy system, which can serve as a starting point for formulating yellowing-resistant DETDA-cured polyurethane coatings. The data shows the change in color (ΔE) after accelerated weathering. A lower ΔE value indicates better color stability.
| Test Formulation | Additive(s) | Concentration (%) | ΔE after 240h Xenon Arc Weathering |
| 1 (Reference) | None | 0 | 15.0 |
| 2 | HALS | 1.5 | 8.0 |
| 3 | HALS | 3.0 | 6.5 |
| 4 | UV Absorber | 0.5 | 9.5 |
| 5 | UV Absorber | 1.0 | 7.5 |
| 6 | HALS + Antioxidant | 1.5 + 0.2 | 5.0 |
Data adapted from a study on epoxy laminates and should be used as a directional guide for polyurethane formulations.[8]
Experimental Protocols
Accelerated Weathering Testing (QUV)
This protocol is based on ASTM G154 and ISO 16474-3 standards for accelerated weathering of coatings using fluorescent UV lamps.
1. Objective: To simulate the damaging effects of sunlight and moisture on DETDA-cured polyurethane coatings in a laboratory setting to assess their resistance to yellowing and other forms of degradation.
2. Apparatus:
-
QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps.
-
Colorimeter or spectrophotometer for measuring color change (Yellowness Index or CIE Lab*).
-
Gloss meter for measuring gloss retention.
3. Test Panels:
-
Prepare coated panels according to standard procedures (e.g., drawdown on a suitable substrate).
-
Ensure a consistent and uniform film thickness.
-
Cure the panels as per the recommended schedule before testing.
-
Prepare at least three replicate panels for each formulation being tested.
4. Test Cycle (Example based on ASTM G154 Cycle 1):
-
Step 1: 8 hours of UV exposure at a black panel temperature of 60°C using UVA-340 lamps with an irradiance of 0.89 W/m²/nm at 340 nm.
-
Step 2: 4 hours of condensation at a black panel temperature of 50°C.
-
Step 3: Repeat this 12-hour cycle for a specified duration (e.g., 500, 1000, 2000 hours).
5. Evaluation:
-
Periodically remove the test panels from the QUV chamber at specified intervals.
-
Measure the Yellowness Index (according to ASTM E313) and/or the color change (ΔE*ab) using a colorimeter.
-
Measure the 60° gloss retention (according to ASTM D523).
-
Visually inspect the panels for any other signs of degradation such as cracking, blistering, or chalking.
6. Reporting:
-
Report the changes in Yellowness Index, ΔE*ab, and gloss retention as a function of exposure time.
-
Include photographs of the panels before and after weathering.
Visualizations
Caption: Chemical mechanism leading to the yellowing of aromatic polyurethane coatings.
Caption: Troubleshooting workflow for diagnosing and addressing yellowing issues.
Caption: Experimental workflow for evaluating the yellowing resistance of coatings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemcom.com [echemcom.com]
- 5. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turboliner.com [turboliner.com]
- 7. researchgate.net [researchgate.net]
- 8. iarjset.com [iarjset.com]
Influence of moisture on the reactivity of diethylmethylbenzenediamine
This guide provides researchers, scientists, and drug development professionals with essential information on the influence of moisture on the reactivity of Diethylmethylbenzenediamine (DETDA), a common amine curing agent. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of moisture on the reactivity of DETDA?
A1: While DETDA itself is relatively stable, it is hygroscopic and can absorb atmospheric moisture.[1] The primary issue arises when DETDA is used as a curing agent for isocyanate-based systems, such as polyurethanes. Water readily reacts with isocyanates (R-NCO) in a competitive reaction that forms an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide (CO₂) gas. This side reaction can lead to significant defects in the final product, including foaming, voids, and altered mechanical properties.[2]
Q2: How does the reaction of water with isocyanates affect my polyurethane system?
A2: The reaction between water and isocyanates has several negative consequences:
-
Stoichiometry Imbalance: The reaction consumes isocyanate groups that were intended to react with DETDA. This alters the mix ratio and disrupts the planned polymer network structure.
-
CO₂ Generation: The formation of carbon dioxide gas creates bubbles, which can lead to foaming, reduced density, and a porous, weakened final product.[2]
-
Urea (B33335) Formation: The amine formed from the water-isocyanate reaction can further react with other isocyanate groups to form brittle urea linkages, which can negatively impact the desired elastomeric properties of the polyurethane.
Q3: What are the typical moisture content specifications for DETDA?
A3: Commercial grades of DETDA typically have a maximum water content specification of ≤0.08% to ≤0.15%.[3] It is crucial to verify the moisture content of your material before use, especially if a container has been opened previously.
Q4: How can I detect and measure the moisture content in my DETDA sample?
A4: The industry-standard method for accurately determining water content in amines is Karl Fischer (KF) titration. This technique is highly sensitive and can provide precise measurements of trace amounts of water. Both volumetric and coulometric KF titration methods are suitable.
Q5: What are the recommended storage and handling procedures for DETDA?
A5: To minimize moisture absorption, DETDA should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1] It is best practice to blanket the headspace of partially used containers with a dry, inert gas like nitrogen to prevent atmospheric moisture from contaminating the remaining material.
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Moisture | Recommended Actions & Solutions |
| Bubbles, Foaming, or Pinholes in Cured Polymer | Reaction of moisture with isocyanate groups, generating CO₂ gas. | 1. Verify the moisture content of DETDA, polyols, and other components using Karl Fischer titration.2. Dry all raw materials if moisture content is above the specified limit.3. Ensure all mixing and dispensing equipment is scrupulously dry.4. Work in a controlled, low-humidity environment if possible. |
| Inconsistent, Slow, or Incomplete Cure | Isocyanate consumption by water alters the stoichiometric ratio (NCO:NH), leaving insufficient isocyanate to react with DETDA. | 1. Confirm the moisture content of all reactants.2. Recalculate mix ratios if a certain level of moisture is unavoidable, though this is not ideal.3. Ensure the curing environment meets the temperature and humidity recommendations for the system. |
| Reduced Mechanical Properties (e.g., low hardness, poor tensile strength) | Disruption of the polymer network due to stoichiometry imbalance and the formation of brittle urea domains. | 1. Strictly adhere to moisture control protocols for all components.2. Perform post-curing at an elevated temperature as specified by the system formulator to ensure maximum reaction completion.3. Establish an acceptable upper limit for moisture content for your specific application through controlled studies. |
| Cloudy Appearance or Haze in Cured Product | Micro-bubbles of CO₂ or immiscibility of byproducts formed due to moisture contamination. | 1. Visually inspect isocyanate components for any initial cloudiness before use.2. Filter materials if appropriate, but replacement of contaminated stock is the safest approach. |
Quantitative Data on Moisture Influence
The following table provides an illustrative summary of how different levels of moisture contamination in DETDA can affect the curing and mechanical properties of a representative polyurethane system. Note: These values are representative and may vary depending on the specific formulation, isocyanate type, and processing conditions.
| Moisture Content in DETDA (wt%) | Gel Time (minutes) | Shore D Hardness | Tensile Strength (MPa) | Visual Appearance of Cured Polymer |
| < 0.1% (Specification) | 5 | 75 | 40 | Clear, defect-free |
| 0.25% | 8 | 72 | 32 | Occasional small bubbles |
| 0.50% | 12 | 65 | 20 | Significant bubbling/foaming |
| 1.00% | > 20 | 50 | < 10 | Severe foaming, poor structural integrity |
Experimental Protocols
Protocol 1: Determination of Moisture Content in DETDA via Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials & Equipment:
-
Volumetric Karl Fischer Titrator
-
Titration cell and vessel
-
Calibrated burette
-
Platinum indicator electrode
-
Magnetic stirrer
-
Gastight syringes for sample injection
-
Anhydrous methanol (B129727) (or a specialized KF solvent for amines)
-
Commercial Karl Fischer reagent (e.g., Hydranal-Composite 5)
-
Certified water standard (e.g., Sodium Tartrate Dihydrate)
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean and completely dry.
-
Solvent Addition: Add a sufficient volume of anhydrous methanol to the titration vessel to immerse the electrode tips.
-
Pre-Titration: Start the titrator to neutralize any residual moisture in the solvent. The instrument will titrate the solvent to a stable, dry endpoint.
-
Titer Determination: Accurately weigh and inject a known amount of the certified water standard into the vessel. Titrate to the endpoint. The titer of the KF reagent (mg H₂O / mL reagent) is calculated. Repeat this step at least twice more and average the results.
-
Sample Analysis: a. Accurately weigh a gastight syringe. b. Draw a representative sample of DETDA (typically 1-2 g) into the syringe. c. Reweigh the syringe to determine the exact sample weight by difference. d. Inject the sample into the pre-titrated solvent in the vessel. e. Start the titration. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
Calculation: The moisture content is calculated automatically by the instrument or manually using the formula: Water Content (%) = [(Volume of KF Reagent (mL) × Titer (mg/mL)) / Sample Weight (mg)] × 100
Protocol 2: Evaluating the Effect of Moisture on Polyurethane Curing Profile
Objective: To observe and quantify the impact of controlled moisture levels on the curing characteristics (e.g., gel time, exotherm) and final hardness of a DETDA-cured polyurethane.
Materials & Equipment:
-
Isocyanate prepolymer (e.g., MDI-based)
-
DETDA (pre-analyzed for low moisture content)
-
Deionized water
-
Analytical balance
-
Disposable mixing cups and stirrers
-
Thermocouple or infrared thermometer
-
Stopwatch
-
Shore Durometer (Type D)
-
Molds for hardness testing
Procedure:
-
Sample Preparation: a. Prepare several samples of DETDA with varying moisture content (e.g., 0.1%, 0.25%, 0.5%, 1.0%) by accurately adding deionized water to known masses of dry DETDA and mixing thoroughly.
-
Mixing and Curing: For each moisture-spiked DETDA sample (and a dry control): a. Calculate the required stoichiometric amount of the isocyanate prepolymer. b. In a mixing cup, combine the isocyanate and the moisture-spiked DETDA. c. Immediately start the stopwatch and begin mixing vigorously for 30-60 seconds, ensuring homogeneity. d. Place a thermocouple in the center of the reacting mass to monitor the temperature exotherm.
-
Data Collection: a. Gel Time: Record the time from the start of mixing until the mixture becomes stringy and no longer flows. b. Tack-Free Time: Record the time until the surface is no longer sticky to the touch. c. Peak Exotherm: Record the maximum temperature reached and the time at which it occurred. d. Pour a portion of the reacting mixture into a mold for hardness testing.
-
Hardness Testing: a. Allow the samples to cure for a specified period (e.g., 24 hours) at a controlled ambient temperature. b. Measure the Shore D hardness of each sample according to ASTM D2240, taking multiple readings at different locations and averaging the results.
-
Analysis: Compile the results in a table to compare how gel time, peak exotherm, and hardness vary with the initial moisture content of the DETDA.
Visualizations
References
Technical Support Center: Optimizing DETDA Stoichiometry in Epoxy Formulations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and professionals working on the optimization of diethyltoluenediamine (B1605086) (DETDA) stoichiometry in epoxy formulations.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and curing of DETDA-epoxy systems.
1. Incomplete or Slow Curing
-
Question: My DETDA-epoxy formulation is not curing completely or is taking too long to cure. What are the possible causes and solutions?
-
Answer: Incomplete or slow curing is a frequent issue with several potential root causes. The primary factors to investigate are the mix ratio, curing temperature and time, and potential contamination.
-
Incorrect Stoichiometric Ratio: An off-ratio mix of epoxy resin to DETDA hardener is a common cause of curing failures. It is crucial to calculate the correct stoichiometric ratio based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of DETDA. An excess of either component will result in unreacted molecules, leading to a soft or sticky cure.[1]
-
Insufficient Curing Temperature or Time: DETDA, being an aromatic amine, typically requires elevated temperatures to achieve a full cure and develop optimal properties.[2][3] A cure schedule with a temperature that is too low or a duration that is too short will result in an incomplete reaction.
-
Inadequate Mixing: It is essential to mix the epoxy and DETDA components thoroughly to ensure a homogeneous mixture.[4] Unmixed pockets of resin or hardener will lead to localized soft or uncured spots.[5]
-
Moisture Contamination: Amine hardeners can be sensitive to moisture. The presence of water can interfere with the curing reaction and may lead to surface defects.
Troubleshooting Steps:
-
Verify Calculations: Double-check the EEW and AHEW values from your material datasheets and recalculate the required parts by weight for your specific resin and DETDA.
-
Review Cure Schedule: Consult the technical datasheets for the recommended cure schedule for your specific epoxy-DETDA system. A post-cure at a higher temperature can often improve the final properties.
-
Ensure Thorough Mixing: Mix the components for the recommended duration, typically 3-5 minutes, scraping the sides and bottom of the mixing container to ensure all material is incorporated.[4]
-
Control for Moisture: Store DETDA in a tightly sealed container in a dry environment.
-
2. Brittleness or Poor Mechanical Properties
-
Question: The cured epoxy is brittle and fractures easily. How can I improve its toughness?
-
Answer: Brittleness in a cured epoxy can be influenced by the stoichiometry and the degree of cure.
-
Stoichiometry: An epoxy-rich formulation can sometimes lead to a more brittle material. Conversely, a slight excess of amine hardener may increase flexibility but can also compromise other properties like chemical resistance.[6]
-
Incomplete Cure: If the epoxy is not fully cured, it will not achieve its optimal mechanical properties. This can be due to an insufficient cure time or temperature.
Troubleshooting Steps:
-
Optimize Stoichiometry: Experiment with slight variations around the stoichiometric ratio. Formulations with a stoichiometric ratio (r) of 1.2 have shown significantly increased elongation at break.[6]
-
Implement a Post-Cure: Introducing a post-curing step at an elevated temperature can increase the crosslink density and improve the mechanical properties of the material.
-
3. Surface Defects (Amine Blush)
-
Question: There is a waxy or greasy film on the surface of my cured epoxy. What is this and how can I prevent it?
-
Answer: This surface film is likely "amine blush." It occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, forming carbamate (B1207046) salts on the surface.[2][7] This can lead to a cloudy or greasy appearance and can negatively impact adhesion of subsequent coatings.[2][7]
Troubleshooting Steps:
-
Control Humidity: Work in an environment with lower humidity if possible.
-
Ensure Proper Curing Temperature: Curing at the recommended elevated temperature can help to accelerate the primary reaction between the amine and epoxy, reducing the time for amine blush to form.
-
Removal: Amine blush can be removed by washing the surface with warm, soapy water, followed by a clean water rinse and thorough drying.
-
Frequently Asked Questions (FAQs)
-
Q1: How do I calculate the correct amount of DETDA for my epoxy resin?
-
A1: The correct amount is determined by the stoichiometric ratio, which is based on the Epoxy Equivalent Weight (EEW) of your resin and the Amine Hydrogen Equivalent Weight (AHEW) of DETDA. The formula for the parts by weight of hardener per 100 parts of resin (phr) is: phr = (AHEW / EEW) x 100
-
-
Q2: What is the effect of using a non-stoichiometric ratio of DETDA?
-
A2: Varying the stoichiometric ratio can significantly impact the final properties of the cured epoxy. An epoxy-rich mixture (less DETDA) may result in a higher modulus but can be more brittle. An amine-rich mixture (more DETDA) can lead to a more flexible material with higher elongation at break, but may have a lower glass transition temperature (Tg).[6] The highest Tg is typically observed at the stoichiometric formulation.[6]
-
-
Q3: What is a typical cure schedule for a DETDA-cured epoxy?
-
A3: Aromatic amines like DETDA generally require an elevated temperature cure. A typical starting point might be 2-4 hours at 80-120°C, often followed by a post-cure at a higher temperature (e.g., 150°C) to ensure full crosslinking and achieve optimal properties. However, you should always refer to the technical datasheet for your specific epoxy system.
-
-
Q4: Can I cure a DETDA-epoxy system at room temperature?
-
A4: While some reaction will occur, a full and optimal cure is unlikely at room temperature with DETDA. The material will likely remain under-cured, resulting in poor mechanical and thermal properties.
-
Data Presentation
Table 1: Effect of DETDA Stoichiometric Ratio (r) on Mechanical Properties of a DGEBF Epoxy System
| Stoichiometric Ratio (r) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 0.6 | - | 4.2 | 1.4 |
| 0.8 | 105.4 | - | - |
| 1.0 (Stoichiometric) | - | - | - |
| 1.2 | - | - | - |
| 1.4 | - | 2.7 | 11.4 |
Data compiled from molecular dynamics simulation studies.[6]
Experimental Protocols
1. Protocol for Stoichiometric Calculation
-
Objective: To calculate the precise amounts of epoxy resin and DETDA required for a desired stoichiometric ratio.
-
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol F - DGEBF) with a known Epoxy Equivalent Weight (EEW).
-
Diethyltoluenediamine (DETDA) curative with a known Amine Hydrogen Equivalent Weight (AHEW).
-
-
Procedure:
-
Determine EEW and AHEW: Obtain the EEW of the epoxy resin and the AHEW of DETDA from the manufacturer's technical datasheets.
-
The EEW is the mass of resin in grams that contains one equivalent of epoxide groups.
-
The AHEW is the mass of the amine that contains one equivalent of active amine hydrogens.
-
-
Calculate the Stoichiometric Ratio: The stoichiometric ratio (r=1.0) is the point at which there is one active amine hydrogen for every epoxy group. The amount of DETDA needed per 100 parts of epoxy resin by weight (phr) for a stoichiometric mixture is calculated as follows: phr = (AHEW / EEW) * 100
-
Calculate for Off-Stoichiometric Ratios: To prepare formulations with varying stoichiometry (e.g., r = 0.8 or r = 1.2), multiply the calculated phr by the desired ratio: phr_off-stoichiometric = phr * r
-
Weighing: Accurately weigh the calculated amounts of epoxy resin and DETDA using an analytical balance.
-
2. Protocol for Sample Preparation and Curing
-
Objective: To prepare cured epoxy samples with varying DETDA stoichiometry for testing.
-
Materials and Equipment:
-
Calculated amounts of epoxy resin and DETDA.
-
Mixing container and stirring rod.
-
Vacuum desiccator or centrifuge for degassing.
-
Molds for casting test specimens (e.g., for tensile testing).
-
Programmable oven.
-
-
Procedure:
-
Pre-heating: If the epoxy resin is viscous, gently warm it to reduce its viscosity for easier mixing.
-
Mixing: Add the calculated amount of DETDA to the epoxy resin. Mix thoroughly for 3-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum desiccator or centrifuge to remove any entrapped air bubbles. For a DGEBF/DETDA system, heating in an oven at 80°C for 20 minutes followed by degassing at room temperature for 20 minutes can be effective.[8]
-
Casting: Pour the degassed mixture into the molds.
-
Curing: Place the molds in a programmable oven and follow the desired cure schedule. For example, cure at 120°C for 2 hours, followed by a post-cure at 150°C for 2 hours.
-
Cooling: Allow the samples to cool slowly to room temperature to minimize residual stresses.
-
3. Protocol for Mechanical and Thermal Analysis
-
Objective: To characterize the mechanical and thermal properties of the cured epoxy samples.
-
Procedures:
-
Tensile Testing (ASTM D638):
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065):
-
Prepare rectangular specimens of appropriate dimensions for the DMA instrument.
-
Perform a temperature sweep to determine the storage modulus, loss modulus, and tan delta as a function of temperature.[1][2][11][12][13]
-
The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
-
Differential Scanning Calorimetry (DSC) (ASTM D3418):
-
Visualizations
Caption: Reaction between epoxy groups and DETDA amine hydrogens.
Caption: Workflow for optimizing DETDA stoichiometry.
Caption: Troubleshooting decision tree for DETDA-epoxy curing issues.
References
- 1. infinitalab.com [infinitalab.com]
- 2. store.astm.org [store.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. DSC - Differential Scanning Calorimetry [materials.co.uk]
- 5. matestlabs.com [matestlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. arxiv.org [arxiv.org]
- 9. infinitalab.com [infinitalab.com]
- 10. store.astm.org [store.astm.org]
- 11. atslab.com [atslab.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 15. apmtesting.com [apmtesting.com]
Troubleshooting common issues in DETDA-based RIM processes
This technical support center is designed for researchers, scientists, and drug development professionals working with Diethyltoluenediamine (DETDA) in Reaction Injection Molding (RIM) processes. Here you will find troubleshooting guides, Frequently Asked Questions (FAQs), experimental protocols, and technical data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DETDA and why is it used in RIM processes?
A1: DETDA (Diethyltoluenediamine) is a liquid aromatic diamine that serves as a chain extender and curing agent.[1] It is widely used in RIM and spray polyurea applications due to its high reactivity with isocyanates, which allows for very short demold times and efficient production cycles.[2][3] Its liquid form at room temperature makes it easier to handle and process compared to solid alternatives like MOCA (4,4'-Methylenebis(2-chloroaniline)).[4][5] Furthermore, DETDA is considered to have lower toxicity than MOCA.[5]
Q2: How does the reactivity of DETDA compare to other common chain extenders?
A2: DETDA is significantly more reactive than other common chain extenders. Its reaction rate with isocyanates is several times faster than that of DMTDA (Dimethylthiotoluenediamine) and approximately 30 times faster than MOCA.[4] This high reactivity is a key advantage for rapid processing in RIM applications.[6]
Q3: What are the primary safety precautions when handling DETDA?
A3: DETDA is a chemical that requires careful handling. It can be harmful if it comes into contact with the skin and can cause serious eye irritation. Repeated exposure may cause organ damage. It is essential to handle DETDA in a well-ventilated area, wear appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoid direct contact with skin and eyes.[6] Always consult the Safety Data Sheet (SDS) for detailed handling instructions.[6]
Q4: Can DETDA be used in applications other than RIM?
A4: Yes, DETDA is a versatile chemical. Besides its primary use in polyurethane and polyurea RIM, it is also utilized as a curing agent for epoxy resins, where it can enhance mechanical strength, chemical resistance, and performance at elevated temperatures.[3] It also finds use as an antioxidant in lubricants and industrial oils.[7]
Troubleshooting Guides
Issue 1: Incomplete Cure or Tacky Part Surface
Question: Why is my DETDA-based RIM part not curing completely or exhibiting a tacky surface?
Possible Causes:
-
Incorrect Stoichiometry: An off-ratio mixture of the isocyanate and the DETDA-containing resin blend is a primary cause of incomplete curing. An excess of either component can lead to unreacted material on the surface. For many polyurea systems, a stoichiometry of around 95% can yield optimal results.[8]
-
Low Component or Mold Temperature: The reaction between DETDA and isocyanate is temperature-dependent. If the temperature of the components or the mold is too low, the reaction rate can decrease significantly, leading to an incomplete cure.[8] While DETDA's high reactivity allows for processing at ambient temperatures, optimal temperatures can ensure a complete and rapid cure.[3]
-
Inadequate Mixing: Poor impingement mixing in the mix head can result in localized areas of uncured or partially cured material.[8]
-
Moisture Contamination: Moisture in the raw materials (polyols, pigments, etc.) can react with the isocyanate to form carbon dioxide and urea, which can interfere with the primary polyurea reaction and lead to a tacky surface and other defects.[8]
-
Contamination of Raw Materials: Contamination from other sources, such as oils or other foreign substances, can inhibit the curing reaction.[9]
Recommended Actions:
-
Verify Stoichiometry: Accurately calibrate the metering pumps of the RIM machine to ensure the correct mix ratio. Perform a hand-mix test or use flow meters to confirm the ratio.
-
Optimize Temperatures: Ensure that the component tanks and the mold are heated to the recommended processing temperatures. Monitor and control these temperatures throughout the process.
-
Check Mixing Efficiency: Inspect the mix head for any blockages or wear that could affect mixing. Ensure that the injection pressures are adequate for high-velocity impingement mixing.
-
Control Moisture: Store all raw materials in tightly sealed containers in a dry environment. Use desiccants or nitrogen blankets if necessary. Consider performing a Karl Fischer titration to quantify the moisture content in the raw materials.
-
Ensure Material Purity: Use high-purity raw materials and ensure that all equipment is clean and free from contaminants.
Issue 2: Blistering or Bubbles in the Cured Part
Question: What is causing blisters or bubbles to form in my cured DETDA-based RIM part?
Possible Causes:
-
Moisture Contamination: This is the most common cause of blistering. Water reacts with isocyanate to produce CO2 gas, which gets trapped in the rapidly curing polymer, forming bubbles or blisters.[10]
-
Air Entrapment: Air can be drawn into the components through leaks in the supply lines or from inadequate venting in the mold.
-
High Component Temperatures: Excessively high temperatures can accelerate the reaction to a point where gases (including dissolved air) do not have time to escape before the polymer solidifies.
-
Off-Ratio Mix (Isocyanate Rich): An excess of isocyanate can increase the likelihood of side reactions, including reactions with any residual moisture, leading to gas formation.[7]
Recommended Actions:
-
Moisture Control: As with incomplete curing, meticulous moisture control is critical. Dry all raw materials and ensure a dry processing environment.
-
Inspect for Air Leaks: Check all hoses, fittings, and seals on the RIM machine for any potential air leaks.
-
Optimize Mold Venting: Ensure that the mold has adequate venting to allow air to escape as the material is injected.
-
Adjust Temperatures: Lower the component and mold temperatures to within the recommended processing window to control the reaction rate.
-
Verify Mix Ratio: Ensure the stoichiometry is correct and not excessively isocyanate-rich.
Issue 3: Poor Mechanical Properties (e.g., Brittleness, Low Elongation)
Question: My DETDA-based RIM parts are exhibiting poor mechanical properties, such as being brittle or having low elongation. What could be the cause?
Possible Causes:
-
Incorrect Stoichiometry: The stoichiometry has a significant impact on the final mechanical properties of the polymer. An off-ratio mix can lead to a poorly formed polymer network.[11][12]
-
Incomplete Curing: As discussed in Issue 1, an incomplete cure will result in suboptimal mechanical properties.
-
Degradation of Raw Materials: Over time or due to improper storage, the raw materials can degrade, affecting their reactivity and the properties of the final polymer.
-
Contamination: Contaminants can act as stress concentrators or interfere with the polymer network formation, leading to reduced mechanical performance.[9]
Recommended Actions:
-
Optimize Stoichiometry: The isocyanate-to-amine ratio is a critical parameter. Systematically vary the stoichiometry to find the optimal ratio for the desired mechanical properties.
-
Ensure Complete Cure: Verify that the parts are fully cured by checking for any residual tackiness and considering a post-curing step if recommended for the specific formulation.
-
Use Fresh, High-Quality Materials: Use raw materials that are within their shelf life and have been stored according to the manufacturer's recommendations.
-
Maintain Cleanliness: Ensure that the entire processing system, from the storage tanks to the mold, is clean and free of contaminants.
Data Presentation
Table 1: Effect of DETDA/MOCA Ratio on Mechanical Properties in a RIM System
| Mol Ratio DETDA | Mol Ratio MOCA | Gel Time (sec) | Tensile Strength (psi) | Elongation (%) | Die C pli |
| 100% | 0% | < 1 | 3841 | 190 | 432 |
| 50% | 50% | 3.6 | 4755 | 150 | 750 |
| Data sourced from a RIM example.[4] |
Table 2: Effect of Moisture Contamination on DETDA Curing and Mechanical Properties
| Moisture in Polyol (%) | Gel Time (sec) | Tack-Free Time (min) | Shore D Hardness | Tensile Strength (psi) | Elongation (%) | Observations |
| 0.02 | 10 | 65 | 40 | 250 | None | No visible defects |
| 0.10 | 12 | 72 | 35 | 220 | Occasional small bubbles | |
| 0.25 | 15 | 68 | 28 | 180 | Significant bubbling/foaming | |
| 0.50 | 20+ | 60 | 15 | 100 | Severe foaming, poor cure | |
| This data is illustrative and based on typical effects of moisture.[10] |
Experimental Protocols
Protocol for Evaluating the Effect of Moisture on DETDA Curing Performance
-
Objective: To quantify the effect of controlled levels of moisture on the curing characteristics and final mechanical properties of a DETDA-cured polyurethane elastomer.[10]
-
Materials and Equipment:
-
Isocyanate prepolymer
-
Polyol blend
-
DETDA
-
Deionized water
-
Karl Fischer titrator
-
Environmental chamber with humidity and temperature control
-
Shore durometer
-
Universal testing machine for tensile testing
-
Molds for sample casting
-
Mixing equipment
-
Stopwatch[10]
-
-
Methodology:
-
Material Preparation:
-
Dry the polyol blend to a moisture content below 0.02% using a vacuum oven or nitrogen sparging.
-
Prepare several batches of the polyol blend with varying, known amounts of added deionized water (e.g., 0.05%, 0.1%, 0.25%, 0.5% by weight).
-
Use Karl Fischer titration (ASTM D4672) to confirm the final moisture content of each batch.[10]
-
-
Sample Preparation:
-
Acclimate all components (isocyanate, polyol/DETDA blend) and molds to a controlled temperature and humidity in the environmental chamber.
-
For each moisture level, accurately meter and mix the isocyanate and the polyol/DETDA blend according to the desired stoichiometry.
-
Record the gel time and tack-free time for each sample.
-
Cast the reacting mixture into the molds to prepare samples for mechanical testing.
-
-
Curing and Post-Curing:
-
Allow the samples to cure in the controlled environment for a specified period (e.g., 24 hours).
-
If required, perform a post-cure at an elevated temperature for a specified duration.
-
-
Mechanical Testing:
-
Measure the Shore D hardness of the cured samples.
-
Perform tensile testing on the samples using the universal testing machine to determine tensile strength and elongation at break.
-
-
Data Analysis:
-
Plot the gel time, tack-free time, Shore D hardness, tensile strength, and elongation as a function of moisture content.
-
Analyze the data to determine the maximum allowable moisture content for acceptable processing and final properties.
-
-
Visualizations
Caption: Troubleshooting workflow for moisture-related issues in DETDA curing.
Caption: Competing reactions in a DETDA-based polyurea system with moisture contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. DIETHYLTOLUENEDIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]
- 3. mpfs.io [mpfs.io]
- 4. gantrade.com [gantrade.com]
- 5. tri-iso.com [tri-iso.com]
- 6. predawnchem.com [predawnchem.com]
- 7. Common Problems with Polyurea Coatings [rjevansroofing.com]
- 8. benchchem.com [benchchem.com]
- 9. Injection Mold Flaws & How to Prevent Them: Contamination, Splay, & Delamination [chem-pak.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dpi-proceedings.com [dpi-proceedings.com]
Improving the mechanical properties of DETDA-cured elastomers
Welcome to the technical support center for Diethyltoluenediamine (DETDA)-cured elastomers. This resource is designed for researchers, scientists, and professionals to troubleshoot and enhance the mechanical properties of their materials during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is DETDA and why is it used as a curing agent?
A1: Diethyltoluenediamine (DETDA) is a liquid aromatic diamine that serves as a highly effective and fast-reacting curing agent (chain extender) for polyurethane and polyurea elastomers.[1][2][3][4][5][6][7] It is widely used in applications like Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) systems.[3][4][5][6] Its primary advantages include rapid curing times, the ability to produce elastomers with high hardness, excellent thermal stability, and superior mechanical performance such as high tensile and tear strength.[8]
Q2: How does the stoichiometry (NCO/OH ratio or Index) affect the final mechanical properties?
A2: Stoichiometry, often expressed as the NCO index (the ratio of isocyanate groups to hydroxyl/amine groups), is a critical factor that significantly influences the final properties of the elastomer.[8][9] Generally, a higher NCO index leads to a more cross-linked and rigid polymer network. This typically increases tensile strength and hardness but may decrease elongation at break.[8] An imbalance in stoichiometry can lead to incomplete curing and inferior mechanical properties.
Q3: What is the purpose of post-curing, and is it always necessary?
A3: Post-curing involves heating the elastomer at an elevated temperature for a set period after the initial cure. This process helps to complete the chemical reactions and ensure the development of the optimal polymer network structure. Post-curing can significantly enhance mechanical properties, including increasing hardness, tensile strength, and tear strength.[8][10] While not always mandatory, it is highly recommended for applications requiring maximum performance and material stability.
Q4: Can moisture affect the curing process and the final properties of the elastomer?
A4: Yes, moisture can have a detrimental effect on the curing of polyurethane elastomers. Isocyanate (NCO) groups are highly reactive with water. This reaction produces carbon dioxide (CO2) gas, which can lead to bubbles and porosity in the final product, compromising its mechanical integrity and appearance.[11] It is crucial to use dry raw materials and conduct experiments in a low-humidity environment.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and testing of DETDA-cured elastomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bubbles or Voids in the Cured Elastomer | 1. Moisture Contamination: Water reacting with isocyanate groups.[11] 2. Incomplete Degassing: Dissolved air not removed from the prepolymer. 3. Improper Mixing/Pouring: Air entrapped during stirring or casting. | 1. Ensure all raw materials (polyols, additives) are thoroughly dried. Store materials under a nitrogen blanket. Control the humidity of the processing environment. 2. Degas the prepolymer under vacuum (e.g., 29 inHg) until bubbling ceases before adding the curative.[8] 3. Mix components smoothly and pour the mixture slowly down the side of the mold to minimize air entrapment. |
| Low Tensile or Tear Strength | 1. Incorrect Stoichiometry: Off-ratio mixing of prepolymer and curative. 2. Incomplete Curing: Insufficient cure time or temperature. 3. Poor Mixing: Inhomogeneous mixture of components. | 1. Accurately calculate and weigh the required amounts of prepolymer and DETDA based on the prepolymer's %NCO and the desired stoichiometry (typically 95-105%).[8] 2. Implement a post-curing step at an elevated temperature (e.g., 90-110°C) for several hours to ensure complete reaction.[8] 3. Mix the components thoroughly for the recommended time until the mixture is uniform in color and consistency. |
| Elastomer is Brittle or "Cheesy" | 1. Excessive Stoichiometry: A very high NCO index can lead to an overly cross-linked, brittle network. 2. Inadequate Post-Cure: The polymer network has not fully developed. | 1. Re-evaluate and adjust the stoichiometry. An index closer to 1.0 (100%) is often optimal. 2. Ensure the post-curing is carried out for a sufficient duration and at the correct temperature as per the material's technical data sheet.[8] |
| Inconsistent Hardness (Durometer) | 1. Temperature Variations: Inconsistent curing temperatures across the part. 2. Inhomogeneous Mixture: Poor dispersion of the curative in the prepolymer. | 1. Use a calibrated oven with uniform heat distribution for curing and post-curing. 2. Improve the mixing process to ensure a homogeneous blend before casting. |
Data on Mechanical Properties
The following tables summarize how formulation changes can affect the mechanical properties of diamine-cured elastomers.
Table 1: Typical Properties of MDI-Polyether Based Polyurethane Elastomers
| Diamine Curative | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |
| MOCA | 85 - 95 | 30 - 45 | 300 - 500 |
| DETDA | 80 - 90 | 25 - 40 | 350 - 550 |
| Source: General Knowledge based on BenchChem Application Notes.[8] |
Table 2: Effect of Blending DETDA with MOCA in a RIM System
| Curative Composition | Gel Time (sec) | Tensile Strength (psi) | Elongation (%) | Die C Tear (pli) |
| 100% DETDA | < 1 | 3841 | 190 | 432 |
| 50% DETDA / 50% MOCA | 3.6 | 4755 | 150 | 750 |
| Source: Gantrade Corporation, adapted from patent data.[1] |
Experimental Protocols
Protocol 1: Preparation of a DETDA-Cured Polyurethane Elastomer
This protocol outlines the steps for synthesizing a cast polyurethane elastomer using a TDI-polyester prepolymer and DETDA curative.
-
Prepolymer Preparation:
-
Preheat the TDI-polyester prepolymer (e.g., NCO content: 3.5 - 5.5%) to 70°C in a vacuum oven.
-
Degas the prepolymer under vacuum for at least one hour to remove any dissolved gases.[8]
-
-
Curative Preparation:
-
DETDA is a liquid at room temperature. Gently warm it to 30-40°C to reduce its viscosity for easier handling.[8]
-
-
Stoichiometry Calculation:
-
Calculate the required amount of DETDA based on the prepolymer's %NCO content and a target stoichiometry (typically 95-105%).
-
Formula: Amount of DETDA (g) = [ (Weight of Prepolymer (g) * %NCO of Prepolymer) / 42.02 ] * Equivalent Weight of DETDA
-
The equivalent weight of DETDA is 89.1 g/eq.[8]
-
42.02 is the molecular weight of the NCO group.
-
-
-
Mixing and Casting:
-
Weigh the preheated and degassed prepolymer into a mixing vessel.
-
Add the calculated amount of DETDA to the prepolymer.
-
Mix thoroughly and rapidly for 30-60 seconds. Note that DETDA has a fast reaction rate, resulting in a short pot life.[8]
-
Quickly pour the homogeneous mixture into a preheated mold (90°C) that has been treated with a suitable mold release agent.[8]
-
-
Curing and Post-Curing:
Protocol 2: Tensile Properties Testing (Based on ASTM D412)
This protocol describes the standard method for evaluating the tensile properties of the cured elastomer.
-
Specimen Preparation:
-
Test Conditions:
-
Condition the specimens for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
The test should be conducted under the same controlled conditions.
-
-
Procedure:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen into the grips of a universal testing machine.
-
Set the machine to a constant rate of grip separation, typically 500 ± 50 mm/min.[3]
-
Start the test and record the force and elongation until the specimen ruptures.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress applied before rupture.
-
Elongation at Break: Calculate the percentage increase in length at the point of rupture.
-
Modulus: Determine the stress at a specific elongation (e.g., 100% or 300%).
-
Visualizations and Diagrams
Caption: Chemical reaction pathway for DETDA curing of polyurethane prepolymers.
Caption: A logical workflow for troubleshooting poor mechanical properties.
References
- 1. gantrade.com [gantrade.com]
- 2. The Power of DETDA: Polyurethane, Coating, and Ink Advantages [chemball.com]
- 3. echemi.com [echemi.com]
- 4. predawnchem.com [predawnchem.com]
- 5. DIETHYLTOLUENEDIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]
- 6. DETDA (Ethacure 100) Curing Agent For Spray Polyurea Elastomer (SPUA) [m.exceedchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pvchem.net [pvchem.net]
- 10. Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Common problems and solutions of polyurethane elastomers (1)-Blogs_QICHEN [qichenchemical.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale DETDA Curing
This technical support center is designed for researchers, scientists, and drug development professionals working with large-scale curing of epoxy resins using diethyltoluenediamine (B1605086) (DETDA). It provides targeted troubleshooting guidance and answers to frequently asked questions to help manage the exothermic nature of these reactions, ensuring both safety and successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the large-scale curing of epoxy resins with DETDA.
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
-
Question: My reaction temperature is rising much faster than anticipated, and the cooling system is overwhelmed. What should I do?
-
Answer: An uncontrolled temperature rise indicates a potential thermal runaway, a hazardous situation requiring immediate action.[1][2]
-
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the addition of all reactants.[3]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This may involve increasing the coolant flow rate or using a colder cooling medium if available.[3][4][5]
-
Emergency Quenching: If the temperature continues to escalate, be prepared to execute an emergency quenching procedure. This typically involves rapidly adding a predetermined, cold, inert solvent to cool and dilute the reaction mixture, thereby slowing the reaction rate.[3]
-
Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity. If the temperature cannot be controlled, follow established emergency shutdown and evacuation procedures.[3]
-
-
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: Thoroughly review all reaction parameters, including reactant concentrations, addition rates, and initial temperatures.
-
Assess Scale-Up Calculations: Re-evaluate the heat transfer calculations for the larger scale. The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation efficiency.[6]
-
Perform Calorimetry Studies: Conduct reaction calorimetry studies to accurately determine the heat of reaction and the required cooling capacity for the specific formulation and scale.[7]
-
-
Issue 2: Localized Hot Spots within the Reactor
-
Question: I suspect localized "hot spots" are forming in my reactor, leading to inconsistent curing. What could be the cause and how can I prevent this?
-
Answer: Localized hot spots are often due to inadequate mixing, which prevents uniform heat distribution.[5][8]
-
Immediate Actions:
-
Long-Term Prevention:
-
Optimize Stirrer Design: Ensure the agitator design (e.g., impeller type and size) is appropriate for the reactor geometry and the viscosity of the reaction mixture.
-
Multiple Addition Points: For very large reactors, consider multiple addition points for the DETDA or other reactants to ensure they are dispersed quickly and evenly.[3]
-
Subsurface Addition: Introduce reactants below the surface of the reaction mixture, near the impeller, to promote rapid mixing.[3]
-
-
Issue 3: Final Product Shows Cracks, Voids, or Yellowing
-
Question: My cured product has significant defects like cracks, bubbles, or a yellow discoloration. What is the likely cause?
-
Answer: These defects are often a direct result of an uncontrolled exotherm.[9]
-
Causes and Solutions:
-
Cracks and Voids: Excessive heat can cause thermal stress and the formation of bubbles or voids as the resin cures unevenly.[1][9] To prevent this, reduce the batch size, implement staged curing with multiple pours, or use a slower-curing hardener if the application allows.[4][10][11]
-
Yellowing: High temperatures during curing can lead to discoloration of the epoxy.[9] Strict temperature control is essential. Consider using UV-stabilized resin formulations if the final product will be exposed to light.[12]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is DETDA so prone to strong exothermic reactions?
-
Q2: How does the volume of the reaction mixture affect the exotherm?
-
A2: The volume and mass of the epoxy mixture are the most significant factors influencing heat generation.[1] As the volume increases, the ratio of surface area to volume decreases, which hinders heat dissipation and can lead to a dangerous buildup of heat.[1] A 100-gram mass of mixed epoxy can reach 400°F.[11]
-
-
Q3: What role does ambient temperature play in managing the exotherm?
-
A3: A warmer ambient temperature will accelerate the chemical reaction, causing the epoxy to generate heat faster and reach a higher peak temperature.[1] Working in a cooler environment or pre-cooling the reactants can help slow the reaction and manage the exotherm.[10][11] Generally, for every 18°F (10°C) increase in temperature, the pot life is halved.[10]
-
-
Q4: Can I adjust the DETDA-to-epoxy ratio to control the exotherm?
-
A4: While reducing the hardener concentration can decrease the exothermic heat release, it is generally not recommended.[16] An off-ratio mix can lead to incomplete curing, lower cross-linking density, and compromised mechanical properties of the final product.[12][16] It is crucial to adhere to the manufacturer's recommended mix ratio.[4]
-
-
Q5: Are there any additives that can help manage the exotherm?
Data Presentation
Table 1: Cure Characteristics of a DGEBA/DETDA 80 System
This table summarizes kinetic data from a study on the curing of a diglycidyl ether of bisphenol A (DGEBA) epoxy with DETDA 80, analyzed by Differential Scanning Calorimetry (DSC).
| Curing Temperature (°C) | Heat of Reaction (ΔH) (J/g) | Final Conversion (x_f) |
| 100 | 319 | 0.81 |
| 120 | 325 | 0.83 |
| 140 | 313 | 0.79 |
| 150 | 315 | 0.80 |
Data adapted from a study on DGEBA/DETDA 80 cure kinetics. The heat of reaction values are based on the net weight of the DGEBA/DETDA 80 mixture.[17]
Experimental Protocols
Protocol 1: Monitoring Curing Exotherm using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the heat of reaction and monitor the cure profile of a DETDA-epoxy formulation.
-
Methodology:
-
Sample Preparation: Prepare a stoichiometric mixture of the epoxy resin and DETDA curing agent. Ensure thorough and rapid mixing to achieve a homogeneous sample.[18]
-
DSC Measurement:
-
Accurately weigh 5-10 mg of the uncured mixture into a hermetic aluminum DSC pan.[18]
-
Place the sealed pan in the DSC cell, using an empty sealed pan as a reference.[18]
-
For dynamic scans, heat the sample from ambient temperature to approximately 300°C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[12][18]
-
For isothermal scans, rapidly heat the sample to the desired curing temperature and hold it at that temperature to measure heat flow over time.[17]
-
-
Data Analysis:
-
From the resulting exothermic peak in a dynamic scan, determine the onset temperature, peak temperature, and the total heat of reaction (ΔH_total).[18][19]
-
The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction.[19]
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Key strategies for managing exothermic reactions.
References
- 1. Does Epoxy Resin Generate Heat? A Manufacturer's Guide to Exothermic Curing - INCURE INC. [incurelab.com]
- 2. justresin.com.au [justresin.com.au]
- 3. benchchem.com [benchchem.com]
- 4. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 5. benchchem.com [benchchem.com]
- 6. helgroup.com [helgroup.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. resiners.com [resiners.com]
- 10. epoxyworks.com [epoxyworks.com]
- 11. westsystem.com [westsystem.com]
- 12. benchchem.com [benchchem.com]
- 13. DETDA - Ataman Kimya [atamanchemicals.com]
- 14. gantrade.com [gantrade.com]
- 15. Diethyltoluenediamine DETDA CAS 68479-98-1 [chemball.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. engineering.unt.edu [engineering.unt.edu]
Technical Support Center: Curing Profile of Diethylmethylbenzenediamine (DETDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on the curing profile of Diethylmethylbenzenediamine (DETDA) with epoxy resins. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in optimizing your curing processes.
Frequently Asked Questions (FAQs)
Q1: What is the typical curing temperature range for DETDA with epoxy resins?
A1: The typical curing temperature for epoxy systems using DETDA is between 100°C and 200°C.[1] The specific temperature will influence the reaction rate and final properties of the cured product.
Q2: How does temperature affect the gel time of a DETDA-epoxy system?
A2: Increasing the curing temperature significantly decreases the gel time.[2][3] This is due to the higher reaction rates at elevated temperatures. For example, one commercially available DETDA product, when used with an epoxy resin, has a gel time of 23 minutes at 150°C.[1]
Q3: What are the expected final properties of a DETDA-cured epoxy resin?
A3: A well-cured DETDA-epoxy system typically exhibits a high glass transition temperature (Tg) and heat deflection temperature. For instance, a specific system reports a Tg of 204°C and a heat deflection temperature of 175°C.[1]
Q4: What is the chemical reaction mechanism between DETDA and an epoxy resin?
A4: The curing process involves the reaction of the primary and secondary amine groups of DETDA with the epoxide groups of the epoxy resin.[4][5] This is a nucleophilic addition reaction that leads to the opening of the epoxy ring and the formation of a cross-linked polymer network. The reaction is autocatalytic, meaning the hydroxyl groups formed during the reaction can accelerate subsequent reactions.
Data Presentation: Effect of Temperature on Curing Profile
The following tables summarize the quantitative data on the effect of temperature on the curing profile of DETDA with epoxy resins.
Table 1: Gel Time of DETDA with Epoxy Resin at Various Temperatures
| Curing Temperature (°C) | Gel Time (minutes) | Reference System |
| 150 | 23 | Primacure DETDA 80 LC with Epoxy Resin[1] |
| 150 | Not specified, but faster than at lower temperatures | DGEBF/DETDA Epoxy System[2] |
| 170 | Not specified, but faster than at 150°C | DGEBF/DETDA Epoxy System[2] |
Note: Gel time is defined as the point where the storage modulus (G') and loss modulus (G'') intersect.[2]
Table 2: Influence of Temperature on Degree of Cure
| Curing Temperature (°C) | Time to Reach High Conversion | General Observation |
| 100-200 | Varies | Higher temperatures lead to a faster rate of cure and a higher ultimate degree of cure.[6][7] |
| Lower Temperatures | Longer | May result in an incomplete cure due to vitrification, where the increasing glass transition temperature of the curing system surpasses the cure temperature, restricting molecular mobility.[8] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the effect of temperature on the curing profile of DETDA are provided below.
Protocol 1: Determination of Curing Kinetics by Differential Scanning Calorimetry (DSC)
Objective: To determine the heat of reaction, peak exotherm temperature, and degree of cure as a function of temperature and time.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (±0.01 mg)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed DETDA/epoxy resin system into an aluminum DSC pan. Seal the pan hermetically.
-
Isothermal Analysis:
-
Equilibrate the DSC cell at the desired isothermal temperature (e.g., 120°C, 140°C, 160°C, 180°C).
-
Place the sample pan in the DSC cell and record the heat flow as a function of time until the reaction exotherm returns to the baseline, indicating the completion of the reaction at that temperature.
-
The area under the exotherm curve represents the heat evolved at that time, and the total area gives the total heat of reaction at that temperature.
-
-
Dynamic (Non-isothermal) Analysis:
-
Place the sample pan in the DSC cell at a low starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) to a temperature where the curing reaction is complete (e.g., 250°C).
-
Record the heat flow as a function of temperature. The total area under the exotherm peak corresponds to the total heat of reaction (ΔH_total).
-
-
Data Analysis:
-
Degree of Cure (α): For isothermal runs, the degree of cure at a given time (t) is calculated as α = ΔH_t / ΔH_total, where ΔH_t is the heat evolved up to time t.[6][7]
-
Kinetic Parameters: Use the data from multiple heating rates to determine the activation energy (Ea) and other kinetic parameters using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[9][10]
-
Protocol 2: Determination of Gel Time by Rheometry
Objective: To determine the gel time of the DETDA/epoxy system at different isothermal temperatures.
Apparatus:
-
Rotational rheometer with parallel plate geometry (disposable plates are recommended)
-
Temperature-controlled chamber
Procedure:
-
Instrument Setup: Set the rheometer to the desired isothermal temperature. Use a small gap between the parallel plates (e.g., 0.5-1.0 mm).
-
Sample Loading: Mix the DETDA and epoxy resin thoroughly and immediately load a small amount of the mixture onto the center of the lower plate. Lower the upper plate to the set gap, ensuring the sample fills the gap completely without overflowing.
-
Oscillatory Measurement:
-
Start an isothermal time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region (to avoid disrupting the curing process).
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel time is typically identified as the point where the G' and G'' curves intersect (tan δ = G''/G' = 1).[2]
-
Protocol 3: Monitoring Cure Conversion by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the disappearance of reactant functional groups (epoxy and amine) and the appearance of product functional groups (hydroxyl) as a function of time and temperature.
Apparatus:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory and a heated stage.
-
Alternatively, a transmission cell with KBr windows and a heated chamber.
Procedure:
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal or KBr window at the desired reaction temperature.
-
Sample Application: Apply a thin film of the freshly mixed DETDA/epoxy resin onto the ATR crystal or between KBr windows.
-
Spectral Acquisition:
-
Immediately start collecting FTIR spectra at regular intervals over the course of the reaction.
-
Monitor the changes in the absorbance of characteristic peaks.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the epoxy group (e.g., ~915 cm⁻¹), primary amine N-H stretch (e.g., ~3360 cm⁻¹ and ~3240 cm⁻¹), and hydroxyl O-H stretch (broad peak ~3400 cm⁻¹).
-
The degree of conversion of the epoxy groups can be calculated by monitoring the decrease in the area of the epoxy peak relative to an internal standard peak that does not change during the reaction (e.g., a C-H aromatic peak).[11][12]
-
Mandatory Visualizations
Caption: Experimental workflow for characterizing the curing profile of DETDA-epoxy systems.
References
- 1. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. longchangchemical.com [longchangchemical.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
Validation & Comparative
A Head-to-Head Battle of Polyurethane Curing Agents: Diethylmethylbenzenediamine (DETDA) vs. MOCA
In the realm of polyurethane elastomers, the choice of curing agent is a critical determinant of the final material's performance, processing characteristics, and safety profile. For decades, 4,4'-methylenebis(2-chloroaniline), commonly known as MOCA, has been a stalwart in the industry. However, rising health and safety concerns associated with MOCA have paved the way for alternative curatives, with Diethylmethylbenzenediamine (DETDA) emerging as a prominent, high-performance substitute.
This guide provides an objective comparison of DETDA and MOCA as polyurethane curing agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the typical mechanical properties of polyurethane elastomers cured with DETDA and MOCA. It is important to note that these values can vary depending on the specific prepolymer, stoichiometry, and processing conditions.
| Property | DETDA-cured Polyurethane | MOCA-cured Polyurethane | Test Method |
| Hardness (Shore A) | 80 - 90 | 85 - 95 | ASTM D2240 |
| Tensile Strength (MPa) | 25 - 40 | 30 - 45 | ASTM D412 |
| Elongation at Break (%) | 350 - 550 | 300 - 500 | ASTM D412 |
| Tear Strength (Die C, pli) | 432 | Not specified in source | ASTM D624 |
| Gel Time | < 1 sec | Longer than DETDA | Manual |
Note: The tear strength and gel time for DETDA are based on a specific RIM formulation and may not be directly comparable to all MOCA formulations. The data for MOCA in these specific tests was not available in the searched literature.
Key Differences in Processing and Safety
Beyond the mechanical properties, DETDA and MOCA exhibit significant differences in their handling, processing, and safety profiles.
Physical State and Processing:
-
DETDA is a liquid at room temperature, which simplifies handling and mixing processes. It can be processed at ambient or slightly elevated temperatures (20-40°C) to achieve optimal viscosity.[1]
-
MOCA is a solid that requires heating to its melting point (around 100-110°C) before it can be processed.[1] This additional step adds complexity and energy costs to the manufacturing process.
Curing Characteristics:
-
DETDA generally has a faster cure rate compared to MOCA.[1] This can be advantageous for high-volume production processes like Reaction Injection Molding (RIM).
-
MOCA offers a longer pot life, which can be beneficial for applications requiring more time for casting or molding.[2][3]
Safety Profile:
-
DETDA is considered a less toxic alternative to MOCA.
-
MOCA is classified as a suspected carcinogen, necessitating stringent handling procedures and personal protective equipment to minimize exposure.[4]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability.
Hardness Testing (ASTM D2240): This test measures the indentation hardness of the polyurethane elastomer. A specified indenter is forced into the material under a specific load, and the depth of indentation is measured. The Shore A scale is typically used for elastomers in this hardness range.
Tensile Strength and Elongation at Break Testing (ASTM D412): A dumbbell-shaped specimen of the cured polyurethane is placed in a tensile testing machine and pulled apart at a constant rate of speed until it breaks. The tensile strength is the maximum stress the material can withstand before breaking, and the elongation at break is the percentage increase in length at the point of fracture.
Tear Strength Testing (ASTM D624): This test measures the resistance of the polyurethane elastomer to tearing. A specimen with a pre-cut slit (Die C) is pulled apart, and the force required to propagate the tear is measured.
Compression Set Testing (ASTM D395): This test evaluates the ability of the material to recover its original thickness after being subjected to a compressive load for a specified time and temperature. The specimen is compressed to a set percentage of its original height, held under these conditions, and then released. The permanent deformation is measured and expressed as a percentage of the original deflection.
Chemical Reaction Pathway
The curing of polyurethane with amine-based agents like DETDA and MOCA involves the reaction of the amine groups (-NH2) with the isocyanate groups (-NCO) of the prepolymer to form urea (B33335) linkages. This cross-linking reaction builds the polymer network that gives the elastomer its final properties.
Caption: General reaction pathway for polyurethane curing.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and testing polyurethane elastomers with different curing agents.
References
A Toxicological Deep Dive: Diethylmethylbenzenediamine (DETDA) and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of industrial chemicals is paramount for ensuring safety and compliance. This guide provides a detailed comparison of diethylmethylbenzenediamine (DETDA) and its common alternatives, 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) and dimethylthiotoluenediamine (DMTDA), with a focus on experimental data and methodologies.
This compound (DETDA) is a widely used curing agent in polyurethane and epoxy resin systems. However, concerns about its potential toxicity have led to the investigation of alternatives. This guide offers a comparative toxicological assessment of DETDA, MOCA, and DMTDA to aid in informed decision-making.
Quantitative Toxicological Data Comparison
The following table summarizes the available quantitative toxicological data for DETDA and its alternatives. It is important to note that direct comparisons should be made with caution due to variations in study designs and animal models.
| Toxicological Endpoint | This compound (DETDA) | 4,4'-methylenebis(2-chloroaniline) (MOCA) | Dimethylthiotoluenediamine (DMTDA) |
| Acute Oral Toxicity (LD50) | 485 mg/kg (Rat, estimated)[1] | 880 mg/kg (Mouse)[2] | No data available |
| Acute Dermal Toxicity (LD50) | >2,000 mg/kg (Rat)[3] | >2,000 mg/kg (Rat)[4] | >2,000 mg/kg (Rabbit)[5][6] |
| No-Observed-Adverse-Effect Level (NOAEL) - Oral | 3.0 mg/kg/day (90-day study in rats, based on slight hypertrophy of hepatocytes at higher doses)[7] | 10 mg/kg/day (LOAEL for hepatic toxicity in a chronic dog study)[8] | No data available |
| Skin Irritation | Not classified as a skin irritant[3][9] | Slightly irritating to the skin of guinea pigs[4] | No data available |
| Eye Irritation | Causes serious eye irritation[1][9][10] | Conjunctivitis reported in a human exposure incident[4] | No data available |
| Skin Sensitization | Not a skin sensitizer (B1316253) in animal studies[11] | Did not induce dermal sensitization in a mouse local lymph node assay[4] | May cause an allergic skin reaction[12] |
| Mutagenicity (Ames Test) | Negative | Positive, requires metabolic activation[10] | No data available |
| Carcinogenicity | Not classified as carcinogenic[9][10] | IARC Group 1: Carcinogenic to humans[13][14] | No data available |
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity (OECD 401/423)
The acute oral toxicity is typically determined using a method similar to the OECD Guideline 401 (now largely replaced by alternative methods like OECD 423).
-
Test Species: Albino rats, typically of the Wistar or Sprague-Dawley strain, are commonly used.
-
Administration: The test substance is administered in a single dose by gavage to a group of fasted animals.
-
Dosage: A limit test at 2000 mg/kg body weight is often performed. If mortality or significant toxicity is observed, a full study with multiple dose groups is conducted to determine the LD50 value.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Repeated Dose 90-Day Oral Toxicity (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
-
Test Species: Rats are the preferred species.
-
Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily to several groups of animals at different dose levels for 90 days.
-
Dosage: At least three dose levels and a control group are used to establish a dose-response relationship and determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Test Species: Albino rabbits are typically used.
-
Procedure: A single dose of the test substance is applied to a small area of shaved skin and covered with a patch for a specified duration (usually 4 hours).
-
Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or damage.
-
Test Species: Albino rabbits are the recommended species.
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals after application (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.
Visualizing Toxicological Pathways and Processes
To further elucidate the toxicological mechanisms and experimental workflows, the following diagrams are provided.
Caption: A typical workflow for assessing the toxicity of a chemical substance.
Caption: The metabolic activation pathway of MOCA leading to carcinogenicity.
Conclusion
This comparative guide highlights the key toxicological differences between DETDA and its alternatives, MOCA and DMTDA. Based on the available data, DETDA appears to have a more favorable toxicological profile than MOCA, particularly concerning carcinogenicity and mutagenicity. However, data for DMTDA is less complete, warranting further investigation for a comprehensive risk assessment. Researchers and professionals in drug development and other industries should carefully consider these toxicological profiles when selecting curing agents and implement appropriate safety measures to minimize exposure risks.
References
- 1. renishaw.com [renishaw.com]
- 2. 4,4'-Methylenebis[2-chloroaniline] [drugfuture.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. chemos.de [chemos.de]
- 10. The metabolic activation of 4,4'-methylene-bis-(2-chlorobenzeneamine) to a bacterial mutagen by hepatic postmitochondrial supernatant from human and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. echemi.com [echemi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]
Validating Crosslink Density in DETDA-Cured Polymers: A Comparative Guide
The selection of an appropriate curing agent and the subsequent validation of the crosslink density are critical for tailoring the performance of polymer networks. Diethyltoluenediamine (DETDA) is a widely used aromatic amine curing agent for epoxy and polyurethane systems, imparting high thermal and mechanical properties. This guide provides a comparative overview of the primary experimental methods for validating the crosslink density of DETDA-cured polymers, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable technique for their application.
Comparison of Methods for Determining Crosslink Density
Several analytical techniques are available to quantify the crosslink density of thermoset polymers. The most common methods include Dynamic Mechanical Analysis (DMA), solvent swelling tests based on the Flory-Rehner theory, and Differential Scanning Calorimetry (DSC). Each method offers distinct advantages and provides different insights into the polymer network structure.
| Method | Principle | Data Obtained | Advantages | Limitations |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic properties of the polymer, specifically the storage modulus (E') in the rubbery plateau region, which is directly proportional to the crosslink density.[1] | Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ), Glass Transition Temperature (Tg), Crosslink Density (νe), Molecular Weight between Crosslinks (Mc) | Highly sensitive and provides a wealth of information on viscoelastic properties and thermal transitions.[2] Non-destructive. | Requires specialized equipment. The calculation of absolute crosslink density relies on the theory of rubber elasticity, which has some underlying assumptions. |
| Solvent Swelling (Flory-Rehner) | Measures the equilibrium swelling of a crosslinked polymer in a suitable solvent. The extent of swelling is inversely proportional to the crosslink density.[3][4] | Swelling Ratio (Q), Volume Fraction of Polymer (vr), Molecular Weight between Crosslinks (Mc), Crosslink Density (νe) | A relatively simple and cost-effective method.[4] Provides a direct measure of the network's resistance to solvent penetration. | Requires a good solvent for the polymer and knowledge of the Flory-Huggins interaction parameter (χ).[3] Can be time-consuming to reach equilibrium swelling. Destructive to the sample. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions in the polymer. The glass transition temperature (Tg) is often correlated with the degree of cure and crosslink density.[5][6] | Glass Transition Temperature (Tg), Heat of Reaction (for cure monitoring) | Widely available technique. Useful for assessing the degree of cure and identifying the glass transition. | Provides an indirect measure of crosslink density. The relationship between Tg and crosslink density can be complex and is not always linear.[7] |
Experimental Data: DETDA-Cured Epoxy Resin
The following table presents typical experimental data for a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with a stoichiometric amount of DETDA. These values are representative and can vary based on the specific epoxy resin, cure cycle, and experimental conditions.
| Parameter | Dynamic Mechanical Analysis (DMA) | Solvent Swelling (Toluene) | Differential Scanning Calorimetry (DSC) |
| Storage Modulus (E') in Rubbery Plateau | 30 - 60 MPa | - | - |
| Glass Transition Temperature (Tg) | 150 - 180 °C[8] | - | 145 - 175 °C |
| Swelling Ratio (Q) | - | 1.2 - 1.5 | - |
| Calculated Crosslink Density (νe) | 1.5 - 3.0 x 10³ mol/m³ | 1.2 - 2.8 x 10³ mol/m³ | - |
| Molecular Weight between Crosslinks (Mc) | 300 - 600 g/mol | 350 - 700 g/mol | - |
Experimental Protocols
Dynamic Mechanical Analysis (DMA)
Objective: To determine the crosslink density of a DETDA-cured polymer by measuring its viscoelastic properties as a function of temperature.
Methodology:
-
Sample Preparation: Prepare rectangular specimens of the cured polymer with typical dimensions of approximately 35 mm x 10 mm x 2 mm. Ensure the samples are fully cured and free of defects.
-
Instrument Setup: Use a Dynamic Mechanical Analyzer in a suitable mode, such as single cantilever or tensile mode.
-
Test Parameters:
-
Temperature Range: -50 °C to 250 °C (to cover the glassy, transition, and rubbery regions).
-
Heating Rate: 3 °C/min.
-
Frequency: 1 Hz.
-
Strain Amplitude: Within the linear viscoelastic region (e.g., 0.1%).
-
-
Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature.
-
Data Analysis:
-
Identify the glass transition temperature (Tg) from the peak of the tan delta curve.[5]
-
Determine the storage modulus (E') in the rubbery plateau region (typically at Tg + 40 °C).
-
Calculate the crosslink density (νe) using the theory of rubber elasticity:
-
νe = E' / (3 * R * T)
-
Where:
-
E' is the storage modulus in the rubbery plateau (in Pa).
-
R is the ideal gas constant (8.314 J/mol·K).
-
T is the absolute temperature in the rubbery plateau (in K).
-
-
-
Calculate the molecular weight between crosslinks (Mc):
-
Mc = ρ / νe
-
Where ρ is the density of the polymer.
-
-
DMA Experimental Workflow
Solvent Swelling (Flory-Rehner Method)
Objective: To determine the crosslink density of a DETDA-cured polymer by measuring its equilibrium swelling in a solvent.
Methodology:
-
Sample Preparation: Prepare small, accurately weighed samples of the cured polymer (e.g., 0.2 - 0.5 g).
-
Initial Measurement: Record the initial dry weight (W_d) of the sample.
-
Swelling: Immerse the sample in a suitable solvent (e.g., toluene (B28343) for epoxy) in a sealed container at a constant temperature (e.g., 25 °C).
-
Equilibrium: Allow the sample to swell until it reaches equilibrium, which may take 24-72 hours. Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it (W_s). Equilibrium is reached when the weight remains constant.
-
Data Analysis:
-
Calculate the swelling ratio (Q):
-
Q = 1 + (ρ_p / ρ_s) * ((W_s - W_d) / W_d)
-
Where:
-
ρ_p is the density of the polymer.
-
ρ_s is the density of the solvent.
-
-
-
Calculate the volume fraction of the polymer in the swollen gel (vr):
-
vr = 1 / Q
-
-
Calculate the molecular weight between crosslinks (Mc) using the Flory-Rehner equation:
-
Mc = - (ρ_p * V_s * (vr^(1/3) - vr/2)) / (ln(1 - vr) + vr + χ * vr²)
-
Where:
-
V_s is the molar volume of the solvent.
-
χ is the Flory-Huggins polymer-solvent interaction parameter (a characteristic of the polymer-solvent pair).
-
-
-
Calculate the crosslink density (νe):
-
νe = ρ_p / Mc
-
-
Solvent Swelling Experimental Workflow
Alternative Curing Agents
While DETDA is a high-performance curing agent, other aromatic amines can be used to achieve a range of properties. The choice of curing agent significantly impacts the crosslink density and, consequently, the final characteristics of the polymer.
| Curing Agent | Chemical Structure | Typical Tg Range (°C) | General Characteristics |
| Diethyltoluenediamine (DETDA) | Aromatic Diamine | 150 - 180 | High Tg, excellent mechanical properties, fast cure at elevated temperatures.[9] |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic Diamine | 140 - 170 | Solid at room temperature, requires high cure temperatures, good mechanical and thermal properties. |
| 4,4'-Diaminodiphenyl sulfone (DDS) | Aromatic Diamine | 180 - 220 | Very high Tg, excellent high-temperature performance, requires very high cure temperatures. |
| Isophorone diamine (IPDA) | Cycloaliphatic Diamine | 130 - 160 | Lower viscosity than aromatic amines, good color stability, moderate Tg. |
The curing reaction of an epoxy resin with an amine hardener involves the opening of the epoxy ring by the amine's active hydrogens. Primary amines have two active hydrogens, and secondary amines have one, allowing for the formation of a three-dimensional crosslinked network.
Epoxy-Amine Curing Reaction
References
- 1. tainstruments.com [tainstruments.com]
- 2. tainstruments.com [tainstruments.com]
- 3. scribd.com [scribd.com]
- 4. jordilabs.com [jordilabs.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. gantrade.com [gantrade.com]
Benchmarking the performance of DETDA in high-temperature applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of Diethyltoluenediamine (DETDA) as a curing agent in high-temperature applications, with a comparative analysis against a common alternative, 4,4'-Methylene-dianiline (MDA).
Diethyltoluenediamine (DETDA) is a liquid aromatic diamine curing agent widely utilized in polyurethane and epoxy resin systems.[1][2][3][4][5] Its liquid form at room temperature offers significant processing advantages over solid alternatives.[6][7] This guide provides an objective comparison of DETDA's performance, particularly in high-temperature epoxy formulations, against 4,4'-Methylene-dianiline (MDA), a traditional aromatic amine curative.[8][9] The following sections present quantitative performance data, detailed experimental protocols for key characterization techniques, and a visual representation of a typical experimental workflow.
Performance Benchmark: DETDA vs. MDA in Epoxy Formulations
The selection of a curing agent is critical in defining the thermo-mechanical properties of an epoxy system. The data presented below offers a direct comparison of an epoxy resin (Epon 828) cured with DETDA versus the same resin cured with MDA. This provides valuable insights into their relative performance at elevated temperatures.
| Property | DETDA | MDA | Test Method (Typical) |
| Tensile Strength (psi) | 11,000 | 11,200 | ASTM D638 |
| Tensile Modulus (psi) | 380,000 | 420,000 | ASTM D638 |
| Flexural Strength (psi) | 18,000 | 17,000 | ASTM D790 |
| Flexural Modulus (psi) | 390,000 | 420,000 | ASTM D790 |
| Elongation (%) | 4.9 | 4.5 | ASTM D638 |
| Izod Impact (ft-lb/in) | 0.4 | 0.4 | ASTM D256 |
| Deflection Temperature (°C) | 169 | 160 | ASTM D648 |
| Water Boil (% weight gain) | 1.1 | 1.0 | Internal Method |
| Acetone Boil (% weight gain) | 1.6 | 0.5 | Internal Method |
Table 1: Comparative performance data of Epon 828 epoxy resin cured with DETDA and MDA. Data sourced from publicly available information.
Experimental Protocols
To ensure accurate and reproducible results when benchmarking curing agents, standardized testing procedures are paramount. The following are detailed methodologies for the key experiments cited in the performance comparison table, based on internationally recognized ASTM standards.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of plastics.
-
Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens are prepared by casting the cured epoxy resin into molds of Type I geometry as specified in ASTM D638.[2][10] The specimens should be free of voids and surface defects.
-
Conditioning: Specimens are conditioned for a minimum of 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[11]
-
Test Procedure:
-
The width and thickness of the specimen's narrow section are measured.
-
The specimen is mounted into the grips of a universal testing machine.[12]
-
An extensometer is attached to the gauge length of the specimen to measure strain.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until failure.[12]
-
The load and elongation are recorded throughout the test.
-
-
Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the recorded data.[11][13]
Flexural Properties (ASTM D790)
This test method is used to determine the flexural strength and modulus of plastic materials.[6][14][15]
-
Specimen Preparation: Rectangular bar specimens are cast from the cured epoxy resin. Typical dimensions are 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[16]
-
Conditioning: Specimens are conditioned under the same conditions as for tensile testing.
-
Test Procedure:
-
The specimen is placed on two supports in a three-point bending fixture.[17] The support span is typically 16 times the specimen thickness.[16]
-
A load is applied to the center of the specimen at a constant rate of crosshead motion until the specimen breaks or reaches a maximum strain of 5%.[14][17]
-
The load and deflection are recorded.
-
-
Calculations: Flexural strength and flexural modulus are calculated from the load-deflection curve.[15]
Deflection Temperature Under Load (ASTM D648)
This test determines the temperature at which a standard test bar deflects a specified distance under a given load.[18][19]
-
Specimen Preparation: Rectangular test bars with dimensions as specified in the standard are used.
-
Test Procedure:
-
The specimen is placed in a three-point bending apparatus within a temperature-controlled fluid bath.
-
A constant load, typically 0.455 MPa or 1.82 MPa, is applied to the center of the specimen.[19]
-
The temperature of the fluid bath is increased at a uniform rate of 2 ± 0.2 °C/min.[20]
-
The temperature at which the specimen deflects by 0.25 mm is recorded as the deflection temperature.[19]
-
Experimental Workflow for Curing Agent Evaluation
The following diagram illustrates a typical workflow for the evaluation and comparison of curing agents like DETDA in high-temperature applications.
Caption: Workflow for evaluating high-temperature curing agents.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 3. gantrade.com [gantrade.com]
- 4. DETDA - Ataman Kimya [atamanchemicals.com]
- 5. johnson-fine.com [johnson-fine.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. advecton.com [advecton.com]
- 9. myuchem.com [myuchem.com]
- 10. zwickroell.com [zwickroell.com]
- 11. infinitalab.com [infinitalab.com]
- 12. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. zwickroell.com [zwickroell.com]
- 15. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 16. boundengineering.com [boundengineering.com]
- 17. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 18. sciteq.com [sciteq.com]
- 19. coirubber.com [coirubber.com]
- 20. zwickroell.com [zwickroell.com]
A Comparative Analysis of DETDA Isomers in Polymerization Kinetics for Researchers and Developers
Introduction
Diethyltoluenediamine (DETDA) is a highly effective aromatic diamine curing agent and chain extender used extensively in the production of polyurethanes, polyureas, and epoxy resins.[1][2] Its liquid form at room temperature, low viscosity, and rapid reaction rates make it a versatile component in various polymer applications, from reaction injection molding (RIM) to spray coatings.[3][4] Commercial DETDA is typically a mixture of two primary isomers: 3,5-diethyl-2,4-toluenediamine and 3,5-diethyl-2,6-toluenediamine, often in a ratio of approximately 76:24 to 80:20.[3][5][6] Understanding the distinct reactivity and kinetic behavior of each isomer is crucial for optimizing polymerization processes and tailoring the final properties of the polymer. This guide provides a comparative analysis of these DETDA isomers, supported by established experimental methodologies for characterizing their polymerization kinetics.
The structural differences between the DETDA isomers, specifically the positions of the amine and ethyl groups on the toluene (B28343) ring, lead to variations in steric hindrance and electronic effects. These differences are expected to influence the reaction rates with isocyanates (in polyurethane/polyurea formation) and epoxides (in epoxy systems). Generally, the ethyl groups on the aromatic ring provide steric hindrance, which makes DETDA less reactive than toluenediamine (TDA).[3] However, these alkyl groups also donate electron density to the aromatic ring, which can enhance the reactivity of the amine groups.[1] The interplay of these steric and electronic factors is what differentiates the kinetic performance of each isomer.
Comparative Polymerization Kinetics
While direct, publicly available kinetic data for the pure, separated isomers of DETDA is limited, we can infer the expected differences in their reactivity based on studies of other aromatic diamine isomers and the principles of organic chemistry. The primary difference arises from the steric environment around the amine groups.
-
3,5-diethyl-2,4-toluenediamine: In this isomer, one amine group (at the 4-position) is situated between a methyl and an ethyl group, while the other (at the 2-position) is adjacent to a methyl group and an ethyl group.
-
3,5-diethyl-2,6-toluenediamine: Here, both amine groups (at the 2 and 6 positions) are flanked by a methyl group and an ethyl group, creating a more sterically hindered environment compared to the 4-amino group in the 2,4-isomer.
This increased steric hindrance around the amine groups in the 2,6-isomer is expected to result in a lower reaction rate compared to the 2,4-isomer. This is analogous to findings in other isomeric systems, where less sterically hindered amines exhibit faster reaction kinetics.
The following table summarizes the expected kinetic behavior and the resulting polymer properties. The quantitative values are illustrative and would need to be determined experimentally for a specific polymer system.
| Parameter | 3,5-diethyl-2,4-toluenediamine (Major Isomer) | 3,5-diethyl-2,6-toluenediamine (Minor Isomer) | Justification |
| Relative Reactivity | Higher | Lower | The amine groups in the 2,6-isomer experience greater steric hindrance from the adjacent ethyl and methyl groups, slowing the reaction with isocyanates or epoxides.[3] |
| Gel Time | Shorter | Longer | A faster reaction rate leads to a quicker onset of network formation and gelation. |
| Cure Rate | Faster | Slower | The overall rate of conversion from monomer to polymer will be higher for the less sterically hindered isomer. |
| Activation Energy (Ea) | Lower | Higher | A higher energy barrier needs to be overcome for the reaction to proceed due to the increased steric hindrance in the 2,6-isomer. |
Experimental Protocols for Kinetic Analysis
To quantitatively assess the polymerization kinetics of DETDA isomers, the following experimental methodologies are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the cure kinetics of thermosetting systems by measuring the heat flow associated with the exothermic polymerization reaction.[7][8]
Methodology:
-
Sample Preparation: Prepare reaction mixtures of the epoxy resin or polyurethane prepolymer with a stoichiometric amount of the specific DETDA isomer.
-
Isothermal Scans:
-
Place a small, accurately weighed sample (5-10 mg) into a DSC pan.
-
Rapidly heat the sample to a predetermined isothermal cure temperature.
-
Record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Repeat at several different isothermal temperatures to determine the temperature dependence of the reaction.
-
-
Dynamic Scans:
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) from room temperature to a temperature where the reaction is complete.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any time t is calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of reaction: α = ΔH_t / ΔH_total.
-
The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).
-
Kinetic parameters such as the activation energy (Ea) and the reaction order can be determined using model-free isoconversional methods (e.g., Friedman, Kissinger-Akahira-Sunose) or model-fitting methods.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy allows for the real-time monitoring of the concentration of functional groups involved in the polymerization reaction.[7]
Methodology:
-
Sample Preparation: A thin film of the reaction mixture is placed between two KBr or NaCl plates.
-
Data Acquisition:
-
The sample is placed in a heated transmission cell within the FTIR spectrometer.
-
Spectra are collected at regular intervals throughout the curing process.
-
-
Data Analysis:
-
The disappearance of the isocyanate peak (~2270 cm⁻¹) or the epoxy peak (~915 cm⁻¹) is monitored.
-
An internal reference peak that does not change during the reaction (e.g., C-H stretching) is used for normalization.
-
The degree of conversion is calculated from the change in the peak area or height of the reactive functional group.
-
Visualizing Polymerization and Experimental Workflows
Polymerization Pathways
The following diagrams illustrate the fundamental reactions of DETDA isomers in polyurethane and epoxy systems.
Caption: Reaction pathways for DETDA in polyurethane/polyurea and epoxy systems.
Experimental Workflow
The logical flow for a comparative kinetic analysis is depicted below.
Caption: Workflow for comparative kinetic analysis of DETDA isomers.
The isomeric composition of DETDA is a critical factor influencing the kinetics of polymerization in polyurethane, polyurea, and epoxy systems. The 3,5-diethyl-2,4-toluenediamine isomer is expected to exhibit a higher reaction rate than the 3,5-diethyl-2,6-toluenediamine isomer due to reduced steric hindrance. A thorough understanding and quantitative characterization of the kinetics of each isomer, using techniques such as DSC and FTIR, are essential for researchers and developers to precisely control curing profiles, optimize processing conditions, and engineer polymers with desired final properties. By manipulating the isomer ratio in DETDA formulations, it is possible to fine-tune the reactivity to meet the demands of various applications.
References
- 1. DETDA [benchchem.com]
- 2. DIETHYLTOLUENEDIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]
- 3. DETDA - Ataman Kimya [atamanchemicals.com]
- 4. gantrade.com [gantrade.com]
- 5. DIETHYL TOLUENE DIAMINE (DETDA) - Ataman Kimya [atamanchemicals.com]
- 6. gantrade.com [gantrade.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Diethyl Toluene Diamine (DETDA) in Flexible vs. Rigid Polyurethane Foams
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Diethyl Toluene Diamine (DETDA) as a chain extender in both flexible and rigid polyurethane (PU) foam formulations. By examining its effects on mechanical, thermal, and physical properties, this document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific applications.
Introduction to DETDA in Polyurethane Foams
Diethyl Toluene Diamine (DETDA) is a highly effective aromatic diamine chain extender used in the synthesis of polyurethanes.[1] Its primary function is to react with isocyanate groups to build the molecular weight and crosslink density of the polymer, thereby significantly influencing the final properties of the material.[2] DETDA is known for its rapid reaction rate, which is particularly advantageous in processes like Reaction Injection Molding (RIM).[1] It is often used to increase the hardness, thermal resistance, and mechanical strength of polyurethane products.[1][3]
The fundamental difference between flexible and rigid polyurethane foams lies in their cellular structure and polymer matrix. Flexible foams are characterized by an open-cell structure, allowing for air permeability and resulting in softness and resilience.[4][5] In contrast, rigid foams possess a closed-cell structure, which provides excellent thermal insulation and high compressive strength.[4][5] The choice of polyols, isocyanates, and chain extenders like DETDA dictates whether the resulting foam is flexible or rigid.[6]
Performance Evaluation: DETDA in Flexible vs. Rigid Foams
The inclusion of DETDA as a chain extender imparts distinct characteristics to both flexible and rigid polyurethane foams. Due to its rigid aromatic structure and ability to form strong urea (B33335) linkages, DETDA generally pushes the properties of polyurethane systems towards higher hardness and stiffness.
Impact on Flexible Polyurethane Foams
In flexible foams, where softness and elasticity are desired, the use of DETDA is carefully controlled. While it can enhance load-bearing capacity and resilience, excessive amounts can lead to a stiffer, less flexible foam with compromised comfort properties. The primary role of a chain extender in flexible foams is to modulate the properties of the hard segments within the polymer matrix, which act as physical crosslinks.[7]
Impact on Rigid Polyurethane Foams
In rigid foams, the attributes of DETDA are highly beneficial. Its ability to create a densely cross-linked polymer matrix contributes to increased compressive strength, dimensional stability, and improved thermal resistance.[8] The rigidity imparted by DETDA is advantageous for applications requiring structural integrity and load-bearing capabilities.[8]
Quantitative Data Comparison
The following tables summarize the expected quantitative effects of incorporating DETDA into flexible and rigid polyurethane foam formulations compared to a standard formulation without this specific aromatic diamine chain extender. The data is illustrative and based on the established principles of polyurethane chemistry.
Table 1: Performance of DETDA in Flexible Polyurethane Foam
| Property | Standard Flexible Foam (No DETDA) | Flexible Foam with DETDA | Test Method |
| Density | 30 - 60 kg/m ³ | 35 - 70 kg/m ³ | ASTM D3574 |
| Tensile Strength | 100 - 150 kPa | 150 - 250 kPa | ASTM D3574 |
| Elongation at Break | 150 - 250 % | 100 - 180 % | ASTM D3574 |
| Tear Strength | 1.5 - 2.5 N/cm | 2.5 - 4.0 N/cm | ASTM D3574 |
| Resilience (Ball Rebound) | 45 - 60 % | 50 - 65 % | ASTM D3574 |
| Compression Set (50%) | < 10 % | < 8 % | ASTM D3574 |
| Hardness (Indentation Force Deflection @ 25% ) | 100 - 150 N | 150 - 220 N | ASTM D3574 |
Table 2: Performance of DETDA in Rigid Polyurethane Foam
| Property | Standard Rigid Foam (No DETDA) | Rigid Foam with DETDA | Test Method |
| Density | 30 - 50 kg/m ³ | 32 - 55 kg/m ³ | ASTM D1621 |
| Compressive Strength (Parallel to rise) | 150 - 250 kPa | 250 - 400 kPa | ASTM D1621 |
| Tensile Strength | 200 - 350 kPa | 300 - 500 kPa | ASTM D1623 |
| Closed-Cell Content | > 90% | > 92% | ASTM D6226 |
| Thermal Conductivity (k-factor) | 0.022 - 0.028 W/m·K | 0.021 - 0.026 W/m·K | ASTM C518 |
| Dimensional Stability (70°C, 95% RH, 24h) | < 2% change | < 1.5% change | ASTM D2126 |
| Glass Transition Temperature (Tg) | 100 - 130 °C | 120 - 160 °C | DMA |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are outlined below.
Foam Synthesis (General Procedure)
-
Preparation of Polyol Blend: The polyol, surfactant, catalyst, blowing agent (e.g., water), and DETDA (if applicable) are pre-mixed in a container at a controlled temperature.
-
Mixing with Isocyanate: The stoichiometric amount of isocyanate (e.g., MDI or TDI) is added to the polyol blend.
-
Foaming: The components are vigorously mixed for a short period (e.g., 10 seconds) and then poured into a mold.
-
Curing: The foam is allowed to rise and cure at ambient or elevated temperatures. Post-curing for several hours is often required to ensure the completion of reactions.
Mechanical Testing of Flexible Foams (ASTM D3574)
-
Density Test: A standard-sized specimen is weighed, and its volume is calculated to determine the density.
-
Tensile Strength and Elongation: A dumbbell-shaped specimen is pulled at a constant rate until it breaks. The maximum stress and the percentage of elongation at the breaking point are recorded.
-
Tear Strength: An angle-shaped specimen with a pre-cut is pulled apart, and the force required to propagate the tear is measured.
-
Resilience (Ball Rebound Test): A steel ball is dropped from a specified height onto the foam, and the rebound height is measured as a percentage of the drop height.
-
Compression Set: The foam is compressed to a certain percentage of its original height for a specified time and temperature. The percentage of permanent deformation after recovery is measured.
-
Indentation Force Deflection (IFD): The force required to indent a circular indenter into a foam specimen to a certain percentage of its thickness is measured.
Mechanical and Physical Testing of Rigid Foams
-
Density (ASTM D1621): Similar to flexible foam, a specimen of known dimensions is weighed to calculate its density.
-
Compressive Strength (ASTM D1621): A cubic or cylindrical specimen is compressed at a constant rate, and the stress at 10% strain or at the yield point is recorded.
-
Tensile Strength (ASTM D1623): A dog-bone-shaped specimen is subjected to a tensile load until failure.
-
Closed-Cell Content (ASTM D6226): The volume of closed cells is determined using a gas pycnometer.
-
Thermal Conductivity (ASTM C518): The rate of heat flow through a foam sample of a certain thickness is measured using a heat flow meter apparatus.
-
Dimensional Stability (ASTM D2126): The percentage change in the dimensions of a foam specimen is measured after exposure to specified temperature and humidity conditions for a set duration.
Visualizations
Polyurethane Foam Synthesis Pathway
Caption: General workflow for polyurethane foam synthesis.
Influence of DETDA on Foam Properties
Caption: Logical flow of DETDA's influence on foam properties.
Conclusion
The performance evaluation of DETDA in polyurethane foams reveals a significant impact on the final properties, largely dependent on whether the target is a flexible or rigid foam. In flexible foams, DETDA can be judiciously used to enhance resilience and load-bearing properties, though at the cost of some flexibility. For rigid foams, DETDA is a highly effective chain extender that substantially improves mechanical strength, dimensional stability, and thermal resistance, making it ideal for structural and insulation applications. The selection and concentration of DETDA must be carefully optimized based on the desired balance of properties for the intended application.
References
- 1. gantrade.com [gantrade.com]
- 2. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 3. idosi.org [idosi.org]
- 4. imenpol.com [imenpol.com]
- 5. amconfoam.com [amconfoam.com]
- 6. Bot Verification [ajouronline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Rigid Polymeric Cellular Foams and Their Greener Tannin-Based Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Hydrolytic Stability of DETDA-Cured Polyurethanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term performance and reliability of polyurethane (PU) elastomers in aqueous environments are critically dependent on their hydrolytic stability. The choice of curing agent, or chain extender, plays a pivotal role in determining this characteristic. This guide provides a comparative assessment of the hydrolytic stability of polyurethanes cured with Diethyltoluenediamine (DETDA) against other common alternatives, namely 4,4'-Methylenebis(2-chloroaniline) (MOCA) and 1,4-Butanediol (BDO). The information is supported by a review of available experimental data and detailed testing methodologies.
Comparative Analysis of Curative Effects on Hydrolytic Stability
Polyether-based polyurethanes are generally recognized for their superior hydrolytic stability compared to polyester-based formulations[1]. The linkages most susceptible to hydrolysis, in descending order of resistance, are ether, urethane, urea, and ester bonds[1]. Aromatic diamine curatives like DETDA and MOCA react with isocyanate prepolymers to form polyurea linkages, contributing to the hard segment of the elastomer and influencing its overall stability[2].
The following table summarizes the retention of tensile strength for different polyurethane systems after immersion in water at elevated temperatures. It is crucial to note that these systems vary in their isocyanate and polyol components, in addition to the curative, which impacts a direct comparison of the curatives themselves.
| Polyurethane System | Curative | Immersion Conditions | Tensile Strength Retention (%) | Reference |
| H12MDI / PTMEG | DETDA/PTMEG blend | 90°C Water | ~100% after 2 weeks | [1] |
| MDI / PTMEG | 1,4-Butanediol (BDO) | 90°C Water | ~80-90% after 2 weeks | [1] |
| TDI / PTMEG | MBOCA (MOCA) | 90°C Water | ~60-70% after 2 weeks | [1] |
| MDI / Polyester | 1,4-Butanediol (BDO) | 90°C Water | Degraded significantly within 3 weeks | [1] |
| TDI / Polyester | MBOCA (MOCA) | 90°C Water | Degraded significantly within 2 weeks | [1] |
H12MDI: Dicyclohexylmethane Diisocyanate, MDI: Methylene Diphenyl Diisocyanate, TDI: Toluene Diisocyanate, PTMEG: Polytetramethylene Ether Glycol
From this data, the H12MDI/PTMEG system cured with a DETDA blend exhibited the highest hydrolytic stability, showing minimal loss in tensile strength after two weeks at 90°C[1]. The MDI/PTMEG system cured with BDO also demonstrated good stability, while the TDI/PTMEG system cured with MOCA showed a more significant decline in performance under the same conditions[1]. As expected, the polyester-based systems showed poor hydrolytic stability regardless of the curative used[1].
Experimental Protocols for Assessing Hydrolytic Stability
A standardized approach is essential for accurately evaluating and comparing the hydrolytic stability of polyurethane elastomers. The following protocols are based on established ASTM and ISO standards.
Accelerated Aging by Water Immersion
This protocol is designed to simulate the long-term effects of hydrolysis in a shortened timeframe.
a. Sample Preparation:
-
Prepare polyurethane sheets by casting the desired formulation (prepolymer and curative) and curing according to the manufacturer's recommendations. A post-curing period of at least 30 days at room temperature is advised to ensure the material has fully stabilized[1].
-
Cut dumbbell-shaped test specimens from the cured sheets according to ASTM D412 Type C specifications. The typical dimensions are an overall length of 115 mm, a gauge length of 25 mm, and a width of 6 mm[3]. The thickness should be uniform, typically around 3 mm.
-
Measure and record the initial dimensions and weight of each specimen.
b. Aging Conditions:
-
Immerse the test specimens in a container of distilled or deionized water. For more realistic conditions, untreated tap water can be used, but its pH should be recorded[1].
-
Place the container in an oven maintained at a constant elevated temperature. Common test temperatures are 50°C and 90°C[1].
-
The duration of the immersion will depend on the material and the desired level of degradation. Samples are typically removed for testing at set intervals (e.g., 1, 2, 4, 8 weeks).
Evaluation of Hydrolytic Degradation
After the designated immersion period, the following properties should be evaluated:
a. Water Absorption:
-
Remove the specimens from the water and carefully blot them dry with a lint-free cloth.
-
Weigh the specimens immediately to determine the amount of water absorbed.
-
The percentage of water absorption is calculated as: ((Wet Weight - Dry Weight) / Dry Weight) * 100.
b. Mechanical Properties:
-
Conduct tensile testing on the aged specimens according to ASTM D412[9][10][11].
-
The test is performed on a universal testing machine at a controlled speed, typically 500 ± 50 mm/min.
-
The key properties to measure are:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Ultimate Elongation: The maximum elongation at the point of rupture.
-
Tensile Stress at a Given Elongation (Modulus): The stress at a specific elongation percentage.
-
-
Compare the results of the aged specimens to unaged control specimens to determine the percentage retention of each property.
c. Hardness:
-
Measure the Shore A hardness of the aged and unaged specimens using a durometer according to ASTM D2240.
The following diagram illustrates the general workflow for assessing the hydrolytic stability of polyurethane elastomers.
Conclusion
The selection of a curative has a significant impact on the hydrolytic stability of polyurethane elastomers. Based on the available, albeit not directly comparative data, polyurethanes cured with DETDA, particularly in polyether-based systems, demonstrate excellent resistance to hydrolysis[1]. BDO-cured polyether polyurethanes also offer good hydrolytic stability. While MOCA is a widely used curative, the data suggests that in some polyether systems, it may offer lower hydrolytic resistance compared to DETDA and BDO-cured counterparts[1]. It is imperative for researchers and formulators to conduct specific hydrolytic stability testing based on standardized protocols to determine the most suitable curative for their particular application and performance requirements. The detailed experimental workflow provided in this guide offers a robust framework for such evaluations.
References
- 1. andersondevelopment.com [andersondevelopment.com]
- 2. benchchem.com [benchchem.com]
- 3. gantrade.com [gantrade.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermoplastic biodegradable polyurethanes: the effect of chain extender structure on properties and in-vitro degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. komatsu.jp [komatsu.jp]
- 7. researchgate.net [researchgate.net]
- 8. Effect of chain extenders on the hydrolytic degradation of soybean polyurethane | Dokumentuak - Universitat de València [producciocientifica.uv.es]
- 9. nbinno.com [nbinno.com]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
- 11. Emission and time-resolved migration rates of aromatic diamines from two flexible polyurethane foams - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Diethyltoluenediamine (DETDA) Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for assessing the purity of Diethyltoluenediamine (DETDA), a crucial component in the polymer industry. The selection of an appropriate analytical technique is paramount for quality control and to ensure the performance and safety of the final products. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration, offering detailed experimental protocols and performance data to inform your analytical strategy.
At a Glance: Method Comparison
The following table summarizes the key performance characteristics of the four analytical methods discussed in this guide. This allows for a quick assessment of each technique's suitability based on your specific analytical requirements.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, with mass spectrometric detection for identification and quantification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information based on signal intensity relative to a standard. | Separation of compounds based on their differential partitioning between a stationary and a liquid mobile phase. | Measurement of the potential difference between two electrodes to determine the endpoint of a titration, quantifying the total amine content. |
| Primary Use | Purity assessment, isomer ratio determination, and identification of volatile impurities. | Absolute purity determination, isomer ratio quantification, and structural elucidation of the main component and impurities. | Purity assessment and quantification of non-volatile or thermally labile impurities. | Determination of total amine value (an indirect measure of purity). |
| Sample Throughput | Moderate to High | Low to Moderate | High | High |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | High (mg/mL)[1] | Low to Moderate (µg/mL to ng/mL) | Moderate |
| Limit of Quantitation (LOQ) | Low (ng/mL to µg/mL) | High (mg/mL) | Low to Moderate (µg/mL to ng/mL) | Moderate |
| Impurity Identification | Excellent, based on mass spectra fragmentation patterns. | Good, provides structural information about unknown impurities. | Requires reference standards for positive identification. | Not applicable for individual impurity identification. |
| Quantification | Requires a calibration curve with a certified reference standard of DETDA. | Provides absolute purity via comparison to a certified internal standard without needing a DETDA reference standard.[2] | Requires a calibration curve with a known reference standard of DETDA. | Quantifies total basicity, not individual components. |
Experimental Workflows and Logical Relationships
The selection of an analytical method often depends on the specific question being asked. The following diagrams illustrate the typical experimental workflows and the logical relationship between these methods in a comprehensive purity assessment strategy.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the discussed analytical techniques. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a sample. It is particularly well-suited for determining the isomeric ratio of DETDA and for identifying related volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS System).
-
Autosampler.
-
Capillary GC column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
Dichloromethane (B109758) (DCM), HPLC grade.
-
DETDA reference standard.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the DETDA sample and dissolve it in 10 mL of dichloromethane to prepare a 1 mg/mL solution.
-
Instrumental Analysis:
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify the peaks corresponding to the DETDA isomers and any impurities by their retention times and mass spectra. Calculate the purity by area normalization, assuming a similar response factor for all components.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[3][4]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS).
-
Certified internal standard (e.g., maleic anhydride, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DETDA sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrumental Analysis:
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of DETDA and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_DETDA / N_DETDA) * (N_IS / I_IS) * (MW_DETDA / MW_IS) * (m_IS / m_DETDA) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for analyzing non-volatile or thermally labile impurities that are not amenable to GC analysis.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Formic acid, analytical grade.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of DETDA in the mobile phase.
-
Instrumental Analysis:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity using the area percent method from the resulting chromatogram.
Potentiometric Titration
Potentiometric titration is a classic analytical method used to determine the total amine value of a sample. This provides an overall measure of the basicity and can be used as an indirect assessment of purity.
Instrumentation:
-
Potentiometric titrator with a pH electrode.
-
Burette.
-
Magnetic stirrer.
Reagents:
-
Glacial acetic acid, analytical grade.
-
Perchloric acid in glacial acetic acid (0.1 N), standardized.
Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of DETDA sample (to consume 30-70% of the burette volume) and dissolve it in 50 mL of glacial acetic acid.[6]
-
Titration:
-
Immerse the pH electrode in the sample solution.
-
Titrate with the standardized 0.1 N perchloric acid solution.
-
Record the volume of titrant added and the corresponding potential (mV) or pH.
-
-
Data Analysis:
-
Determine the equivalence point from the titration curve (the point of greatest inflection).
-
Calculate the total amine value (in mg KOH/g) using the following formula: Amine Value = (V * N * 56.1) / W Where:
-
V = Volume of perchloric acid solution at the equivalence point (mL)
-
N = Normality of the perchloric acid solution
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
-
-
Conclusion
The choice of analytical method for DETDA purity assessment depends on the specific requirements of the analysis. GC-MS and HPLC are excellent for identifying and quantifying impurities, providing a detailed impurity profile. qNMR stands out as a primary method for determining absolute purity without the need for a specific DETDA reference standard. Potentiometric titration offers a rapid and cost-effective way to determine the total amine value, serving as a valuable quality control parameter. For a comprehensive and robust characterization of DETDA purity, a combination of these orthogonal techniques is recommended.
References
Cross-Validation of DETDA Systems: A Comparative Guide to Experimental and Computational Toxicological Assessments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental and computational approaches for assessing the toxicological profile of Diethyltoluenediamine (DETDA). By cross-validating findings from both in vitro experiments and in silico modeling, researchers can achieve a more comprehensive understanding of the potential hazards associated with this compound and its derivatives. This document summarizes key data, outlines experimental methodologies, and illustrates relevant biological pathways and workflows.
Introduction to DETDA and its Toxicological Profile
Diethyltoluenediamine (DETDA) is an aromatic amine primarily used as a curing agent in the production of polyurethanes and epoxy resins.[1][2] Structurally related to toluenediamine (TDA), a known animal carcinogen, DETDA is also suspected of being a carcinogen.[3][4] The toxicological properties of aromatic amines are of significant interest due to their potential for metabolic activation into reactive species that can interact with cellular macromolecules, leading to genotoxicity and carcinogenicity.[5]
Experimental studies have indicated that DETDA can cause serious eye irritation and may lead to organ damage with repeated exposure.[6] It is also recognized as a potential skin sensitizer.[3] The primary concern, however, revolves around its potential carcinogenicity, with long-term exposure linked to an increased risk of liver and bladder cancer.[3]
Experimental Data on DETDA and Related Aromatic Amines
Experimental assessment of genotoxicity is a cornerstone of chemical safety evaluation. Key assays include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay, which detect gene mutations and chromosomal damage, respectively.
Table 1: Summary of Experimental Genotoxicity Data for Toluenediamine (TDA) Isomers
While specific quantitative data for DETDA is limited in the public domain, extensive research on its parent compound, toluenediamine (TDA), provides valuable insights.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA100 | With S9 | Positive for 2,4-TDA, 2,5-TDA, and 2,6-TDA | [7] |
| In Vitro Micronucleus Assay | Mammalian Cells | - | Evidence of micronuclei induction in vivo for 3,4-TDA | [7] |
| Cell Transformation Assay | Hamster Embryo Cells | - | Positive for 2,5-TDA and 2,6-TDA | [7] |
| In Vivo Carcinogenicity | F344 Rats | - | Increased incidence of hepatic and mammary tumors with 2,4-TDA | [8] |
Computational Models for Predicting Aromatic Amine Toxicity
In silico, or computational, models are increasingly used to predict the toxicological properties of chemicals, reducing the need for extensive animal testing and providing mechanistic insights. For aromatic amines, Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant.
These models correlate the chemical structure of a compound with its biological activity. For aromatic amines, key structural features and physicochemical properties that influence toxicity include:
-
Hydrophobicity: Affects the distribution and absorption of the compound.
-
Electronic Properties: The reactivity of the amine group and its susceptibility to metabolic activation.
-
Steric Properties: The size and shape of the molecule can influence its interaction with metabolic enzymes and biological targets.
Computational models for aromatic amines often focus on predicting their metabolic activation to reactive nitrenium ions, which are believed to be the ultimate carcinogenic species.
Table 2: Comparison of Experimental Observations with Computational Predictions for Aromatic Amines
| Toxicological Endpoint | Experimental Observation for TDA/DETDA | General Computational Prediction for Aromatic Amines |
| Mutagenicity | TDA isomers are mutagenic in the Ames test with metabolic activation.[7] | QSAR models for aromatic amines generally show a good correlation between chemical structure and mutagenic potential. The presence of the amino group on an aromatic ring is a key structural alert for mutagenicity. |
| Carcinogenicity | 2,4-TDA is a known animal carcinogen.[4][8] DETDA is a suspected carcinogen.[3] | QSAR models for carcinogenicity of aromatic amines consider factors like hydrophobicity and electronic properties. The models can differentiate between carcinogenic and non-carcinogenic aromatic amines with reasonable accuracy. |
| Metabolic Activation | Aromatic amines are known to undergo metabolic activation to reactive intermediates.[5] | Computational models can predict the likelihood of metabolic activation by simulating the interaction of the compound with metabolic enzymes like cytochrome P450. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of standard protocols for key genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9]
Principle: The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[10]
General Procedure:
-
Preparation of Cultures: Grow the Salmonella typhimurium tester strains overnight in nutrient broth.
-
Metabolic Activation: Prepare the S9 mix, containing the S9 fraction and necessary cofactors.
-
Plate Incorporation Method:
-
Mix the test compound, bacterial culture, and either S9 mix or a buffer in molten top agar (B569324).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (His+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[9]
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage.[11][12]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells in a treated cell population indicates that the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[11]
General Procedure:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human lymphocytes, CHO, V79, or TK6 cells) to a suitable density.
-
Treatment: Expose the cells to the test compound at various concentrations, with and without metabolic activation, for a defined period.
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.[12]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[11]
Visualizing Workflows and Pathways
Understanding the logical flow of a toxicological assessment and the biological pathways involved is critical. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Integrated workflow for toxicological assessment of DETDA.
Caption: Proposed metabolic activation pathway of DETDA leading to potential carcinogenicity.
Conclusion
The cross-validation of experimental and computational data provides a more robust framework for assessing the toxicological risks of DETDA. While experimental data on the parent compound, TDA, strongly suggests a genotoxic and carcinogenic potential, further quantitative experimental studies on DETDA itself are warranted. Computational models, in turn, offer valuable tools for prioritizing testing, understanding mechanisms of toxicity, and predicting the hazards of related, untested compounds. An integrated approach, leveraging the strengths of both methodologies, is essential for a comprehensive and efficient safety assessment of DETDA and other aromatic amines in drug development and chemical safety.
References
- 1. DETDA - Ataman Kimya [atamanchemicals.com]
- 2. DETDA [benchchem.com]
- 3. Diethyltoluenediamine: properties, applications of in polymer and safety_Chemicalbook [chemicalbook.com]
- 4. Notices to Readers NIOSH Current Intelligence Bulletin 53: Toluene Diisocyanate (TDI) and Toluenediamine (TDA); Evidence of Carcinogenicity [cdc.gov]
- 5. Metabolic activation as a basis for organ-selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carcinogenicity and chronic toxicity of 2,4-toluenediamine in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. biotoxicity.com [biotoxicity.com]
- 11. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 12. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethylmethylbenzenediamine: A Guide for Laboratory Professionals
The safe and compliant disposal of Diethylmethylbenzenediamine (DETDA) is critical for ensuring personnel safety and environmental protection. DETDA is a hazardous chemical that requires specific handling and disposal procedures in accordance with federal, state, and local regulations. This guide provides step-by-step instructions for researchers, scientists, and drug development professionals to manage DETDA waste responsibly.
Hazard Profile of this compound
This compound is classified as a hazardous substance with multiple risk factors. Understanding these hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Code | Description | Citations |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1][2][3] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure | [1][2][3] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life | [1][2][3] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects | [1][2][3] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is necessary when handling and disposing of DETDA waste. This process should be incorporated into your laboratory's standard operating procedures.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste: Due to its toxicological and ecotoxicological profile, any waste containing this compound must be managed as hazardous waste.[1][4]
-
Segregate Waste Streams: Do not mix DETDA waste with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5][6] Incompatible wastes should always be segregated.[5]
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling DETDA waste, ensure you are wearing the correct PPE to minimize exposure risks.
-
Protective Clothing: A lab coat or chemical-resistant apron is required.[1][2]
-
Eye and Face Protection: Use safety glasses with side shields or goggles.[1][2][7] A face shield may be necessary for splash hazards.[1]
-
Respiratory Protection: If there is a risk of inhaling vapors or aerosols, especially in poorly ventilated areas, respiratory protection should be worn.[1][2]
Step 3: Waste Collection and Container Management
-
Select a Compatible Container: Use a container that is chemically resistant to DETDA and designed for liquid waste.[4][5] The original container can often be reused for waste collection.[6] The container must be in good condition and able to be securely sealed.[4][8]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste.[6][9][10]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[4][5][6]
Step 4: On-Site Storage
-
Satellite Accumulation Areas (SAA): Store the waste container at or near the point of generation in a designated SAA.[9]
-
Secondary Containment: All liquid hazardous waste, including DETDA, must be stored in secondary containment to prevent spills from reaching the environment.[5]
-
Quantity Limits: Be aware of the volume limits for hazardous waste storage in an SAA (typically no more than 55 gallons total).[9]
Step 5: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Contain the Spill: Use an absorbent, non-combustible material like sand, kieselgur, or a universal binder to contain the spill.[1][2]
-
Clean-Up: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[1][2]
-
Decontaminate: Wash the area thoroughly after the spill has been cleaned up.[2]
-
Reporting: Report any significant spills to your institution's EHS department.
Step 6: Final Disposal
-
Professional Disposal: The final disposal of DETDA waste must be handled by a licensed hazardous waste management company.[6] It should be sent to an approved treatment, storage, and disposal facility (TSDF), which may include an industrial combustion plant.[1][8][11]
-
Schedule a Pickup: Contact your institution's EHS department to schedule a waste pickup.[5][6]
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from generation to its final destination ("cradle to grave").[8][10][12]
Step 7: Empty Container Disposal
-
Triple Rinsing: Chemical containers that have been emptied through normal use are not regulated as hazardous waste if they are properly decontaminated.[9] The container must be triple-rinsed with a suitable solvent.[5][9]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
Final Disposal: After triple rinsing and air-drying, the container can typically be disposed of as non-hazardous waste.[9]
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Overview
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][12] RCRA establishes a comprehensive "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment.[4][12] Generators of hazardous waste are responsible for ensuring their waste is properly identified, managed, transported, and disposed of in accordance with these strict federal and state regulations.[8][12] It is imperative that all laboratory personnel are trained on these requirements.[6][10]
References
- 1. chemos.de [chemos.de]
- 2. renishaw.com [renishaw.com]
- 3. 2,4-Diethyl-5-methyl-1,3-benzenediamine | C11H18N2 | CID 22419268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfw.edu [pfw.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. chembk.com [chembk.com]
- 8. Hazardous Waste [mde.maryland.gov]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Regulations [rila.org]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. youtube.com [youtube.com]
Essential Safety and Operational Protocols for Handling Diethylmethylbenzenediamine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Diethylmethylbenzenediamine. It includes detailed procedural guidance for safe operations and disposal.
Hazard and Toxicity Data
For quick reference, the following table summarizes key quantitative hazard information for this compound.
| Hazard Data Type | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | (Estimated) 485 mg/kg | Rat | [1] |
| Acute Dermal Toxicity (LD50) | >2000 mg/kg | Rabbit | [1] |
Hazard Statements:
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following equipment must be worn when handling this compound.[2][4]
-
Eye and Face Protection: Chemical safety goggles are required.[5] In situations with a higher potential for splashing, a face shield should be worn in addition to goggles.[5][6] Ensure an eyewash station is readily accessible.[1][4]
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves tested according to EN 374.[2] Always inspect gloves for leaks or tears before use.[6]
-
Protective Clothing: Lab coats or chemical-resistant coveralls are necessary to prevent skin contact.[1][5] For tasks with a higher risk of exposure, select clothing that meets European norm standard EN 943.[1] Contaminated clothing must be removed immediately and washed before reuse.[1][4]
-
-
Respiratory Protection:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[7]
-
If ventilation is inadequate or if airborne concentrations exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] For sole respiratory protection, a full-face supplied-air respirator is recommended.[1]
-
Procedural Workflow for Safe Handling
The following protocol outlines the step-by-step process for safely handling this compound from preparation through disposal.
1. Preparation and Pre-Handling:
- Ensure the work area is clean and uncluttered.
- Verify that a chemical fume hood is operational and provides adequate ventilation.
- Locate the nearest safety shower and eyewash station, and confirm they are accessible and functional.[1]
- Assemble all necessary materials and equipment before handling the chemical.
- Review the Safety Data Sheet (SDS) for this compound.
- Put on all required Personal Protective Equipment (PPE) as detailed above.
2. Handling this compound:
- Conduct all work with this compound inside a certified chemical fume hood.
- Avoid direct contact with the substance. Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][4]
- Use only non-sparking tools and take precautionary measures against static discharge.[8]
- Keep the container tightly closed when not in use.[8]
- Do not eat, drink, or smoke in the work area.[1][2]
3. In Case of a Spill:
- Evacuate non-essential personnel from the area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, sawdust, or a universal binder.[2]
- Collect the absorbed material and place it into a suitable, labeled container for disposal.[2]
- Ventilate the affected area.[2]
- Do not allow the substance to enter drains or waterways.[1] If a spill enters a water course, immediately inform the responsible authorities.[2]
4. First Aid Measures:
- If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][9]
- In Case of Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin with plenty of soap and water.[1][2] If skin irritation persists, get medical advice.[8]
- In Case of Eye Contact: Immediately rinse the eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[10]
- If Swallowed: Rinse the mouth with water if the person is conscious.[2] Do NOT induce vomiting.[4][8] Call a poison center or doctor immediately.[2][8]
5. Disposal Plan:
- All waste containing this compound must be treated as hazardous waste.
- Dispose of the contents and container at an approved industrial combustion plant or a licensed waste disposal company.[2]
- Do not release into the environment.[2][11] Collect any spillage.[2]
- Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. renishaw.com [renishaw.com]
- 2. chemos.de [chemos.de]
- 3. 2,4-Diethyl-5-methyl-1,3-benzenediamine | C11H18N2 | CID 22419268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chembk.com [chembk.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
